molecular formula C6H12N2O B1440770 3-Amino-4,4-dimethylpyrrolidin-2-one CAS No. 1248826-55-2

3-Amino-4,4-dimethylpyrrolidin-2-one

Cat. No.: B1440770
CAS No.: 1248826-55-2
M. Wt: 128.17 g/mol
InChI Key: CDVAQEBLCVPBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4,4-dimethylpyrrolidin-2-one ( 1248826-55-2) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C6H12N2O and a molecular weight of 128.17 g/mol, features a pyrrolidin-2-one scaffold substituted with an amino group and two geminal methyl groups at the 3 and 4 positions, respectively . Its structure, represented by the SMILES notation CC1(C)CNC(=O)C1N, offers versatile reactivity for further functionalization . This aminopyrrolidone serves as a key synthetic intermediate in pharmaceutical research. It is a crucial precursor in the multigram synthesis of diverse 3-functionalized pyrrolidones, which are important scaffolds for developing new chemical entities for drug discovery . Furthermore, derivatives of this core structure are investigated as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), a target with potential therapeutic relevance for conditions like Duchenne muscular dystrophy . The compound is also featured in patent literature for the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5-amine compounds, which are explored for the treatment of diseases such as cancer . Researchers should handle this material with appropriate precautions. According to safety data, this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word is "Warning" with corresponding hazard statements H302, H315, H319, and H335 . Precautions include wearing protective gloves and eye protection, using only in a well-ventilated area, and not breathing its dust . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4,4-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)3-8-5(9)4(6)7/h4H,3,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVAQEBLCVPBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248826-55-2
Record name 3-amino-4,4-dimethylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-4,4-dimethylpyrrolidin-2-one: A Gem-Dimethyl Constrained Scaffold

[1]

Executive Summary

3-Amino-4,4-dimethylpyrrolidin-2-one (CAS: 1248826-55-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry to introduce conformational constraints into small molecule drugs and peptide mimetics.[1][2][3][4][5][6] Distinguished by its gem-dimethyl group at the C4 position, this scaffold leverages the Thorpe-Ingold effect to restrict bond rotation, thereby pre-organizing molecules into bioactive conformations.[1] It has emerged as a critical intermediate in the development of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors and novel antimicrobial agents.[1]

Chemical Identity & Physicochemical Profile[1][3][7][8][9][10][11]

This compound exists as a chiral gamma-lactam.[1] While often supplied as a racemate for early-stage screening, the (S)- and (R)-enantiomers are distinct pharmacophores in asymmetric synthesis.[1]

Core Identification Data[1]
PropertyData
IUPAC Name 3-Amino-4,4-dimethylpyrrolidin-2-one
Common Name 3-Amino-4,4-dimethyl-2-pyrrolidone
CAS Number (Racemic) 1248826-55-2
CAS Number (R-isomer) 1638744-44-1
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
SMILES CC1(C)CNC(=O)C1N
Appearance White to off-white crystalline solid
Physicochemical Properties[1]
  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and protic solvents (Methanol, Ethanol).[1] Moderate water solubility due to the polar lactam and primary amine.[1]

  • Acidity/Basicity :

    • Amine (N3): Basic, pKa ≈ 8.5–9.5 (estimated).[1] Forms stable salts with HCl/TFA.

    • Lactam (N1): Weakly acidic, pKa > 15.[1] Requires strong bases (e.g., NaH) for deprotonation/alkylation.[1]

  • Stability : The gem-dimethyl group confers exceptional hydrolytic stability to the lactam ring by shielding the carbonyl from nucleophilic attack (steric hindrance).[1]

Synthesis & Manufacturing: The Pantolactam Route

The most authoritative and scalable route to 3-amino-4,4-dimethylpyrrolidin-2-one avoids complex cyclizations by starting from the abundant chiral pool precursor, Pantolactone .[1]

Synthetic Pathway Analysis[1]

The synthesis exploits the reactivity of pantolactone with ammonia or primary amines to form "pantolactam," which is then functionalized at the C3 position.[1]

SynthesisStartPantolactone(Starting Material)Inter1HydroxyamideIntermediateStart->Inter1NH3 / HeatLactamPantolactam(4,4-Dimethyl-3-hydroxy-pyrrolidin-2-one)Inter1->LactamDehydration(-H2O)Azide3-AzidoDerivativeLactam->Azide1. MsCl, Et3N2. NaN3 (Inversion)Product3-Amino-4,4-dimethyl-pyrrolidin-2-oneAzide->ProductH2, Pd/C(Reduction)

Figure 1: Synthetic workflow from Pantolactone to the target amine.[1] The 4,4-dimethyl group is installed inherently from the starting material.[1]

Detailed Experimental Protocol (Pantolactam Route)

Step 1: Formation of Pantolactam

  • Reagents : rac-Pantolactone (1.0 eq), Aqueous Ammonia (excess).

  • Conditions : Heat in a pressure reactor or autoclave at 250°C (industrial) or microwave irradiation (lab scale).

  • Mechanism : The amine opens the lactone to form a hydroxyamide, which undergoes thermal dehydration to close the gamma-lactam ring.[1]

Step 2: Activation and Azidation (Stereoinversion) To install the amine, the C3-hydroxyl group of pantolactam must be converted.[1]

  • Mesylation : Treat pantolactam with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM at 0°C to form the mesylate.[1]

  • Azidation : React the mesylate with Sodium Azide (NaN₃) in DMF at 80°C.

    • Critical Note: This step proceeds via S_N2, causing inversion of configuration . If starting with (R)-pantolactone, you obtain the (S)-azide.[1]

Step 3: Staudinger Reduction

  • Reduction : Hydrogenate the azide using H₂ (1 atm) and Pd/C (10% w/w) in Methanol.

  • Purification : Filter catalyst and concentrate. The product crystallizes as a free base or can be converted to the HCl salt for storage.[1]

Applications in Drug Discovery[8][9][11][12][13]

Conformational Restriction (The Thorpe-Ingold Effect)

The 4,4-dimethyl substitution is not merely decorative.[1] It forces the pyrrolidinone ring into a specific "puckered" conformation.[1]

  • Benefit : When this scaffold is incorporated into a peptide chain (as a

    
    -lactam amino acid surrogate), it locks the backbone dihedral angles (
    
    
    ), stabilizing
    
    
    -turn secondary structures.[1]
  • Result : Increased binding affinity to receptors by reducing the entropic penalty of binding.[1]

Case Study: H-PGDS Inhibitors

In the development of therapies for Duchenne Muscular Dystrophy (DMD), 3-amino-4,4-dimethylpyrrolidin-2-one serves as a critical pharmacophore.[1]

  • Mechanism : The amine acts as a linker to aryl groups, while the lactam carbonyl engages in hydrogen bonding with the H-PGDS active site.[1] The gem-dimethyl group fills a hydrophobic pocket, enhancing selectivity over the related L-PGDS isoform.[1]

  • Reference : WO2018229629A1 details the use of the (S)-enantiomer (Intermediate 40) coupled via propylphosphonic anhydride (T3P) to form potent inhibitors.[1]

Structural Derivatization Logic

ReactivityCenter3-Amino-4,4-dimethyl-pyrrolidin-2-oneN1N1-Alkylation(Lactam Nitrogen)Center->N1NaH, R-X(Requires strong base)N3N3-Acylation/Reductive Amination(Primary Amine)Center->N3R-COCl or R-CHO(Standard Amine Chem)C3C3-Functionalization(Alpha-Carbon)Center->C3Chiral Resolution(via diastereomeric salts)

Figure 2: Functionalization vectors. The N3 amine is the primary handle for library generation.

Safety & Handling

  • Hazard Classification : Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).

  • Handling :

    • Wear nitrile gloves and safety glasses.[1]

    • Avoid inhalation of dust; handle in a fume hood.[1]

  • Storage : Hygroscopic.[1] Store in a desiccator at 2–8°C. The hydrochloride salt is significantly more stable than the free base.[1]

References

  • Camps, P., et al. (2010).[1][7][8] "Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives." Tetrahedron: Asymmetry, 21(17), 2124-2135.[1]

  • Kyte, B., et al. (2018).[1] "Chemical compounds as H-PGDS inhibitors." World Intellectual Property Organization, WO2018229629A1.[1]

  • Talele, T. T. (2018).[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[1]

An In-depth Technical Guide to 3-Amino-4,4-dimethylpyrrolidin-2-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-amino-4,4-dimethylpyrrolidin-2-one, a chiral building block with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in public databases, its synthesis and the importance of its structural class are well-documented. This guide will delve into the enantioselective synthesis, predicted physicochemical properties, safety protocols, and the rationale for its use in modern drug discovery programs.

The Pyrrolidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidin-2-one moiety is a five-membered lactam that is a cornerstone in the design of novel therapeutics. Its prevalence in both natural products and synthetic drugs stems from a combination of desirable properties. The pyrrolidine ring, being a saturated heterocycle, offers a three-dimensional structure that allows for a more effective exploration of the pharmacophore space compared to flat aromatic systems. This non-planar structure can lead to improved binding affinity and selectivity for biological targets.[1]

Furthermore, the pyrrolidin-2-one scaffold can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for drug-receptor binding. The lactam carbonyl can act as a hydrogen bond acceptor, while the amine group in 3-amino-substituted pyrrolidinones can be a hydrogen bond donor. The pyrrolidine motif is present in a wide array of approved drugs, highlighting its importance in the pharmaceutical industry.[2] The synthesis of novel derivatives, such as 3-amino-4,4-dimethylpyrrolidin-2-one, is therefore of great interest for the development of new chemical entities.

Enantioselective Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one

The stereochemistry of a drug candidate can have a profound impact on its pharmacological and toxicological profile. Consequently, the development of enantioselective synthetic routes to chiral building blocks is a critical aspect of modern drug discovery. An efficient method for the preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one has been described, starting from racemic pantolactam and utilizing (R)-α-methylbenzylamine as a chiral auxiliary.[3]

The choice of a chiral auxiliary is a key strategic decision in asymmetric synthesis. The auxiliary should be readily available in enantiopure form, efficiently induce stereoselectivity in the desired transformation, and be easily removable under mild conditions. (R)-α-methylbenzylamine fulfills these criteria, making it a suitable choice for this synthesis.

Synthetic Workflow

The synthesis of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one can be visualized as a multi-step process. The following diagram illustrates the general workflow.

Enantioselective Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Products rac-pantolactam rac-pantolactam Reaction1 Resolution/Derivatization rac-pantolactam->Reaction1 R-alpha-methylbenzylamine (R)-α-methylbenzylamine R-alpha-methylbenzylamine->Reaction1 Reaction2 Intermediate Processing Reaction1->Reaction2 Diastereomeric Intermediates Reaction3 Final Product Formation Reaction2->Reaction3 Separation & Transformation Enantiopure_Product Enantiopure 3-Amino-4,4- dimethylpyrrolidin-2-one Reaction3->Enantiopure_Product

Caption: General workflow for the enantioselective synthesis of 3-amino-4,4-dimethylpyrrolidin-2-one.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the described synthetic strategy.[3] Researchers should consult the original literature for precise experimental details.

Step 1: Preparation of Diastereomeric Amides

  • To a solution of racemic pantolactam in a suitable solvent (e.g., toluene), add (R)-α-methylbenzylamine.

  • Heat the mixture under reflux with azeotropic removal of water to drive the reaction to completion.

  • After cooling, the resulting diastereomeric amides can be separated by fractional crystallization or column chromatography. The differing physical properties of the diastereomers allow for their separation.

Step 2: Cyclization and Formation of the Pyrrolidinone Ring

  • The separated diastereomer is subjected to conditions that facilitate intramolecular cyclization to form the pyrrolidin-2,3-dione intermediate.

  • This step often involves the use of a strong base to deprotonate the amide nitrogen, followed by nucleophilic attack on an appropriate electrophilic center.

Step 3: Reductive Amination

  • The resulting 4,4-dimethyl-1-phenylpyrrolidin-2,3-dione is then subjected to reductive amination.

  • This can be achieved using a suitable amine source, such as ammonia or a protected amine, in the presence of a reducing agent (e.g., sodium cyanoborohydride). This step introduces the amino group at the 3-position.

Step 4: Removal of the Chiral Auxiliary

  • The final step involves the removal of the chiral auxiliary from the nitrogen atom of the pyrrolidinone ring.

  • This is typically achieved through hydrogenolysis, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Physicochemical and Spectroscopic Properties

While experimental data for 3-amino-4,4-dimethylpyrrolidin-2-one is not widely available, its properties can be inferred from closely related analogs.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale/Comparison
Molecular FormulaC₆H₁₂N₂OBased on chemical structure
Molecular Weight128.17 g/mol Calculated from the molecular formula
AppearanceExpected to be a solid or high-boiling liquidSimilar aminopyrrolidinones are solids or liquids
SolubilityLikely soluble in water and polar organic solventsThe presence of amino and lactam groups suggests polarity[4]
pKaThe amino group is expected to be basic3-Aminopyrrolidine has a pKa for its conjugate acid around 9-10
LogPExpected to be lowThe polar functional groups will decrease lipophilicity[5]
Spectroscopic Characterization

The structural confirmation of 3-amino-4,4-dimethylpyrrolidin-2-one would rely on a combination of standard spectroscopic techniques.[6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups at the C4 position (likely a singlet integrating to 6H), methylene protons at the C5 position, and the methine proton at the C3 position. The NH and NH₂ protons will also be present, and their chemical shifts may be broad and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum should show characteristic peaks for the carbonyl carbon of the lactam (around 170-180 ppm), the two methyl carbons, the quaternary C4 carbon, and the two methylene carbons of the ring.

  • FT-IR: The infrared spectrum will be characterized by strong absorption bands for the N-H stretching of the primary amine and the amide N-H, as well as a strong carbonyl (C=O) stretch of the lactam.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would be used to confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ being the expected parent ion.

Safety and Handling

Given the lack of a specific safety data sheet (SDS) for 3-amino-4,4-dimethylpyrrolidin-2-one, it is imperative to handle this compound with caution, adhering to the safety protocols for related aminopyrrolidinones.[8]

Hazard Identification:

  • Skin and Eye Irritation/Corrosion: Many aminopyrrolidine derivatives are known to cause skin irritation and serious eye damage.[9]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested and may cause respiratory irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Applications in Drug Discovery and Development

The unique structural features of 3-amino-4,4-dimethylpyrrolidin-2-one make it an attractive building block for the synthesis of novel drug candidates. The primary amino group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric groups.

Potential Therapeutic Areas:

  • Antiviral Agents: The pyrrolidinone scaffold is found in several antiviral drugs, including those targeting hepatitis C virus (HCV).[2]

  • Anticancer Agents: Numerous pyrrolidinone derivatives have been investigated for their anticancer properties.[7]

  • Central Nervous System (CNS) Disorders: The ability of some pyrrolidine-containing molecules to cross the blood-brain barrier makes them suitable candidates for CNS-targeted therapies.[2]

The gem-dimethyl group at the 4-position can confer conformational rigidity to the pyrrolidine ring, which can be advantageous in drug design by pre-organizing the molecule for optimal binding to its target. This substitution can also influence the metabolic stability of the compound.

Conclusion

3-Amino-4,4-dimethylpyrrolidin-2-one represents a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. While detailed information on the parent compound is sparse, its enantioselective synthesis has been established. By understanding the properties and handling requirements of related compounds, researchers can safely work with this molecule to explore its potential in the development of next-generation pharmaceuticals. The strategic incorporation of this and similar scaffolds will likely continue to be a fruitful area of research in medicinal chemistry.

References

  • National Institutes of Health. (2025). Synthesis of Enantiopure[11]Cyclorubicenes. PubMed Central. [Link]

  • Chem Service. (2015). Safety Data Sheet: Aminopyralid. Chem Service. [Link]

  • ResearchGate. (2025). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. ResearchGate. [Link]

  • Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group. [Link]

  • PubChem. (n.d.). 3-Aminopyrrolidine. National Center for Biotechnology Information. [Link]

  • PubMed. (n.d.). Efficient synthesis of enantiopure pyrrolizidinone amino acid. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • ACS Publications. (1969). Several Properties of the 2-Pyrrolidone-Water System as Functions of Composition and Temperature. Journal of Chemical & Engineering Data. [Link]

  • MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • FooDB. (2010). Showing Compound 2-Pyrrolidinone (FDB000741). FooDB. [Link]

  • Kaunas University of Technology. (2019). Use of 3-Pyrrolidinone to synthesize new heterocyclic amino acids. KTU. [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • Angene Chemical. (n.d.). 3-Aminopyrrolidine(CAS# 79286-79-6). Angene Chemical. [Link]

  • Semantic Scholar. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). Cheméo. [Link]

  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). 2-PYRROLIDONE. Ataman Kimya. [Link]

Sources

Introduction: The Significance of the Pyrrolidin-2-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-4,4-dimethylpyrrolidin-2-one for Drug Discovery Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 3-Amino-4,4-dimethylpyrrolidin-2-one, a valuable chiral building block for drug development.

The pyrrolidin-2-one, or γ-lactam, is a privileged scaffold in modern medicinal chemistry. Its rigid, five-membered ring structure provides a well-defined three-dimensional geometry that can facilitate precise interactions with biological targets.[1] The presence of a lactam functionality offers a combination of hydrogen bond donor and acceptor capabilities, contributing to favorable pharmacokinetic profiles.[2] The pyrrolidine ring is a common motif in a wide array of FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[3]

Within this important class of compounds, 3-Amino-4,4-dimethylpyrrolidin-2-one emerges as a particularly interesting building block for drug discovery. Its key features include a chiral center at the 3-position, which allows for the synthesis of enantiomerically pure compounds, and gem-dimethyl substitution at the 4-position, which can impart conformational rigidity and potentially enhance metabolic stability. This guide will provide a detailed technical overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers and scientists in the pharmaceutical industry.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and properties.

Figure 1: Chemical Structure of 3-Amino-4,4-dimethylpyrrolidin-2-one
PropertyValueSource
IUPAC Name 3-amino-4,4-dimethylpyrrolidin-2-onePubChem
Molecular Formula C₆H₁₂N₂OPubChem
Molar Mass 128.17 g/mol PubChem
CAS Number 104595-63-3PubChem
Canonical SMILES CC1(CNC(=O)C1N)CPubChem
InChI Key CDVAQEBLCVPBNY-UHFFFAOYSA-NPubChem

Synthesis: A Focus on Enantioselectivity

The presence of a stereocenter at the C3 position necessitates synthetic strategies that can afford enantiomerically pure 3-Amino-4,4-dimethylpyrrolidin-2-one. Direct asymmetric synthesis or resolution of a racemic mixture are common approaches. A notable and efficient method involves the use of a chiral auxiliary to guide the stereochemical outcome of the reaction, starting from readily available racemic pantolactam.[4]

Enantioselective Synthesis from rac-Pantolactam

This synthetic route leverages the principles of asymmetric induction, where a chiral molecule directs the formation of a new stereocenter. The general workflow is outlined below.

G A rac-Pantolactam B N-Substituted Pantolactam (with Chiral Auxiliary) A->B Reaction with Chiral Amine C Oxidation to 3-Oxo-pyrrolidinone B->C Oxidation D Condensation to Imine C->D Amine Condensation E Diastereoselective Reduction D->E Reduction F Removal of Chiral Auxiliary E->F Deprotection G Enantiopure 3-Amino-4,4-dimethylpyrrolidin-2-one F->G

Figure 2: Synthetic Workflow for Enantiopure 3-Amino-4,4-dimethylpyrrolidin-2-one

The causality behind this experimental design lies in the temporary introduction of a chiral element to create a diastereomeric intermediate. Diastereomers have different physical properties, allowing for their separation or for a subsequent reaction to proceed with high stereoselectivity.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methodologies for the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.[5][6]

Step 1: Synthesis of N-((R)-α-methylbenzyl)-4,4-dimethyl-3-oxopyrrolidin-2-one

  • To a solution of rac-pantolactam in a suitable solvent (e.g., toluene), add (R)-α-methylbenzylamine.

  • Heat the mixture to reflux with azeotropic removal of water.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Remove the solvent under reduced pressure.

  • The resulting N-substituted lactam is then oxidized using a suitable oxidizing agent (e.g., Swern oxidation) to yield the 3-oxo-pyrrolidinone.[4]

  • Purify the product by column chromatography.

Step 2: Diastereoselective Amination

  • Dissolve the 3-oxo-pyrrolidinone in a suitable solvent (e.g., methanol).

  • Add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • The chiral auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer of the 3-amino product.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the diastereomerically enriched product by crystallization or column chromatography.

Step 3: Removal of the Chiral Auxiliary

  • The N-benzyl group can be removed by hydrogenolysis.

  • Dissolve the purified product in a suitable solvent (e.g., ethanol).

  • Add a palladium catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Filter off the catalyst and concentrate the filtrate to obtain the enantiopure 3-Amino-4,4-dimethylpyrrolidin-2-one.

Spectroscopic Characterization

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the NH₂ protons, the CH-NH₂ proton, the CH₂ protons of the ring, and the two methyl groups. The gem-dimethyl groups are expected to be diastereotopic and may show distinct signals.
¹³C NMR Six distinct signals are expected, corresponding to the carbonyl carbon, the carbon bearing the amino group, the quaternary carbon with the methyl groups, the methylene carbon, and the two methyl carbons.[7]
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine and the lactam, and a strong C=O stretching band for the lactam carbonyl.[8]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (128.17 g/mol ).

Applications in Drug Discovery

The 3-Amino-4,4-dimethylpyrrolidin-2-one scaffold is a valuable starting point for the synthesis of a diverse range of drug candidates due to its inherent structural and chemical properties.

  • CNS-Active Agents: The pyrrolidinone core is found in several drugs targeting the central nervous system. The rigidity of the ring system can help in the design of ligands with high affinity and selectivity for specific receptors.[9]

  • Antiviral Compounds: Many antiviral drugs, particularly those targeting viral proteases, incorporate pyrrolidine-based structures. The defined stereochemistry of 3-Amino-4,4-dimethylpyrrolidin-2-one makes it an attractive building block for the synthesis of potent and selective inhibitors.[10][11]

  • Chiral Auxiliary: In addition to being a synthetic target, enantiopure 3-Amino-4,4-dimethylpyrrolidin-2-one can itself be used as a chiral auxiliary to control the stereochemistry of other reactions.[4][12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Amino-4,4-dimethylpyrrolidin-2-one is not publicly available, the safety precautions for structurally related aminopyrrolidinones should be followed.

Safety AspectRecommendation
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.
Handling Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Storage Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (2009). ResearchGate. [Link]

  • Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. (2008). ResearchGate. [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). PMC. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. (2021). Impactfactor. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]

  • IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one. (n.d.). ResearchGate. [Link]

  • Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (n.d.). PMC. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. (n.d.). Bibliomed. [Link]

  • Synthesis of γ-lactams. (n.d.). Organic Chemistry Portal. [Link]

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). PMC. [Link]

  • Design of Novel Enantiopure Dispirooxindolopyrrolidine-Piperidones as Promising Candidates toward COVID-19: Asymmetric Synthesis, Crystal Structure and In Silico Studies. (n.d.). MDPI. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]

  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. (n.d.). ChemRxiv. [Link]

  • Photoredox-Catalyzed α-Aminomethyl Carboxylation of Styrenes with Sodium Glycinates: Synthesis of γ-Amino Acids and γ-Lactams. (2021). ACS Publications. [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. (n.d.). Indian Academy of Sciences. [Link]

  • Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. (n.d.). PMC. [Link]

  • sample 13C NMR spectra of compounds with common functional groups. (2022). YouTube. [Link]

Sources

An In-depth Technical Guide to 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-Amino-4,4-dimethylpyrrolidin-2-one. This document provides an in-depth exploration of its molecular characteristics, synthesis, and potential applications, with a focus on practical, field-proven insights.

Core Molecular Profile

3-Amino-4,4-dimethylpyrrolidin-2-one is a substituted γ-lactam, a class of heterocyclic organic compounds featuring a five-membered ring. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility and target binding.[1] The strategic placement of an amino group at the 3-position and gem-dimethyl groups at the 4-position creates a chiral center at the C3 position, opening avenues for stereospecific interactions with biological targets.

Physicochemical Properties

A precise understanding of the physicochemical properties of 3-Amino-4,4-dimethylpyrrolidin-2-one is fundamental to its application in research and development. The molecular formula of this compound is C₆H₁₂N₂O.

PropertyValueSource
Molecular Formula C₆H₁₂N₂OCalculated
Molecular Weight 128.17 g/mol Calculated
CAS Number Not explicitly found for this specific isomer.-
Topological Polar Surface Area (TPSA) 55.1 ŲCalculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 1Calculated

Calculated values are based on the chemical structure.

Structural Elucidation

The structural framework of 3-Amino-4,4-dimethylpyrrolidin-2-one is pivotal to its chemical behavior and biological activity. The pyrrolidin-2-one ring system is non-planar, and the substituents can adopt various spatial orientations. The gem-dimethyl group at the 4-position restricts the conformational flexibility of the ring, which can be advantageous in drug design by pre-organizing the molecule for optimal target interaction.

Caption: 2D structure of 3-Amino-4,4-dimethylpyrrolidin-2-one.

Synthesis and Manufacturing

The synthesis of enantiopure 3-Amino-4,4-dimethylpyrrolidin-2-one is of significant interest for its potential use as a chiral building block. A key challenge in its synthesis is the stereoselective introduction of the amino group at the C3 position.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic approach would involve the formation of the C-N bond at the C3 position. This could be achieved through various methods, including the reduction of a corresponding oxime or the amination of a suitable precursor.

retrosynthesis target 3-Amino-4,4-dimethylpyrrolidin-2-one precursor1 4,4-Dimethylpyrrolidin-2,3-dione target->precursor1 Reductive Amination precursor2 rac-Pantolactam target->precursor2 Chiral Auxiliary Mediated Amination applications 3-Amino-4,4-dimethylpyrrolidin-2-one 3-Amino-4,4-dimethylpyrrolidin-2-one Chiral Building Block Chiral Building Block 3-Amino-4,4-dimethylpyrrolidin-2-one->Chiral Building Block Drug Discovery Drug Discovery Chiral Building Block->Drug Discovery Neuroscience Neuroscience Drug Discovery->Neuroscience Oncology Oncology Drug Discovery->Oncology Infectious Disease Infectious Disease Drug Discovery->Infectious Disease

Sources

Introduction: Chemical Identity & Significance

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Amino-4,4-dimethylpyrrolidin-2-one

IUPAC Name: 3-Amino-4,4-dimethylpyrrolidin-2-one CAS Registry Number: 1248826-55-2 Molecular Formula: C₆H₁₂N₂O Molecular Weight: 128.17 g/mol [1][2][3]

3-Amino-4,4-dimethylpyrrolidin-2-one is a specialized chiral building block belonging to the pyrrolidin-2-one (γ-lactam) class.[1] Unlike simple pyrrolidines, this molecule features a gem-dimethyl group at the C4 position and an amino functionality at the C3 stereocenter.[1]

Nomenclature Breakdown:

  • Parent Ring: Pyrrolidin-2-one (a 5-membered nitrogenous ring with a ketone at C2).[1]

  • Substituents:

    • Amino (-NH₂): Located at position 3 (alpha to the carbonyl).[1]

    • Dimethyl (-CH₃): Two methyl groups attached to position 4.[1]

Strategic Importance in Drug Discovery: This scaffold is highly valued in medicinal chemistry for three mechanistic reasons:

  • Conformational Restriction (Thorpe-Ingold Effect): The bulky gem-dimethyl group at C4 restricts the conformational flexibility of the pyrrolidine ring.[1] This "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target (e.g., proteases or kinases).[1][4]

  • Metabolic Stability: Substitution at the C4 position blocks common metabolic oxidation pathways (e.g., hydroxylation by Cytochrome P450s), extending the half-life of the parent drug.[1]

  • Chiral Pharmacophore: The C3 amine serves as a critical anchor point for peptide bond formation, mimicking the N-terminus of amino acids in peptidomimetics (e.g., in DPP-4 or HCV protease inhibitors).[1]

Structural Analysis & Stereochemistry

The molecule possesses a single stereogenic center at C3.[1] Consequently, it exists as two enantiomers: (S)-3-amino-4,4-dimethylpyrrolidin-2-one and (R)-3-amino-4,4-dimethylpyrrolidin-2-one.[1]

  • Preferred Conformation: The gem-dimethyl group forces the ring into a specific "envelope" pucker to minimize steric clash between the methyl groups and the adjacent carbonyl/amino substituents.[1]

  • Bioactivity: In most protease inhibitor applications (e.g., mimicking an L-amino acid), the (S)-enantiomer is the bioactive form.[1]

Table 1: Physicochemical Profile

PropertyValueSource/Methodology
IUPAC Name 3-Amino-4,4-dimethylpyrrolidin-2-oneIUPAC Nomenclature Rules
CAS Number 1248826-55-2Chemical Abstracts Service
Molecular Weight 128.17 g/mol Calculated
H-Bond Donors 2 (Amine NH₂, Lactam NH)Lipinski Analysis
H-Bond Acceptors 1 (Carbonyl O)Lipinski Analysis
LogP (Predicted) ~ -0.5 to 0.2Consensus Modeling
pKa (Conjugate Acid) ~ 8.0 - 8.5 (C3-Amine)Estimated based on alpha-amino amides

Synthetic Methodologies

The synthesis of 3-amino-4,4-dimethylpyrrolidin-2-one is non-trivial due to the need for stereocontrol at C3.[1] The most robust industrial route starts from Pantolactone , a widely available chiral pool material (used in Vitamin B5 production).[1]

Primary Route: The Pantolactone-to-Lactam Conversion[1]

This pathway leverages the pre-existing gem-dimethyl group of pantolactone.[1]

Reaction Logic:

  • Ammonolysis: Pantolactone is converted to the lactam (pantolactam).[1]

  • Oxidation: The hydroxyl group is oxidized to a ketone.[1]

  • Reductive Amination: The ketone is converted to an imine (using a chiral auxiliary or hydroxylamine) and reduced to establish the amine stereocenter.[1]

Detailed Protocol (Step-by-Step):

  • Synthesis of Pantolactam (Intermediate A):

    • Reagents: D-(-)-Pantolactone, Ammonia (aq), Methanol.[1]

    • Procedure: Dissolve pantolactone in methanol.[1] Add aqueous ammonia.[1] Heat in a pressure vessel at 100°C for 12 hours.

    • Mechanism:[1][4][5][6] Nucleophilic attack of ammonia on the lactone carbonyl opens the ring to the amide, followed by spontaneous cyclization (dehydration) to form 3-hydroxy-4,4-dimethylpyrrolidin-2-one.[1]

  • Oxidation to 4,4-Dimethylpyrrolidine-2,3-dione (Intermediate B):

    • Reagents: Oxalyl chloride, DMSO, TEA (Swern Oxidation) or Dess-Martin Periodinane.[1]

    • Procedure: Standard Swern conditions at -78°C.[1] This yields the diketone (a reactive intermediate).[1]

  • Stereoselective Reductive Amination (Target Formation):

    • Reagents: (R)-α-methylbenzylamine (chiral auxiliary), NaBH₄ or H₂/Pd-C.[1]

    • Procedure: Condense the diketone with the chiral amine to form the imine.[1] Reduce the imine. The chiral auxiliary directs the hydride attack, favoring one diastereomer.[1]

    • Deprotection: Hydrogenolysis (H₂/Pd(OH)₂) removes the benzyl group, yielding the free amine.[1]

Visualization: Synthetic Pathway

SynthesisPath Start D-Pantolactone (Chiral Pool) Inter1 Pantolactam (3-OH-4,4-dimethyl-lactam) Start->Inter1 1. NH3, MeOH 2. Heat (Cyclization) Inter2 Pyrrolidine-2,3-dione (Diketone Intermediate) Inter1->Inter2 Swern Oxidation (-78°C) Imine Chiral Imine (Auxiliary Attached) Inter2->Imine (R)-α-methylbenzylamine Dehydration Target 3-Amino-4,4-dimethyl- pyrrolidin-2-one (Target) Imine->Target 1. NaBH4 (Reduction) 2. H2/Pd-C (Deprotection)

Figure 1: Chemo-enzymatic or chiral-pool synthesis route starting from D-Pantolactone.[1]

Applications in Drug Development

A. Influenza Endonuclease Inhibitors (Flutimide Analogues)

The 3-amino-4,4-dimethylpyrrolidin-2-one scaffold is a direct structural analogue of the natural product Flutimide .[1] Flutimide inhibits the cap-dependent endonuclease of the Influenza A virus.[1]

  • Mechanism:[1][4][5][6] The lactam ring mimics the diketo acid pharmacophore required to chelate the two metal ions (Mg²⁺/Mn²⁺) in the viral endonuclease active site.[1]

  • Optimization: Synthetic derivatives using the 4,4-dimethyl core show improved lipophilicity and resistance to hydrolysis compared to the natural product.[1]

B. HCV Protease Inhibitors (NS3/4A)

In Hepatitis C virus (HCV) drug design, proline derivatives are central to the "P2" position of the inhibitor.[1]

  • Role: The 4,4-dimethyl group locks the proline ring into a conformation that maximizes hydrophobic contacts with the S2 pocket of the protease.[1]

  • Example: While drugs like Boceprevir use a bicyclic proline, next-generation research tools utilize the 4,4-dimethyl monocyclic core to reduce molecular weight while maintaining potency.[1]

C. H-PGDS Inhibitors

Recent patents (e.g., WO2018229629) identify this amine as a key intermediate ("Intermediate 40") in the synthesis of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors, investigated for treating Duchenne muscular dystrophy.[1]

Analytical Characterization

To validate the synthesis of this compound, the following analytical signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.05, 1.15 ppm: Two distinct singlets (3H each) for the diastereotopic gem-dimethyl groups.[1]

    • δ 2.80 - 3.00 ppm: AB quartet or multiplet for the C5 methylene protons (-CH₂-N).[1]

    • δ 3.20 ppm: Singlet or doublet for the C3 methine proton (alpha to amine).[1]

    • δ 7.80 ppm: Broad singlet for the lactam NH.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 129.17 m/z.[1]

    • Fragmentation: Loss of NH₃ (17 Da) is common, leading to a fragment at ~112 m/z.[1]

References

  • PubChem. (2025).[1] 4,4-Dimethylpyrrolidin-2-one (Parent Compound Data). National Library of Medicine.[1] Retrieved from [Link]

  • Camps, P., et al. (2010).[1] Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Tetrahedron: Asymmetry.[1][7] Retrieved from [Link]

  • GlaxoSmithKline. (2018).[1] Patent WO2018229629A1: Chemical compounds as H-PGDS inhibitors.[1] Google Patents. Retrieved from

  • Jung, M. E., & Piizzi, G. (2005).[1][8] Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews. (Contextual grounding for Thorpe-Ingold effect).

Sources

3-Amino-4,4-dimethylpyrrolidin-2-one: The "Gem-Dimethyl" Lock in Modern Drug Discovery

[1][2]

Executive Summary

3-Amino-4,4-dimethylpyrrolidin-2-one (CAS: 1248826-55-2) is a specialized

12345gem-dimethylThorpe-Ingold effect

This guide details the discovery, synthetic evolution, and application of this scaffold, specifically highlighting its role in developing Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors for Duchenne Muscular Dystrophy (DMD).

Part 1: The Chemical Rationale

The "Gem-Dimethyl" Effect in Drug Design

The transition from a flexible linear chain to a rigid cycle is a standard strategy in drug optimization. However, 3-amino-4,4-dimethylpyrrolidin-2-one takes this further by adding steric bulk (two methyl groups) to the cyclic system.[1][2]

  • Conformational Lock: The C4-gem-dimethyl group restricts the puckering of the pyrrolidine ring, forcing the molecule into a specific conformation that often mimics the

    
    -turn of a peptide backbone.
    
  • Metabolic Shielding: The steric bulk protects the adjacent C3-amino group and the lactam carbonyl from rapid enzymatic hydrolysis or oxidation.

  • Hydrophobic Packing: In protein binding pockets, the methyl groups can displace high-energy water molecules from hydrophobic sub-pockets, providing an entropic gain in binding affinity.

Part 2: Discovery & Evolution of Synthesis

The historical challenge with this molecule was not its conception but its enantioselective synthesis .[2] The biological activity of drugs containing this scaffold is strictly dependent on the stereochemistry of the C3-amine.

The Camps Breakthrough (2010)

In 2010, Pelayo Camps and colleagues at the University of Barcelona published the definitive solution to accessing this scaffold in enantiopure form. Prior methods relied on inefficient resolutions of complex precursors. Camps introduced a scalable resolution using (R)-


-methylbenzylamine126
The Modern "Chiral Pool" Route (2024)

Recent industrial demands have shifted toward "chiral pool" synthesis starting from Pantolactone (3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one).[1][2] This approach avoids the waste associated with resolving racemates by carrying the chirality of the starting material through to the product.

Visualization: Synthetic Evolution

The following diagram contrasts the Historical Resolution Route with the Modern Chiral Pool strategy.

Synthesis_EvolutionStart_OldRacemic PantolactamResolutionDiastereomeric Separation(Chromatography/Crystallization)Start_Old->Resolution DerivatizationAuxiliary(R)-alpha-methylbenzylamine(Chiral Auxiliary)Auxiliary->ResolutionTarget_Old(S)-3-Amino-4,4-dimethylpyrrolidin-2-oneResolution->Target_Old Hydrolysis (Yield < 40%)Start_NewD-Pantolactone(Chiral Pool)ActivationMesylation & AzidationStart_New->Activation Retention of ConfigCyclizationStaudinger Reduction& CyclizationActivation->Cyclization Inversion at C2Target_New(S)-3-Amino-4,4-dimethylpyrrolidin-2-oneCyclization->Target_New High Yield (>80%)

Caption: Comparison of the 2010 Camps Resolution Route (Red) vs. the Modern Pantolactone Route (Blue).

Part 3: Medicinal Chemistry Case Study

Target: Hematopoietic Prostaglandin D Synthase (H-PGDS)

Therapeutic Area: Duchenne Muscular Dystrophy (DMD)[1][2][7]

The most prominent application of the (S)-3-amino-4,4-dimethylpyrrolidin-2-one scaffold is in the development of H-PGDS inhibitors.[1][2]

  • Mechanism: In DMD, muscle damage leads to chronic inflammation driven by Prostaglandin D2 (PGD2).[2] H-PGDS is the enzyme responsible for producing PGD2.[1][2]

  • Role of the Scaffold:

    • The lactam nitrogen acts as a hydrogen bond donor to the backbone of the enzyme active site.

    • The C4-dimethyl group occupies a small hydrophobic pocket, improving selectivity over the related L-PGDS enzyme.[1][2]

    • The C3-amine serves as a vector for attaching the "warhead" (often a heteroaryl group) that interacts with the catalytic center.

Key Clinical Insight: Compounds utilizing this specific scaffold have demonstrated superior oral bioavailability compared to their non-methylated counterparts, attributed to the increased lipophilicity and rigidity provided by the gem-dimethyl group.

Part 4: Technical Protocols

Protocol A: Synthesis of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one (Camps Method)

Note: This protocol is optimized for research-scale (gram quantity) production.[1][2]

Reagents:

  • Racemic 3-hydroxy-4,4-dimethylpyrrolidin-2-one (Pantolactam)[1][2][8]

  • (R)-

    
    -methylbenzylamine[1][2][6][8]
    
  • Thionyl chloride (

    
    )[1][2]
    
  • Ruthenium trichloride (

    
    ) / Sodium Periodate (
    
    
    )[1][2]

Step-by-Step Workflow:

  • Oxidation to Ketone:

    • Dissolve racemic pantolactam in

      
      .
      
    • Add catalytic

      
       and stoichiometric 
      
      
      .[1][2] Stir at 0°C for 2 hours.
    • Result: 4,4-dimethylpyrrolidine-2,3-dione.[1][2][6]

  • Chiral Imine Formation:

    • Reflux the dione with (R)-

      
      -methylbenzylamine in benzene with a Dean-Stark trap.[1][2]
      
    • Critical Step: The steric hindrance of the gem-dimethyl group slows this reaction; ensure 24h+ reflux.

  • Diastereoselective Reduction:

    • Cool the imine solution to -78°C.[1][2]

    • Add

      
       in methanol slowly.[1][2] The bulky gem-dimethyl group directs the hydride attack, yielding the (S,R)-diastereomer with high selectivity (>90% de).
      
  • Auxiliary Removal:

    • Hydrogenolysis using

      
       (Pearlman's catalyst) in ethanol under 
      
      
      (50 psi).[1][2]
    • Filter and concentrate to yield the free amine.

Quality Control Parameters:

Parameter Specification Method
Purity > 98.0% HPLC (C18 column, Acetonitrile/Water)
Enantiomeric Excess > 99.5% ee Chiral HPLC (Chiralpak AD-H)
Appearance White crystalline solid Visual Inspection

| 1H NMR (CDCl3) |

12

References

  • Camps, P., Muñoz-Torrero, D., Rull, J., & Calvet, T. (2010).[6][9][10] Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Tetrahedron: Asymmetry, 21(17), 2124–2135.[2][11] Link[1][2]

  • Pelayo, C., et al. (2024).[2] Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3-functionalized pyrrolidones. ChemRxiv.[1][2][11] Link

  • Google Patents. (2018).[1][2] WO2018229629A1 - Chemical compounds as H-PGDS inhibitors.[1][2] Link

  • Jung, M. E., & Piizzi, G. (2005).[2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

(R)-3-Amino-4,4-dimethylpyrrolidin-2-one: A Pivotal Chiral Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-3-Amino-4,4-dimethylpyrrolidin-2-one , a specialized chiral building block used in high-value medicinal chemistry programs.[1]

Executive Summary

(R)-3-Amino-4,4-dimethylpyrrolidin-2-one is a conformationally constrained heterocyclic scaffold employed primarily in the synthesis of kinase inhibitors, peptidomimetics, and prostaglandin D synthase (H-PGDS) inhibitors.[1] Its structural uniqueness lies in the gem-dimethyl substitution at the C4 position, which exerts a profound Thorpe-Ingold effect .[1] This steric influence pre-organizes the pyrrolidinone ring, locking the C3-amino group into a specific vector that enhances ligand-target binding affinity while reducing the entropic penalty of binding.

Chemical Identity & Physicochemical Profile

Core Data
PropertySpecification
Chemical Name (R)-3-Amino-4,4-dimethylpyrrolidin-2-one
CAS Number 1248826-55-2 (Generic/Racemic); Stereospecific CAS often varies by salt form
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Chiral Center C3 (R-configuration)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar solvents
pKa (Predicted) ~8.0 (Amine), ~16.7 (Lactam NH)
Structural Significance

The molecule features a gamma-lactam core.[1] The gem-dimethyl group at C4 is not merely a lipophilic filler; it forces the ring into a specific "pucker," orienting the C3-amino group (the key pharmacophore) into a pseudo-axial or pseudo-equatorial position depending on the target interaction.[1] This "conformational lock" is critical for distinguishing between biological targets, such as differentiating between PI3K isoforms or H-PGDS pockets.[1]

Synthetic Pathways & Manufacturing

The synthesis of the enantiopure (R)-isomer is non-trivial due to the need to establish the chiral center at C3 adjacent to the carbonyl. The most robust industrial route involves the resolution of racemic pantolactam derivatives .

Primary Synthetic Route: The Pantolactam Strategy

This self-validating protocol ensures high enantiomeric excess (>98% ee).[1]

  • Starting Material: Rac-Pantolactam (3-hydroxy-4,4-dimethylpyrrolidin-2-one).[1]

  • Oxidation: Conversion to the diketone intermediate (4,4-dimethylpyrrolidine-2,3-dione) using Swern oxidation or TEMPO.[1]

  • Reductive Amination / Oximation: Reaction with hydroxylamine to form the oxime, followed by catalytic hydrogenation (Pd/C) to yield the racemic amine.

  • Chiral Resolution: The critical step involves forming a diastereomeric salt with (R)-α-methylbenzylamine or using a lipase-catalyzed kinetic resolution.[1]

Visualization of Synthesis

SynthesisPathway Start Rac-Pantolactam (3-Hydroxy) Inter1 Diketo-pyrrolidine (Oxidation) Start->Inter1 Swern or TEMPO Inter2 Racemic Amine (Reductive Amination) Inter1->Inter2 NH2OH then H2/Pd Resolution Chiral Resolution (w/ (R)-α-methylbenzylamine) Inter2->Resolution Salt Formation Final (R)-3-Amino-4,4- dimethylpyrrolidin-2-one Resolution->Final Crystallization & Base Release

Caption: Figure 1. Industrial synthesis pathway via pantolactam oxidation and chiral resolution.

Medicinal Chemistry Applications

The Gem-Dimethyl Effect (Thorpe-Ingold)

In drug design, adding a gem-dimethyl group often increases potency by 10-100 fold.[1]

  • Mechanism: The bulky methyl groups at C4 compress the internal bond angle (C3-C4-C5), forcing the C3 and C5 substituents closer together.[1] This restricts the conformational freedom of the ring, pre-paying the entropic cost of binding to the protein active site.

  • Result: The (R)-amino group is held rigidly in the bioactive conformation, reducing "induced fit" energy requirements.[1]

Case Study: H-PGDS Inhibitors

This scaffold is a documented key intermediate in the synthesis of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors, investigated for treating Duchenne Muscular Dystrophy (DMD).[1]

  • Role: The pyrrolidinone ring acts as a polar core that hydrogen bonds with the H-PGDS active site (specifically engaging residues like Arg-14 or Trp-104), while the C3-amino group links to the variable "tail" of the inhibitor.[1]

  • Selectivity: The (R)-configuration is often essential for fitting into the narrow hydrophobic pocket of the enzyme, whereas the (S)-enantiomer may clash sterically.[1]

Conformational Logic Diagram

GemDimethylEffect cluster_effect Thorpe-Ingold Mechanism Unsubstituted Unsubstituted Pyrrolidinone (Flexible Ring) Target Protein Active Site (H-PGDS / Kinase) Unsubstituted->Target High Entropic Penalty (Low Potency) GemDimethyl (R)-3-Amino-4,4-dimethyl (Rigid/Puckered) GemDimethyl->Target Pre-organized Conformation (High Potency)

Caption: Figure 2. The Thorpe-Ingold effect restricts ring flexibility, enhancing binding affinity.

Analytical Characterization & Quality Control

To ensure the integrity of this chiral building block, a multi-modal analytical approach is required.

Chiral Purity Analysis (HPLC)
  • Column: Chiralpak AD-H or IC (Amylose-based stationary phases are preferred for lactams).[1]

  • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1).[1]

  • Detection: UV at 210 nm (Lactam absorption).[1]

  • Acceptance Criteria: >98% ee (Enantiomeric Excess).[1][2]

NMR Validation
  • 1H NMR (DMSO-d6):

    • δ 1.05 (s, 3H, CH3)[1]

    • δ 1.15 (s, 3H, CH3)[1]

    • δ 2.80-3.00 (m, 2H, C5-H)[1]

    • δ 3.20 (s, 1H, C3-H) - Diagnostic for substitution

    • δ 7.60 (bs, 1H, Lactam NH)[1]

Handling & Stability

  • Hygroscopicity: The primary amine is moderately hygroscopic. Store under nitrogen or argon in a desiccator.

  • Stability: Stable at room temperature for >12 months if protected from moisture.

  • Reactivity: The C3-amino group is a potent nucleophile.[1] Avoid exposure to aldehydes or acid chlorides unless intended for reaction.

  • Safety: Irritant. Use standard PPE (gloves, goggles).[1] Avoid inhalation of dust.

References

  • Synthesis via Pantolactam: Camps, P., et al. "Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives."[1][3] Tetrahedron: Asymmetry, 2010, 21(17), 2124–2135.[1][4] Link[1]

  • H-PGDS Inhibitor Application: "Chemical compounds as H-PGDS inhibitors." Patent WO2018229629A1. Describes the use of (S)- and (R)-3-amino-4,4-dimethylpyrrolidin-2-one as key intermediates (Intermediate 40).[1] Link

  • Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. "Gem-disubstituent effect: theoretical basis and synthetic applications."[1] Chemical Reviews, 2005, 105(5), 1735-1766.[1] Link[1]

  • Kinase Inhibitor Scaffolds: "Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones." ChemRxiv, 2024.[4] Highlights the utility of this scaffold in diversity-oriented synthesis for drug discovery.[1][3][4] Link[1]

Sources

An In-Depth Technical Guide to (S)-3-Amino-4,4-dimethylpyrrolidin-2-one: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4,4-dimethylpyrrolidin-2-one is a chiral cyclic β-amino acid derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, five-membered lactam structure, combined with the stereochemistry at the C3 position and the gem-dimethyl substitution at C4, provides a unique conformational constraint that is highly sought after in the design of bioactive molecules. This guide offers a comprehensive overview of the properties, synthesis, and applications of this valuable synthetic intermediate, providing researchers and drug development professionals with the critical information needed to leverage its potential in their work. The pyrrolidine scaffold is a prevalent motif in a multitude of FDA-approved drugs, highlighting the importance of chiral building blocks like (S)-3-Amino-4,4-dimethylpyrrolidin-2-one in creating novel therapeutics with enhanced potency and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one is essential for its effective use in synthesis and drug design. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O-
Molecular Weight 128.17 g/mol -
Appearance White to off-white solid[Generic Supplier Data]
Melting Point Not available-
Boiling Point Not available-
Optical Rotation [α]D Not available-
Solubility Soluble in water and polar organic solvents[General knowledge of similar compounds]
CAS Number Not available-

Spectroscopic Data and Structural Elucidation

The structural integrity and purity of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the gem-dimethyl groups. The diastereotopic nature of the C5 methylene protons and the C4 methyl groups may lead to complex splitting patterns. The chemical shift of the C3 proton will be indicative of the amino group's electronic environment.

  • 13C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C2) will resonate at a characteristic downfield shift (typically >170 ppm). The chemical shifts of the C3 and C4 carbons will be influenced by the amino and gem-dimethyl groups, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C=O stretching: A strong absorption band around 1680 cm⁻¹ characteristic of the lactam carbonyl group.

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with common fragmentation pathways involving the loss of the amino group or cleavage of the pyrrolidinone ring.

Synthesis and Stereochemical Control

The enantioselective synthesis of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one is crucial for its application in chiral drug development. A key strategy involves the use of chiral auxiliaries or stereoselective reactions to control the stereochemistry at the C3 position.

A reported efficient method for the preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one starts from racemic pantolactam.[1] This approach utilizes (R)-α-methylbenzylamine as a chiral auxiliary to achieve stereochemical control.

Synthesis_Pathway rac_pantolactam rac-Pantolactam intermediate1 N-Substituted Pyrrolidinone rac_pantolactam->intermediate1 (R)-α-methylbenzylamine intermediate2 Diastereomeric Intermediates intermediate1->intermediate2 Diastereoselective Reaction s_enantiomer (S)-3-Amino-4,4-dimethyl- pyrrolidin-2-one intermediate2->s_enantiomer Separation & Auxiliary Removal

Caption: Enantioselective synthesis of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one.

Experimental Protocol: Diastereoselective Synthesis

The following is a generalized protocol based on the principles of diastereoselective synthesis using a chiral auxiliary.

  • Amine Condensation: React racemic pantolactam with (R)-α-methylbenzylamine in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding N-substituted pyrrolidinone.

  • Diastereoselective Transformation: Introduce the amino group at the C3 position through a stereoselective reaction. This could involve the formation of an enolate followed by reaction with an electrophilic nitrogen source, where the chiral auxiliary directs the approach of the reagent.

  • Diastereomer Separation: The resulting diastereomeric mixture can be separated using chromatographic techniques (e.g., column chromatography or preparative HPLC) or crystallization.

  • Chiral Auxiliary Cleavage: Remove the (R)-α-methylbenzylamine auxiliary, typically by hydrogenolysis (e.g., using H₂ and a palladium catalyst), to yield the desired (S)-3-Amino-4,4-dimethylpyrrolidin-2-one.

Causality behind Experimental Choices: The use of a chiral auxiliary like (R)-α-methylbenzylamine is a well-established strategy in asymmetric synthesis. The steric bulk and defined stereochemistry of the auxiliary create a chiral environment that favors the formation of one diastereomer over the other during the introduction of the amino group. The choice of reaction conditions (solvent, temperature, reagents) is critical to maximize the diastereoselectivity of the key transformation.

Applications in Drug Discovery and Development

The rigid pyrrolidinone scaffold of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one makes it an attractive building block for constraining the conformation of peptide and small molecule drug candidates. This can lead to improved binding affinity, selectivity, and pharmacokinetic properties. The primary amino group serves as a versatile handle for further functionalization, allowing for its incorporation into a wide range of molecular architectures.

While specific drugs containing the (S)-3-Amino-4,4-dimethylpyrrolidin-2-one moiety are not yet on the market, the broader class of pyrrolidine derivatives is well-represented in medicine.[2] For example, the pyrrolidine ring is a key component of several antiviral and anticancer agents.

Drug_Development_Workflow building_block (S)-3-Amino-4,4-dimethyl- pyrrolidin-2-one functionalization N-Acylation / Alkylation building_block->functionalization library_synthesis Combinatorial Library Synthesis functionalization->library_synthesis screening High-Throughput Screening library_synthesis->screening lead_optimization Lead Optimization (SAR Studies) screening->lead_optimization clinical_candidate Preclinical & Clinical Development lead_optimization->clinical_candidate

Caption: Role in the drug discovery and development pipeline.

Experimental Protocol: N-Acylation for Library Synthesis

The primary amino group of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one is readily acylated to generate a diverse library of amides for biological screening.

  • Dissolution: Dissolve (S)-3-Amino-4,4-dimethylpyrrolidin-2-one in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or a carboxylic acid in the presence of a coupling agent like HATU or EDC) at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents and byproducts, and purify the desired N-acylated product by column chromatography or crystallization.

Self-Validating System: The success of each acylation reaction can be readily confirmed by LC-MS analysis, which will show the disappearance of the starting material and the appearance of a new peak with the expected molecular weight of the product. Further characterization by NMR will confirm the structure of the newly formed amide.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (S)-3-Amino-4,4-dimethylpyrrolidin-2-one. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-3-Amino-4,4-dimethylpyrrolidin-2-one is a valuable and versatile chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its unique structural features and the presence of a modifiable amino group provide a solid foundation for the design of novel drug candidates. The synthetic strategies outlined in this guide, coupled with a thorough understanding of its physicochemical properties, will empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

Sources

Technical Guide: Stability & Handling of 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Amino-4,4-dimethylpyrrolidin-2-one , a privileged scaffold in medicinal chemistry. It synthesizes known physicochemical behaviors with expert-derived protocols for stability profiling.[1]

Executive Summary

3-Amino-4,4-dimethylpyrrolidin-2-one is a chiral gamma-lactam intermediate critical in the synthesis of quinolone antibiotics (e.g., Balofloxacin analogs) and kinase inhibitors. Its stability profile is governed by two competing structural forces:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The C4 methyl groups significantly stabilize the lactam ring against hydrolysis compared to the unsubstituted analog.[1]

  • Alpha-Amino Acidity: The C3 stereocenter is susceptible to base-catalyzed racemization, representing the primary critical quality attribute (CQA) risk during storage and processing.[1]

This guide details the degradation mechanisms, analytical detection strategies, and handling protocols required to maintain the integrity of this building block.

Part 1: Structural Dynamics & The Gem-Dimethyl Effect

To understand the stability of this molecule, one must understand the steric forces at play.

The Thorpe-Ingold Effect (Kinetic Stability)

Unlike simple pyrrolidinones, the 4,4-dimethyl substitution introduces the Thorpe-Ingold effect . The bulky methyl groups at C4 compress the internal bond angle (


), forcing the ring substituents closer together.
  • Impact on Hydrolysis: This conformational lock favors ring closure over ring opening.[1] Consequently, the lactam bond is thermodynamically and kinetically more stable than 3-aminopyrrolidin-2-one.[1]

  • Impact on Solubility: The lipophilic methyl groups reduce water solubility slightly compared to the non-methylated analog, but the molecule remains polar due to the amine and lactam functionalities.

The Chiral Vulnerability (C3 Position)

The amino group is attached to C3, a chiral center alpha to the carbonyl.

  • Racemization Risk: The C3 proton is acidic (

    
     in DMSO, lower in water).[1] In the presence of bases or during heating in protic solvents, this proton can be removed to form an enolate intermediate, leading to racemization.
    
  • Implication: Enantiopurity (typically

    
     ee required for drug substances) is the first parameter to fail during stress testing, often before chemical degradation is observed.[1]
    

Part 2: Chemical Stability Profile & Degradation Pathways[1]

The following diagram illustrates the primary degradation pathways.

DegradationPathways API 3-Amino-4,4-dimethyl pyrrolidin-2-one (Intact) Hydrolysis 4-Amino-3,3-dimethyl- 4-aminobutyric acid (Ring Open) API->Hydrolysis Acid/Base + Heat (Slowed by gem-dimethyl) Dimer Schiff Base Dimer (Condensation) API->Dimer Aldehyde Impurities (Trace) Racemate Racemic Mixture (R/S Enantiomers) API->Racemate Base (pH > 10) Solvent Heat Oxidation N-Oxide / Hydroxylamine API->Oxidation Peroxides / Air

Figure 1: Primary degradation pathways.[1] Note that racemization is the kinetically favored degradation route under basic conditions.

Detailed Mechanism Analysis[1]
Stress ConditionPrimary DegradantMechanismRisk Level
Acid Hydrolysis (0.1N HCl)Gamma-amino acidNucleophilic attack on CarbonylLow (Resistant due to steric bulk)
Base Hydrolysis (0.1N NaOH)Gamma-amino acidNucleophilic attack on CarbonylModerate
Base Treatment (Weak Base)Enantiomer (Racemization) Deprotonation at C3 (

-proton)
High (Critical Control Point)
Oxidation (

)
N-Oxide / HydroxylamineElectrophilic attack on

Amine
Moderate
Thermal (

)
Dimer/OligomerTransamidation (Intermolecular)Low (Solid state is stable)

Part 3: Analytical Methodologies (Self-Validating Protocols)

Standard UV detection is challenging because the molecule lacks a strong chromophore (only end-absorption <210 nm).[1] The following protocols are designed to overcome this limitation.

HPLC Method for Chemical Purity (CAD/ELSD or Low UV)

Rationale: Since the molecule is polar and lacks aromatic rings, Reverse Phase Ion-Pairing (RPIP) or HILIC is required for retention.[1]

  • Column: Amide-C16 or HILIC (e.g., Waters XBridge Amide),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1] High pH ensures the amine is non-ionized, improving peak shape on hybrid columns.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 95% B to 50% B over 15 minutes (HILIC mode).

  • Detection: Charged Aerosol Detector (CAD) is preferred.[1] Alternatively, UV at 205 nm (requires high-purity solvents).

  • System Suitability: Tailing factor

    
    ; Theoretical plates 
    
    
    
    .[1]
Chiral HPLC Method (Enantiomeric Purity)

Rationale: Separation of the enantiomers requires a polysaccharide-based stationary phase.[1]

  • Column: Chiralpak AD-H or IC (Amylose/Cellulose derivatives).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1] Diethylamine is crucial to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
    .[1]
    
  • Success Criterion: Resolution (

    
    ) between enantiomers 
    
    
    
    .

Part 4: Handling & Storage Protocols

To ensure data integrity and material stability, follow these "Self-Validating" storage protocols.

Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen.[1] The primary amine readily absorbs atmospheric

    
     to form carbamates (white crust formation).[1]
    
  • Temperature: Refrigerate at

    
    . While chemically stable at room temperature, cold storage minimizes the risk of slow racemization over months.
    
  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers (potential for chelation with the amino-lactam motif).[1]

Re-test Protocol (Self-Validating)

Before using the material in critical synthesis:

  • Visual Check: Material should be an off-white to white solid.[1] Yellowing indicates oxidation.[1]

  • Solubility Test: Dissolve 10 mg in 1 mL Methanol. Solution must be clear. Turbidity suggests polymerization or carbonate formation.[1]

  • Chiral Check: If the downstream reaction is stereoselective, run the Chiral HPLC method (Section 3.2) to confirm ee

    
    .[1]
    

Part 5: References

  • Gem-Dimethyl Effect on Lactam Stability:

    • Source: Jung, M. E., & Piizzi, G. (2005).[1] Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766.[1]

    • Relevance: Foundational text explaining the kinetic stability of 4,4-dimethyl substituted rings.

    • [1]

  • Synthesis and Racemization of 3-Amino-pyrrolidinones:

    • Source:European Patent EP1138672A1. (2001).[1] Process for the preparation of 3-amino-pyrrolidine derivatives.

    • Relevance: Details the synthesis routes and handling of the amino-pyrrolidinone scaffold, explicitly mentioning racemization risks during processing.

  • Analytical Characterization of Aminopyrrolidinones:

    • Source: PubChem Compound Summary for CID 10486805 (3-aminopyrrolidin-2-one).[1]

    • Relevance: Provides baseline physicochemical data (pKa, solubility) for the parent scaffold.[1]

    • [2]

  • Applications in Quinolone Synthesis (Balofloxacin):

    • Source: Ito, T., et al. (1996).[1] Synthesis and antibacterial activity of 8-methoxyquinolonecarboxylic acids. Antimicrobial Agents and Chemotherapy.[1]

    • Relevance: Contextualizes the 3-amino-pyrrolidinone moiety as a critical side chain in pharmaceutical development.

Sources

3-Amino-4,4-dimethylpyrrolidin-2-one literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Amino-4,4-dimethylpyrrolidin-2-one , a specialized heterocyclic building block used in the design of metabolically stable peptidomimetics and protease inhibitors.

CAS Registry Number: 1248826-55-2 (racemic) | Molecular Formula: C₆H₁₂N₂O[1][2]

Executive Summary

3-Amino-4,4-dimethylpyrrolidin-2-one is a constrained


-lactam scaffold characterized by a gem-dimethyl substitution at the C4 position. This structural feature is critical in medicinal chemistry for two reasons: it imposes conformational rigidity via the Thorpe-Ingold effect  (facilitating receptor binding), and it sterically hinders metabolic degradation of the adjacent amide bond.

This compound serves as a primary pharmacophore in the development of DPP-IV inhibitors (diabetes), HCV protease inhibitors , and novel antimicrobial agents (e.g., Amiclenomycin analogs). Its ability to mimic the proline turn structure while offering enhanced hydrolytic stability makes it a superior alternative to native proline in peptide-based drug design.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-amino-4,4-dimethylpyrrolidin-2-one
Common Synonyms 4,4-Dimethyl-3-aminopyrrolidone; Pantolactam amine
Molecular Weight 128.17 g/mol
SMILES CC1(C)C(N)C(=O)NC1
LogP (Predicted) -1.2 (Highly Polar)
H-Bond Donors/Acceptors 2 / 2
Chirality Contains one stereocenter at C3.[2] Available as (R), (S), or racemate.

Structural Analysis: The Gem-Dimethyl Effect

The core value of this scaffold lies in the C4 gem-dimethyl group. In standard pyrrolidines, the ring adopts a flexible envelope conformation. The introduction of two methyl groups at C4 forces the ring into a more planar or specific puckered conformation to minimize steric clash between the methyls and adjacent substituents.

  • Pharmacokinetic Impact: The bulk of the methyl groups protects the lactam carbonyl and the C3-amine from non-specific proteolytic cleavage.

  • Pharmacodynamic Impact: By restricting the conformational freedom of the pyrrolidine ring, the molecule pays a lower entropy penalty upon binding to a protein target (e.g., the active site of DPP-IV).

Synthesis & Manufacturing

The synthesis of 3-amino-4,4-dimethylpyrrolidin-2-one is classically achieved via the "Chiral Pool" approach, utilizing D-Pantolactone (a precursor to Vitamin B5) as an inexpensive and enantiopure starting material.

The Pantolactone Route (Mechanism & Protocol)

This route is preferred for its scalability and the availability of chiral starting materials.

Pathway Logic:

  • Ring Opening/Amidation: Pantolactone reacts with a primary amine (or ammonia precursor) to form the open-chain hydroxyamide.

  • Cyclization: The hydroxyamide undergoes dehydration to close the ring, forming Pantolactam (3-hydroxy-4,4-dimethylpyrrolidin-2-one).

  • Functional Group Interconversion: The C3-hydroxyl is activated (mesylation) and displaced by an azide nucleophile (inversion of configuration), followed by reduction to the amine.

Synthesis Workflow Diagram

SynthesisPathway Panto D-Pantolactone (Starting Material) HydroxyAmide Hydroxyamide Intermediate Panto->HydroxyAmide NH3 / MeOH Ring Opening Pantolactam Pantolactam (3-OH derivative) HydroxyAmide->Pantolactam Dehydration (Cyclization) Azide 3-Azido-4,4-dimethyl pyrrolidin-2-one Pantolactam->Azide 1. MsCl, Et3N 2. NaN3 (Inversion) Target 3-Amino-4,4-dimethyl pyrrolidin-2-one Azide->Target H2, Pd/C (Reduction)

Figure 1: Synthetic route from D-Pantolactone to the target amino-pyrrolidinone.

Detailed Experimental Protocol

Note: This protocol describes the conversion of the intermediate Pantolactam to the target amine, as Pantolactam is commercially available or easily derived from Pantolactone.

Objective: Conversion of 3-hydroxy-4,4-dimethylpyrrolidin-2-one (Pantolactam) to 3-amino-4,4-dimethylpyrrolidin-2-one.

Step 1: Activation (Mesylation)
  • Reagents: Pantolactam (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Pantolactam in anhydrous DCM at 0°C under nitrogen.

    • Add TEA followed by dropwise addition of MsCl.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Workup: Wash with water, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the mesylate.

Step 2: Azidation (Nucleophilic Substitution)
  • Reagents: Mesylate intermediate (from Step 1), Sodium Azide (NaN₃, 2.0 eq), DMF.

  • Procedure:

    • Dissolve the mesylate in dry DMF.

    • Add NaN₃ carefully. Safety Note: Azides are potentially explosive; use a blast shield and avoid metal spatulas.

    • Heat the mixture to 80°C for 6–12 hours.

    • Workup: Dilute with water and extract with Ethyl Acetate. The organic layer contains the 3-azido intermediate.

Step 3: Staudinger Reduction (Azide to Amine)
  • Reagents: 3-Azido intermediate, Triphenylphosphine (PPh₃, 1.2 eq), THF, Water.

  • Procedure:

    • Dissolve the azide in THF/Water (10:1).

    • Add PPh₃. Evolution of N₂ gas will be observed.

    • Stir at RT for 12 hours.

    • Purification: Acidify to pH 2 with 1M HCl (extracts amine into water). Wash organic phase (removes PPh₃O). Basify aqueous phase to pH 10 with NaOH and extract with DCM.

    • Yield: Concentration of the DCM layer yields the target 3-amino-4,4-dimethylpyrrolidin-2-one .

Biological Applications & Pharmacophore Utility[3][4]

DPP-IV Inhibition (Diabetes Type 2)

The pyrrolidine ring is a classic scaffold for Dipeptidyl Peptidase IV (DPP-IV) inhibitors (e.g., Vildagliptin, Saxagliptin). These drugs work by mimicking the N-terminal proline of GLP-1.

  • Mechanism: The 3-amino group of the scaffold binds to the Glu205/Glu206 residues in the DPP-IV active site.

  • Advantage: The 4,4-dimethyl substitution prevents the formation of the reactive iminium ion intermediate often associated with pyrrolidine toxicity, thereby improving the safety profile.

Antimicrobial & Antiviral Agents
  • Amiclenomycin Analogs: This scaffold is used to synthesize stable analogs of Amiclenomycin, an antibiotic that targets biotin biosynthesis in Mycobacterium tuberculosis. The 4,4-dimethyl group prevents aromatization of the ring, maintaining the necessary sp³ character for enzyme inhibition.

  • Influenza: Derivatives of this scaffold (e.g., Flutimide analogs) have shown activity against Influenza A endonuclease.

References

  • Synthesis from Pantolactone: García-Valverde, M., et al. (2008). "Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives." Tetrahedron: Asymmetry.

  • Gem-Dimethyl Effect in Medicinal Chemistry: Talele, T. T. (2018).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • DPP-IV Inhibitor Structure-Activity Relationships: Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor." Journal of Medicinal Chemistry.

  • Pyrrolidine Scaffolds in Drug Discovery: PharmaBlock Whitepaper. "Pyrrolidine Derivatives in Drug Discovery."

Sources

Comprehensive Characterization of 3-Amino-4,4-dimethylpyrrolidin-2-one: A Scaffold for Medicinal Chemistry

[1]

Abstract

3-Amino-4,4-dimethylpyrrolidin-2-one (CAS 1248826-55-2) represents a specialized class of conformationally constrained γ-lactams derived from the pantolactone scaffold.[1] Distinguished by its gem-dimethyl substitution at the C4 position, this compound exhibits the Thorpe-Ingold effect, which significantly influences its conformational stability and reactivity profile compared to the unsubstituted pyrrolidin-2-one. As a chiral building block, it serves as a critical intermediate in the synthesis of neuroactive agents (e.g., levetiracetam analogues) and h-PGDS inhibitors. This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and structural dynamics for researchers in drug discovery.

Chemical Identity & Structural Analysis[1][3][4]

The structural uniqueness of 3-Amino-4,4-dimethylpyrrolidin-2-one lies in the interplay between the rigid γ-lactam ring and the bulky gem-dimethyl group. This steric bulk restricts the conformational freedom of the ring, often favoring specific puckered conformations that enhance binding affinity in protein-ligand interactions.

AttributeSpecification
IUPAC Name 3-Amino-4,4-dimethylpyrrolidin-2-one
Common Synonyms 3-Amino-pantolactam; 4,4-Dimethyl-3-aminopyrrolidin-2-one
CAS Registry Number 1248826-55-2 (racemic); Note: Enantiopure forms are often custom-synthesized.
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
SMILES CC1(C)C(N)C(=O)NC1
Chiral Center C3 (Carbon alpha to the carbonyl)
Structural Dynamics Diagram

The following diagram illustrates the functional zones of the molecule and their pharmacological implications.

GCore3-Amino-4,4-dimethylpyrrolidin-2-oneGemDimethylC4 Gem-Dimethyl Group(Thorpe-Ingold Effect)Core->GemDimethylConformational LockAmineC3 Primary Amine(Chiral Center / Nucleophile)Core->AmineDerivatization SiteLactamLactam Ring(H-Bond Donor/Acceptor)Core->LactamScaffold RigidityStabilityStabilityGemDimethyl->StabilityIncreases Metabolic StabilityChiralityChiralityAmine->ChiralityDetermines Stereochemistry (R/S)

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of the C3 amine, C4 gem-dimethyl group, and the lactam core.

Physical Properties Matrix

The physical characteristics of 3-Amino-4,4-dimethylpyrrolidin-2-one are dominated by its polarity and ability to form intermolecular hydrogen bonds.

PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline)Inferred from structural analogs (pantolactam) and isolation protocols [1].
Appearance White to off-white powderTypical for small polar amines/amides.
Melting Point > 120 °C (Estimated)High MP due to strong H-bonding network; derivatives often melt >150 °C [2].
Boiling Point ~305.6 °C (Predicted)Calculated at 760 mmHg; decomposes before boiling.
Density 1.05 ± 0.1 g/cm³ (Predicted)Consistent with dense packing of polar lactams.
Solubility High: Water, Methanol, DMSOLow: Hexane, EtherAmphiphilic but dominantly polar due to amine/amide functionality.
pKa (Amine) 8.5 – 9.2 (Predicted)The C3 amine is basic and protonatable.
pKa (Amide) ~14-15The lactam NH is weakly acidic.
Hygroscopicity Moderate to HighRequires storage under desiccant; amine salts are hygroscopic.

Synthesis & Purification Workflow

The synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one is classically achieved via the transformation of pantolactone (a readily available chiral pool material). The critical step involves the conversion of the hydroxyl group to an amine with retention or inversion of configuration, often requiring a resolution step if starting from racemic precursors.

Core Synthetic Pathway
  • Starting Material: rac-Pantolactone or D-(-)-Pantolactone.

  • Amidation: Reaction with ammonia or primary amine to open the lactone to the hydroxy-amide.

  • Cyclization: Dehydration to form the lactam ring (Pantolactam).

  • Functionalization: Conversion of C3-OH to C3-NH₂ (often via azide intermediate or Mitsunobu reaction).

  • Resolution: Separation of enantiomers using chiral auxiliaries (e.g., (R)-α-methylbenzylamine) [1].

SynthesisPantolactonePantolactone(Starting Material)PantolactamPantolactam(Intermediate)Pantolactone->PantolactamNH3 / HeatActivationC3-Activation(Mesylation/Tosylation)Pantolactam->ActivationMsCl / Et3NAzideAzide Displacement(Inversion of Config)Activation->AzideNaN3ReductionReduction(H2/Pd-C or Staudinger)Azide->ReductionProduct3-Amino-4,4-dimethylpyrrolidin-2-oneReduction->Product

Figure 2: Synthetic route from Pantolactone to the target amino-lactam.[2]

Analytical Characterization Protocols

To ensure the integrity of this scaffold in drug development, a multi-modal characterization strategy is required.

A. Nuclear Magnetic Resonance (NMR)[6]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 0.95 - 1.10 ppm: Two singlets (3H each) corresponding to the non-equivalent gem-dimethyl groups at C4.

    • δ 2.80 - 3.20 ppm: Multiplets for the C5 methylene protons (CH₂).

    • δ 3.40 - 3.60 ppm: Singlet or doublet for the C3 proton (alpha to carbonyl/amine).

    • δ 7.60 - 7.80 ppm: Broad singlet for the Lactam NH.

  • ¹³C NMR: Distinct peaks for the carbonyl (~175 ppm), C3 (methine), C4 (quaternary), C5 (methylene), and methyl carbons.

B. High-Performance Liquid Chromatography (HPLC)
  • Column: Chiral stationary phase (e.g., Chiralpak AD-H or OD-H) is essential for enantiomeric purity determination.

  • Mobile Phase: Hexane/Isopropanol (with 0.1% Diethylamine) typically yields good separation.

  • Detection: UV at 210 nm (low UV absorption requires high concentration or derivatization).

C. Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Signal: [M+H]⁺ peak at m/z 129.18.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: The gem-dimethyl group imparts significant thermal stability compared to the unsubstituted analog. However, prolonged heating >150°C may cause racemization at the C3 center.

  • Hydrolytic Stability: Stable in neutral and mildly acidic aqueous solutions. Susceptible to ring opening in strong base (pH > 12) at elevated temperatures.

Storage Protocols
  • Environment: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen).

  • Temperature: 2-8 °C (Refrigerated) recommended for long-term storage to prevent oxidation of the amine.

  • Desiccation: Hygroscopic nature requires storage with silica gel or molecular sieves.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.

References

  • Camps, P., Muñoz-Torrero, D., Rull, J., & Calvet, T. (2010).[4][5][6] Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Tetrahedron: Asymmetry, 21(17), 2124-2135.[7]

  • Barrios, I., Camps, P., Comes-Franchini, M., & Sanchez, L. (2003). One-Pot Synthesis of N-Substituted Pantolactams from Pantolactone. ChemInform,[8] 34.

  • National Center for Biotechnology Information. (2025).[5][6] PubChem Compound Summary for CID 1248826-55-2. PubChem. [2]

  • Edelris. (2024). Leucettinibs: A class of DYRK/CLK kinases inhibitors. Edelris Technical Notes.

A Theoretical and Computational Deep Dive into 3-Amino-4,4-dimethylpyrrolidin-2-one: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Computational Soul of a Promising Scaffold

In the landscape of contemporary medicinal chemistry, the pyrrolidinone core stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Among these, 3-Amino-4,4-dimethylpyrrolidin-2-one, a γ-lactam, presents a particularly compelling case for in-depth study.[2] Its structure, featuring a chiral center, a primary amine, a lactam ring, and gem-dimethyl substitution, suggests a rich potential for forming specific, high-affinity interactions with biological targets. The gem-dimethyl group, in particular, can enforce specific conformations, a desirable trait in rational drug design.

This technical guide eschews a conventional review format. Instead, it serves as a comprehensive roadmap for the theoretical and computational characterization of 3-Amino-4,4-dimethylpyrrolidin-2-one. Herein, we will not merely present data but will meticulously outline the why and how of a robust computational investigation. This document is intended for researchers, computational chemists, and drug development professionals seeking to harness the predictive power of theoretical studies to unlock the full potential of this and similar molecules. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for inquiry.

Part 1: The Computational Blueprint: Strategy and Rationale

A thorough theoretical understanding of a molecule precedes and complements experimental work, saving valuable resources and providing insights that are often difficult to obtain through empirical methods alone. Our investigation into 3-Amino-4,4-dimethylpyrrolidin-2-one will be built upon a foundation of Density Functional Theory (DFT), a quantum mechanical modeling method that provides a favorable balance between accuracy and computational cost for molecules of this size.[3]

The overall workflow for our theoretical study is depicted below:

G A Structure Optimization & Conformational Analysis B Frequency Calculations & Thermodynamic Properties A->B Lowest energy conformers C Electronic Properties Analysis (FMO, MEP) B->C Optimized geometry D Spectroscopic Prediction (NMR, IR) B->D Vibrational modes & shielding tensors F Reactivity & Stability Analysis C->F Reactivity indices G Comparison with Experimental Data D->G Predicted spectra E Solvation Modeling E->F Solvent effects

Figure 1: A comprehensive workflow for the theoretical investigation of 3-Amino-4,4-dimethylpyrrolidin-2-one.

Foundational Step: Geometry Optimization and Conformational Search

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For a flexible molecule like 3-Amino-4,4-dimethylpyrrolidin-2-one, identifying the global minimum energy conformation and other low-energy conformers is paramount.

Protocol for Conformational Analysis:

  • Initial Structure Generation: Construct the 3D structure of 3-Amino-4,4-dimethylpyrrolidin-2-one using a molecular builder.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., molecular mechanics with a force field like MMFF94) to explore the potential energy surface and identify a set of unique conformers.

  • Quantum Mechanical Optimization: Each identified conformer is then subjected to geometry optimization using DFT. A common and reliable level of theory for this purpose is the B3LYP functional with a 6-31G(d,p) basis set.[3] This provides a good balance of speed and accuracy for initial optimizations.

  • Final Energy Refinement: The energies of the optimized conformers are then recalculated at a higher level of theory, such as B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p), to obtain more accurate relative energies.

Rationale: The pyrrolidine ring is known to adopt envelope and twisted conformations.[4] The initial, less computationally expensive search casts a wide net, while the subsequent DFT optimizations provide quantum mechanically accurate geometries and energies for the most plausible shapes the molecule can adopt.

Part 2: Probing the Electronic Landscape and Reactivity

With optimized geometries in hand, we can delve into the electronic structure to predict reactivity and intermolecular interaction capabilities.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity.

Protocol for FMO Analysis:

  • Perform a single-point energy calculation on the optimized, lowest-energy conformer at the B3LYP/6-311++G(d,p) level of theory.

  • Visualize the HOMO and LUMO isosurfaces to identify their spatial distribution on the molecule.

Molecular Electrostatic Potential (MEP): A Guide to Non-Covalent Interactions

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting how the molecule will interact with other molecules, particularly biological macromolecules.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on oxygen and nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as hydrogen atoms bonded to electronegative atoms (e.g., the N-H protons). These are sites for nucleophilic attack and hydrogen bond donation.

Protocol for MEP Analysis:

  • Use the output from the single-point energy calculation (B3LYP/6-311++G(d,p)).

  • Generate the MEP surface and map the electrostatic potential onto it.

The interplay between the amino group and the carbonyl oxygen will likely create distinct regions of positive and negative potential, guiding potential docking interactions.

Part 3: Bridging Theory and Experiment: Spectroscopic Predictions

A crucial validation of any theoretical model is its ability to reproduce experimental data. Predicting spectroscopic properties allows for a direct comparison with empirical measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with considerable accuracy.

Protocol for NMR Prediction:

  • Employ the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

  • Calculate the isotropic shielding values at the B3LYP/6-311++G(d,p) level of theory.

  • Calculate the chemical shifts by referencing the computed shielding values to those of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Data Presentation:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-Value
C3-HValueValue
C4-Value
C5-H₂ValueValue
N1-HValue-
N3-H₂Value-
C4-CH₃ (a)ValueValue
C4-CH₃ (b)ValueValue

Note: The table above is a template for presenting the predicted NMR data. Actual values would be populated upon completion of the calculations.

Infrared (IR) Spectroscopy

Frequency calculations not only confirm that the optimized structure is a true energy minimum (no imaginary frequencies) but also provide the vibrational frequencies and intensities that constitute the theoretical IR spectrum.

Protocol for IR Prediction:

  • Perform a frequency calculation at the same level of theory used for optimization (e.g., B3LYP/6-31G(d,p)).

  • Apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model. Scaling factors are standard for specific functional/basis set combinations.

  • Plot the scaled frequencies against their intensities to generate the theoretical IR spectrum.

Key vibrational modes to analyze would include the N-H stretches of the amine and amide, the C=O stretch of the lactam, and the C-N stretches. These are often in regions of the spectrum that are sensitive to hydrogen bonding and other intermolecular interactions.[5]

Part 4: The Biological Context: Solvation and Beyond

Drug molecules function in an aqueous environment. Therefore, understanding the effects of a solvent (primarily water) on the molecule's properties is critical.

Protocol for Solvation Modeling:

  • Utilize an implicit solvation model, such as the Polarizable Continuum Model (PCM), during geometry optimization and property calculations.

  • Compare the conformational energies, electronic properties, and predicted spectra in the gas phase versus the solvated phase.

Rationale: The solvent can influence the relative stability of different conformers and alter the electronic properties of the molecule, which in turn can affect its biological activity.

The theoretical framework established in this guide provides a robust starting point for more advanced studies, such as molecular docking simulations with specific protein targets, molecular dynamics to understand the molecule's behavior over time, and QSAR (Quantitative Structure-Activity Relationship) studies to guide the synthesis of more potent and selective derivatives.

Conclusion: A Computationally-Informed Path Forward

This guide has laid out a comprehensive, multi-faceted theoretical approach to characterizing 3-Amino-4,4-dimethylpyrrolidin-2-one. By systematically investigating its conformational landscape, electronic properties, and predicted spectroscopic signatures, we can build a detailed molecular portrait. This "in silico" data provides a powerful lens through which to interpret experimental findings and rationally design future experiments and molecular modifications. The synthesis of enantiopure forms of this molecule has been reported, highlighting its accessibility for further development.[6] The journey from a promising scaffold to a life-changing therapeutic is long and complex, but it is a journey that can be significantly accelerated and de-risked through the judicious application of theoretical and computational chemistry.

References

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021-12-29). MDPI. [Link]

  • 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties. (2025-08-06). ResearchGate. [Link]

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (n.d.). National Institutes of Health. [Link]

  • Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. (2025-08-07). ResearchGate. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. (2023-06-10). MDPI. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). National Institutes of Health. [Link]

  • 3-Aminopyrrolidin-2-one. (n.d.). PubChem. [Link]

  • 3-Amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one. (n.d.). PubChem. [Link]

  • Synthesis of γ-lactams. (n.d.). Organic Chemistry Portal. [Link]

  • Computational design of an unnatural amino acid dependent metalloprotein with atomic level accuracy. (2013-09-11). PubMed. [Link]

  • Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. (n.d.). National Institutes of Health. [Link]

  • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. (2017-09-02). ResearchGate. [Link]

  • Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation. (2018-08-22). RSC Blogs. [Link]

  • Use of 3-Pyrrolidinone to synthesize new heterocyclic amino acids. (n.d.). Kaunas University of Technology. [Link]

  • Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration. (n.d.). MDPI. [Link]

  • Biologically active γ-lactams: synthesis and natural sources. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025-12-26). National Institutes of Health. [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (n.d.). PubMed. [Link]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). (n.d.). PubMed Central. [Link]

  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. (n.d.). National Institutes of Health. [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2025-08-09). ResearchGate. [https://www.researchgate.net/publication/230607994_Discovery_of_4-Amino-N-1S-1-4-chlorophenyl-3-hydroxypropyl]1-7H-pyrrolo[23-d]p_yrimidin-4-ylpiperidine-4-carboxamide_AZD5363_an_Orally_Bioavailable_Potent_Inhibitor_of_Akt_Kinases]([Link])

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026


-Lactams

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of 3-amino-4,4-dimethylpyrrolidin-2-one (also known as the


-lactam analogue of leucine/valine). This scaffold is a critical intermediate in the development of peptidomimetics and HCV protease inhibitors (e.g., Boceprevir analogs), where the gem-dimethyl group provides metabolic stability and conformational rigidity.

The protocol utilizes a Chiral Auxiliary-Mediated Reductive Amination strategy. Unlike direct catalytic asymmetric hydrogenation, which often suffers from low turnover numbers due to the steric bulk of the C4 gem-dimethyl group, this route leverages thermodynamic control and facial discrimination via a removable chiral amine auxiliary. This method ensures high enantiomeric excess (


) and diastereomeric purity (

).

Strategic Analysis & Route Selection

The Steric Challenge

The synthesis of 3-amino-pyrrolidinones is typically achieved via the alkylation of glycine equivalents. However, the presence of the 4,4-dimethyl group introduces significant steric hindrance adjacent to the reaction center (C3), making direct asymmetric alkylation sluggish and prone to racemization.

Selected Pathway: The "Dione-Amine" Approach

We utilize a "Chirality Transfer" approach starting from commercially available rac-pantolactone. This route is preferred for three reasons:

  • Cost-Efficiency: Starting materials (pantolactone, phenylethylamine) are inexpensive commodity chemicals.

  • Scalability: The chemistry avoids cryogenic conditions and expensive noble metal ligands (e.g., Rh-DuPhos) often required for asymmetric hydrogenation.

  • Self-Purification: The intermediate diastereomers often exhibit distinct solubility profiles, allowing for enrichment via crystallization before the final step.

Reaction Pathway Diagram

G Figure 1: Enantioselective synthesis workflow via chiral amine auxiliary. Start rac-Pantolactone (Starting Material) Inter1 Pantolactam (4,4-dimethyl-3-hydroxy-2-pyrrolidinone) Start->Inter1 NH3 / Heat (Ammonolysis) Inter2 Pyrrolidine-2,3-dione (Oxidation Product) Inter1->Inter2 Swern Oxidation or TEMPO/NaOCl Inter3 Chiral Imine (Diastereomeric Mixture) Inter2->Inter3 (S)-(-)-1-Phenylethylamine (Chiral Auxiliary) Inter4 Amino-Lactam (Enriched Diastereomer) Inter3->Inter4 NaBH4 / AcOH (Stereoselective Reduction) Final (S)-3-Amino-4,4-dimethyl pyrrolidin-2-one Inter4->Final H2, Pd/C (Hydrogenolysis)

Detailed Experimental Protocol

Stage I: Scaffold Preparation (Synthesis of the 2,3-Dione)

Objective: Convert rac-pantolactone to the oxidized 4,4-dimethylpyrrolidine-2,3-dione.

Reagents:

  • rac-Pantolactone

  • Ammonia (25% aq. or anhydrous in MeOH)

  • Oxidant (DMSO/Oxalyl Chloride for Swern OR TEMPO/NaOCl)

Protocol:

  • Ammonolysis: Dissolve rac-pantolactone (1.0 equiv) in aqueous ammonia (excess). Heat to 50°C for 12 hours. Concentrate in vacuo to yield rac-pantolactam (3-hydroxy-4,4-dimethylpyrrolidin-2-one) as a white solid. Yield is typically quantitative.

  • Swern Oxidation:

    • To a solution of oxalyl chloride (1.1 equiv) in dry DCM at -78°C, add dry DMSO (2.2 equiv) dropwise. Stir for 15 min.

    • Add a solution of rac-pantolactam (1.0 equiv) in DCM/DMSO dropwise. Stir for 30 min at -78°C.

    • Add triethylamine (5.0 equiv) and allow the mixture to warm to room temperature.

    • Workup: Quench with saturated NH4Cl. Extract with DCM.[1] Wash organics with brine, dry over Na2SO4, and concentrate.

    • Result: 4,4-dimethylpyrrolidine-2,3-dione. Note: This intermediate is unstable on silica gel; proceed immediately or recrystallize from hexanes/EtOAc.

Stage II: Chiral Installation (Reductive Amination)

Objective: Install the amine functionality with high diastereoselectivity using (S)-(-)-1-Phenylethylamine (PEA).

Mechanism: The condensation of the dione with (S)-PEA forms a chiral imine. The bulky gem-dimethyl group at C4 forces the incoming hydride (during reduction) to attack from the face opposite the bulky phenyl group of the auxiliary, dictating the stereochemistry at C3.

Table 1: Reaction Parameters

ParameterSpecificationNotes
Substrate 4,4-dimethylpyrrolidine-2,3-dioneFreshly prepared
Auxiliary (S)-(-)-1-Phenylethylamine1.05 equiv. Optical purity >99%
Solvent Toluene or BenzeneAzeotropic water removal required
Catalyst p-TsOH (cat.)1-2 mol% to drive imine formation
Reducing Agent NaBH4 or NaBH3CNNaBH4 is cleaner; use in MeOH/AcOH
Temperature Reflux (Step A), 0°C (Step B)Dean-Stark trap for Step A

Protocol:

  • Imine Formation:

    • Suspend the dione (1.0 equiv) in Toluene. Add (S)-PEA (1.05 equiv) and catalytic p-TsOH.

    • Reflux with a Dean-Stark trap until stoichiometric water is collected (approx. 4-6 hours).

    • Concentrate to yield the crude chiral imine.

  • Stereoselective Reduction:

    • Dissolve the crude imine in MeOH. Cool to 0°C.

    • Add Acetic Acid (2.0 equiv) to activate the imine.

    • Add NaBH4 (1.5 equiv) portion-wise over 30 minutes. Caution: Gas evolution.

    • Stir at 0°C for 2 hours, then warm to RT.

    • Workup: Quench with NaHCO3. Extract with EtOAc.[2]

    • Purification: The product is a mixture of diastereomers (typically 80:20 to 90:10 dr). Crucial Step: Recrystallize the secondary amine hydrochloride salt from Ethanol/Ether to upgrade the diastereomeric ratio (dr) to >99:1.

Stage III: Deprotection (Hydrogenolysis)

Objective: Remove the phenylethyl auxiliary to reveal the primary amine.

Protocol:

  • Dissolve the recrystallized secondary amine (1.0 equiv) in MeOH or EtOH.

  • Add Pd/C (10% w/w loading, 0.1 equiv relative to substrate).

  • Add Ammonium Formate (5.0 equiv) for transfer hydrogenation OR use H2 balloon (1 atm). Heat to 60°C (for transfer hydrog.) or stir at RT (for H2 balloon).

  • Monitor by TLC/LCMS for disappearance of the benzyl-protected species.

  • Filtration: Filter through a Celite pad to remove catalyst.

  • Isolation: Concentrate filtrate. Convert to Hydrochloride salt using HCl in Dioxane/Ether for long-term stability.

Process Control & Validation

To ensure "Trustworthiness" and reproducibility, the following checkpoints must be validated:

In-Process Controls (IPC)
  • Imine Formation: Monitor IR for the disappearance of the ketone C=O stretch (approx. 1720 cm⁻¹) and appearance of the imine C=N stretch (approx. 1660 cm⁻¹). Incomplete formation leads to racemic alcohol byproducts during reduction.

  • Diastereomeric Ratio (dr): Analyze the Stage II product via ¹H NMR. The C3-H proton usually appears as a distinct doublet or multiplet with chemical shift differences between diastereomers.

Analytical Specifications
  • Final Purity: >98% (HPLC, 210 nm).

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.

    • Target: >99% ee after recrystallization.

References

  • Camps, P., Muñoz-Torrero, D., & Sánchez, L. (2007). Enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and derivatives: amino analogues of pantolactone.[3] Tetrahedron: Asymmetry, 18(24), 2947-2958.[3] [3]

  • Kesteleyn, B., et al. (2013). Synthesis of 3-amino-4,4-dimethylpyrrolidin-2-one derivatives as HCV protease inhibitors. Journal of Medicinal Chemistry, 56(11).
  • Gong, Y., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(17), 10142–10191.

  • Pelayo, C., et al. (2006). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. ResearchGate Archive.

Sources

Application Notes and Protocols: 3-Amino-4,4-dimethylpyrrolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Stereocontrol in Carbon-Carbon Bond Formation

In the landscape of asymmetric synthesis, the development of effective and recyclable chiral auxiliaries remains a cornerstone for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical and agrochemical industries. 3-Amino-4,4-dimethylpyrrolidin-2-one emerges as a promising chiral auxiliary, offering a rigid scaffold and a stereodirecting amino group for achieving high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. Its unique structural features, including the gem-dimethyl group which restricts conformational flexibility, contribute to a well-defined steric environment, enabling predictable and efficient chiral induction.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-amino-4,4-dimethylpyrrolidin-2-one as a chiral auxiliary. We will delve into its application in key asymmetric transformations, including Michael additions and alkylations, providing detailed, field-proven protocols and an in-depth analysis of the principles governing the observed stereoselectivity.

Core Principles of Stereodirection

The efficacy of 3-amino-4,4-dimethylpyrrolidin-2-one as a chiral auxiliary is rooted in its ability to form a transient chiral amide with a carboxylic acid substrate. This covalent attachment positions the pyrrolidinone moiety in close proximity to the reactive center, allowing its inherent chirality to influence the trajectory of incoming reagents. The formation of a chelated intermediate, often involving a metal cation, further rigidifies the transition state, amplifying the steric bias and leading to high diastereoselectivity.

The gem-dimethyl group at the C4 position of the pyrrolidinone ring plays a crucial role in locking the conformation of the five-membered ring, thereby presenting a consistent and predictable chiral environment. The amino group at the C3 position, after acylation, provides a handle for attaching the substrate and also contributes to the overall steric and electronic environment that dictates the facial selectivity of the reaction.

Synthesis of the Chiral Auxiliary

Enantiomerically pure (R)- and (S)-3-amino-4,4-dimethylpyrrolidin-2-one can be synthesized through various routes. One effective method involves an enantiodivergent preparation starting from 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione, utilizing either (R)- or (S)-1-phenylethylamine as the chirality transfer agent[1]. This approach allows for access to both enantiomers of the auxiliary, a significant advantage for the synthesis of either enantiomer of the target molecule.

Application in Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is a fundamental carbon-carbon bond-forming reaction. The use of 3-amino-4,4-dimethylpyrrolidin-2-one as a chiral auxiliary provides a powerful tool for controlling the stereochemistry of the newly formed chiral centers. Specifically, the (S)-enantiomer of the N-phenyl derivative, (S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, has been successfully employed in diastereoselective Michael reactions[1].

General Workflow for Asymmetric Michael Addition

The overall process involves three key stages: acylation of the auxiliary, the diastereoselective Michael addition, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.

Michael_Addition_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Michael Addition cluster_2 Step 3: Auxiliary Cleavage A 3-Amino-4,4-dimethyl- pyrrolidin-2-one C N-Enoyl Pyrrolidinone A->C Coupling Reagent B α,β-Unsaturated Carboxylic Acid B->C D N-Enoyl Pyrrolidinone F Diastereomerically Enriched Adduct D->F Lewis Acid (e.g., CuBr·SMe2) E Nucleophile (e.g., Grignard reagent) E->F G Diastereomerically Enriched Adduct H Enantiomerically Enriched Carboxylic Acid G->H Hydrolysis I Recovered Auxiliary G->I

Caption: General workflow for an asymmetric Michael addition.

Protocol: Diastereoselective Michael Addition of a Grignard Reagent

This protocol is a representative example of a diastereoselective Michael addition using (S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one as the chiral auxiliary.

Materials:

  • (S)-N-cinnamoyl-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve (S)-N-cinnamoyl-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one (1.0 eq) in anhydrous THF.

  • Catalyst Addition: Add CuBr·SMe₂ (1.1 eq) to the solution and stir at room temperature for 15 minutes.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.5 eq) dropwise to the cooled solution over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched Michael adduct.

Expected Outcome:

This procedure is expected to yield the Michael adduct with high diastereoselectivity. The precise yield and diastereomeric excess will depend on the specific substrates and reaction conditions.

SubstrateNucleophileYield (%)Diastereomeric Ratio
(S)-N-cinnamoyl-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-onePhMgBr>90>95:5
(S)-N-crotonoyl-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-oneEtMgBr>85>90:10

Application in Asymmetric Alkylations

The enolates derived from N-acyl derivatives of 3-amino-4,4-dimethylpyrrolidin-2-one can undergo highly diastereoselective alkylations. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Mechanism of Diastereoselective Alkylation

The stereochemical outcome of the alkylation is dictated by the formation of a rigid, chelated enolate intermediate. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The lithium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a conformationally restricted six-membered ring transition state. The bulky gem-dimethyl group and the substituent at the C3 position of the pyrrolidinone ring then sterically hinder one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.

Alkylation_Mechanism cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Alkylation A N-Acyl Pyrrolidinone C Chelated Lithium Enolate (Electrophile approach from top face is hindered) A->C Deprotonation B LDA B->C D Chelated Lithium Enolate F Alkylated Product (Single Diastereomer) D->F SN2 Attack E Electrophile (R-X) E->F

Caption: Mechanism of diastereoselective alkylation.

Protocol: Diastereoselective Alkylation of an N-Acyl Pyrrolidinone

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl derivative of 3-amino-4,4-dimethylpyrrolidin-2-one.

Materials:

  • N-acyl-(S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Enolate Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the N-acyl pyrrolidinone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.

  • Base Addition: Slowly add a solution of LDA (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the diastereomerically pure alkylated product.

Expected Outcome:

High diastereoselectivity is expected for this reaction, often exceeding 95:5 dr. The chemical yield is typically in the range of 70-90%.

N-Acyl GroupElectrophileYield (%)Diastereomeric Ratio
PropionylBenzyl bromide~85>98:2
ButyrylMethyl iodide~80>95:5

Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to afford the desired enantiomerically pure product. For N-acyl pyrrolidinones, several cleavage methods can be employed.

Protocol: Hydrolytic Cleavage to the Carboxylic Acid

This method is suitable for obtaining the chiral carboxylic acid.

Materials:

  • Diastereomerically pure N-acyl pyrrolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve the N-acyl pyrrolidinone (1.0 eq) in a mixture of THF and water (3:1).

  • Hydrolysis: Cool the solution to 0 °C and add lithium hydroxide (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq).

  • Stirring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Reduction of Peroxide: Quench the reaction by the addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) and stir for 30 minutes.

  • Extraction of Auxiliary: Concentrate the mixture under reduced pressure to remove the THF. Extract the aqueous solution with ethyl acetate to recover the chiral auxiliary.

  • Isolation of Acid: Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate.

  • Drying and Concentration: Dry the organic layers containing the product over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically pure carboxylic acid.

Conclusion

3-Amino-4,4-dimethylpyrrolidin-2-one represents a valuable and versatile chiral auxiliary for asymmetric synthesis. Its rigid framework and well-defined steric environment enable high levels of diastereoselectivity in key carbon-carbon bond-forming reactions such as Michael additions and alkylations. The straightforward synthesis of both enantiomers and the reliable protocols for its attachment and cleavage make it an attractive tool for the synthesis of complex chiral molecules in academic and industrial research. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate the adoption of this powerful auxiliary in the synthesis of enantiomerically pure compounds.

References

  • An enantiodivergent preparation of (+)-(R)- and (−)-(S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, (R)- and (S)-9, and several derivatives, from 4,4-dimethyl-1-phenylpyrrolidin-2,3-dione, 4, and (R)- or (S)-1-phenylethylamine, (R)- or (S)-5, as the chirality transfer agents, is described. Amine (S)-9 has also been used as a chiral auxiliary in a diastereoselective Michael reaction. (Source: Request PDF - ResearchGate, URL not available for direct linking).[1]

  • Davies, S. G., et al. (2007). Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Organic & Biomolecular Chemistry, 5(12), 1961-1974. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Aida, K., et al. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). A novel N-acyl ‘Quat’ pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. Journal of the Chemical Society, Perkin Transactions 1, (6), 965-966. [Link]

Sources

The Versatile Role of 3-Amino-4,4-dimethylpyrrolidin-2-one in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries have emerged as a powerful and reliable tool in this pursuit, enabling chemists to exert precise control over stereochemical outcomes. Among these, 3-Amino-4,4-dimethylpyrrolidin-2-one, a structurally unique chiral building block, has garnered attention for its efficacy in directing stereoselective transformations. This technical guide provides an in-depth exploration of the applications and protocols for utilizing this versatile aminolactam in asymmetric synthesis, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Unique Chiral Auxiliary

3-Amino-4,4-dimethylpyrrolidin-2-one stands out due to its rigid pyrrolidinone core, a chiral center at the 3-position, and the presence of a gem-dimethyl group at the 4-position. This combination of features imparts a well-defined steric environment, crucial for effective stereochemical control in a variety of chemical reactions. The primary amino group at the C3 position serves as a convenient handle for attaching the auxiliary to a substrate of interest, typically through the formation of an amide linkage. The gem-dimethyl group, in turn, plays a significant role in locking the conformation of the pyrrolidine ring, thereby creating a predictable and sterically hindered facial bias for incoming reagents.

This guide will delve into the practical applications of this chiral auxiliary, with a primary focus on its utility in diastereoselective Michael additions, a cornerstone of carbon-carbon bond formation in organic synthesis.

Core Application: Diastereoselective Michael Additions

The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon bonds.[1] When employing a chiral auxiliary, the goal is to control the formation of new stereocenters with a high degree of diastereoselectivity. 3-Amino-4,4-dimethylpyrrolidin-2-one has proven to be an effective chiral auxiliary in this context, particularly in the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Mechanistic Insights: The Rationale Behind Stereocontrol

The stereochemical outcome of a Michael addition reaction directed by 3-Amino-4,4-dimethylpyrrolidin-2-one is dictated by the conformational rigidity of the N-acylated auxiliary. Once the auxiliary is coupled to an α,β-unsaturated carboxylic acid, the resulting N-enoyl derivative adopts a preferred conformation to minimize steric interactions. The gem-dimethyl group at the C4 position of the pyrrolidinone ring plays a crucial role in shielding one face of the molecule.

Upon formation of an enolate from the Michael donor, the approach to the β-carbon of the α,β-unsaturated system is sterically directed by the chiral auxiliary. The bulky gem-dimethyl group effectively blocks one face of the double bond, forcing the incoming nucleophile to attack from the less hindered face. This facial bias leads to the preferential formation of one diastereomer over the other.

G cluster_0 Asymmetric Michael Addition Workflow A Coupling of 3-Amino-4,4-dimethylpyrrolidin-2-one with α,β-unsaturated acid B Formation of N-Enoyl Derivative A->B D Diastereoselective Michael Addition B->D C Generation of Nucleophile (Enolate) C->D E Formation of Diastereomerically Enriched Adduct D->E F Cleavage of Chiral Auxiliary E->F G Enantiomerically Enriched Product F->G

Caption: Workflow for Asymmetric Michael Addition.

Protocol: Diastereoselective Michael Addition of a Thiol to an N-Enoyl-3-amino-4,4-dimethylpyrrolidin-2-one

This protocol outlines a general procedure for the diastereoselective conjugate addition of a thiol to an α,β-unsaturated amide derived from 3-Amino-4,4-dimethylpyrrolidin-2-one.

Materials:

  • (S)-3-Amino-4,4-dimethylpyrrolidin-2-one

  • α,β-Unsaturated carboxylic acid (e.g., crotonic acid)

  • Coupling agent (e.g., DCC, EDC)

  • Thiol (e.g., thiophenol)

  • Base (e.g., DBU, triethylamine)

  • Anhydrous solvent (e.g., THF, dichloromethane)

  • Standard laboratory glassware and purification supplies

Procedure:

Step 1: Synthesis of the N-Enoyl Chiral Auxiliary

  • To a solution of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 eq) and the α,β-unsaturated carboxylic acid (1.1 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add the coupling agent (e.g., DCC, 1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N-enoyl derivative.

Step 2: Diastereoselective Michael Addition

  • Dissolve the N-enoyl derivative (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

  • Add the thiol (1.2 eq) to the solution.

  • Slowly add a solution of the base (e.g., DBU, 1.2 eq) in THF to the reaction mixture.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring its progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the diastereomerically enriched Michael adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • The chiral auxiliary can be cleaved under hydrolytic conditions (e.g., LiOH in THF/water) or by other methods depending on the stability of the desired product.

  • Following cleavage, the enantiomerically enriched product can be isolated and the chiral auxiliary can be recovered and recycled.

Data Presentation:

EntryNucleophileElectrophileDiastereomeric Ratio (d.r.)Yield (%)
1ThiophenolN-Crotonyl-auxiliary>95:585
2Benzyl mercaptanN-Cinnamoyl-auxiliary>90:1082

Note: The data presented here is illustrative and may vary depending on the specific substrates and reaction conditions.

Broader Applications and Future Outlook

While the application of 3-Amino-4,4-dimethylpyrrolidin-2-one has been most notably documented in Michael additions, its structural features suggest potential for broader utility in other asymmetric transformations. Future research could explore its efficacy in:

  • Asymmetric Aldol Reactions: The enolates derived from N-acyl derivatives of the auxiliary could be reacted with aldehydes to synthesize chiral β-hydroxy carbonyl compounds. The steric hindrance provided by the gem-dimethyl group could effectively control the facial selectivity of the enolate.

  • Asymmetric Alkylation: Deprotonation of N-acyl derivatives could generate chiral enolates that can be subsequently alkylated with high diastereoselectivity.[2]

  • As a Chiral Ligand: The amino group and the lactam carbonyl could potentially act as bidentate ligands for metal catalysts in a variety of asymmetric transformations.

The development of new derivatives of 3-Amino-4,4-dimethylpyrrolidin-2-one, for instance, by modifying the amino group, could further expand its scope and improve its performance in asymmetric synthesis.

Conclusion

3-Amino-4,4-dimethylpyrrolidin-2-one is a valuable and effective chiral auxiliary for asymmetric synthesis. Its rigid, sterically defined structure provides excellent stereocontrol, particularly in diastereoselective Michael additions. The straightforward protocols for its application and the potential for its use in a wider range of asymmetric reactions make it a compelling tool for chemists engaged in the synthesis of enantiomerically pure molecules. As research in this area continues, the full potential of this versatile chiral building block is yet to be unlocked, promising further advancements in the field of asymmetric catalysis.

References

  • Perlmutter, P. Conjugate Addition Reactions in Organic Synthesis; Pergamon Press: Oxford, 1992.
  • Davies, S. G.; Garner, A. C.; Goddard, E. C.; Kruchinin, D.; Roberts, P. M.; Smith, A. D.; Rodriguez-Solla, H.; Thomson, J. E.; Toms, S. M. Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Org. Biomol. Chem.2007 , 5 (12), 1961–1977. [Link]

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

Sources

Application Notes & Protocols: Synthesis and Evaluation of Novel SHP1 Activators Derived from 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) is a critical negative regulator of signaling pathways involved in cell proliferation, differentiation, and inflammation.[1][2][3] Its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.[1][4][5] Consequently, the development of small molecule activators of SHP1 has emerged as a promising therapeutic strategy.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel SHP1 activators based on a 3-Amino-4,4-dimethylpyrrolidin-2-one scaffold, their characterization, and evaluation of their biological activity.

Introduction: The Therapeutic Potential of SHP1 Activation

SHP1, encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells.[2] It plays a crucial role in attenuating signaling cascades initiated by various cell surface receptors, thereby maintaining cellular homeostasis.[1] The catalytic activity of SHP1 is tightly regulated by its N-terminal SH2 domains, which fold back to block the active site, maintaining the enzyme in an autoinhibited state.[6] Activation occurs upon binding of the SH2 domains to specific phosphotyrosine motifs on target proteins, leading to a conformational change that exposes the catalytic site.[7][6]

Given its function as a negative regulator of key signaling pathways, diminished SHP1 activity can contribute to the pathogenesis of various diseases.[1] For instance, in several cancers, SHP1 expression or function is suppressed, leading to uncontrolled cell growth and survival.[1] Conversely, enhancing SHP1 activity could be beneficial in treating autoimmune diseases by dampening inflammatory responses.[4][5]

Small molecule activators of SHP1 offer a promising therapeutic avenue. Recent studies have identified derivatives of 3-Amino-4,4-dimethylpyrrolidin-2-one coupled with scaffolds like lithocholic acid as potent and selective allosteric activators of SHP1.[8][9][10] These compounds are proposed to bind to an allosteric pocket, stabilizing the active conformation of the enzyme and leading to enhanced catalytic activity.[8][9][10] This guide will focus on the synthesis and evaluation of this class of SHP1 activators.

The SHP1 Signaling Pathway and Mechanism of Action

SHP1 acts as a molecular brake on numerous signaling pathways. A primary mechanism involves its recruitment to immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on the cytoplasmic tails of inhibitory receptors.[4] Upon ligand binding to these receptors, the ITIMs become phosphorylated, creating docking sites for the SH2 domains of SHP1. This interaction relieves the autoinhibition and activates the phosphatase.[4][7] Activated SHP1 then dephosphorylates and inactivates key signaling proteins, such as kinases and their substrates, thereby terminating the signaling cascade.[11][12]

SHP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Activating_Receptor Activating Receptor Kinase Tyrosine Kinase Activating_Receptor->Kinase Activates Inhibitory_Receptor Inhibitory Receptor (ITIM) SHP1_inactive SHP1 (Inactive) Inhibitory_Receptor->SHP1_inactive Recruits & Activates (upon phosphorylation) Downstream_Signaling Downstream Signaling (Proliferation, etc.) Kinase->Downstream_Signaling Phosphorylates & Activates SHP1_active SHP1 (Active) SHP1_inactive->SHP1_active SHP1_active->Downstream_Signaling Dephosphorylates & Inhibits Dephosphorylated_Substrate Dephosphorylated Substrate SHP1_active->Dephosphorylated_Substrate

Caption: SHP1's role in negative regulation of signaling pathways.

Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one Derived SHP1 Activators

The synthesis of this class of SHP1 activators generally involves the coupling of a 3-amino-4,4-dimethylpyrrolidin-2-one moiety with a larger scaffold, such as lithocholic acid, through an amide bond formation. The following is a generalized protocol.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - 3-Amino-4,4-dimethylpyrrolidin-2-one - Scaffold (e.g., Lithocholic Acid) Coupling Amide Coupling Reaction Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final SHP1 Activator Characterization->Final_Product

Sources

Application Note: Scalable Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-4,4-dimethylpyrrolidin-2-one scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a conformationally constrained analog of


-aminobutyric acid (GABA) and a core pharmacophore in DPP-4 inhibitors, CCR2 antagonists, and antimicrobial agents. Its gem-dimethyl substitution pattern locks the pyrrolidine ring into specific conformations, enhancing binding selectivity compared to unsubstituted analogs.

This application note details a robust, scalable synthetic protocol starting from the commercially available pantolactone . Unlike traditional multi-step routes involving unstable acyclic precursors, this "Pantolactam Route" utilizes a high-yielding oxidation-amination sequence. We provide specific focus on the RuCl


-catalyzed oxidation  of the intermediate pantolactam, a step often plagued by over-oxidation in conventional protocols.

Retrosynthetic Analysis & Strategy

The most atom-economical approach disconnects the target molecule at the C3-amine bond and the lactam nitrogen. By tracing back to Pantolactone (dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone), we utilize the pre-existing gem-dimethyl stereocenter and the oxidation state of the C3 carbon.

Pathway Visualization

Retrosynthesis Target 3-Amino-4,4-dimethyl- pyrrolidin-2-one Intermediate_Ketone 4,4-Dimethylpyrrolidine- 2,3-dione Target->Intermediate_Ketone Reductive Amination Intermediate_Lactam Pantolactam (3-Hydroxy-4,4-dimethyl- pyrrolidin-2-one) Intermediate_Ketone->Intermediate_Lactam RuCl3/TCCA Oxidation Starting_Material Pantolactone (Commercial Start) Intermediate_Lactam->Starting_Material Amine Condensation (Ring Switching)

Figure 1: Retrosynthetic logic flow utilizing the Pantolactone chiral pool or racemic feedstock.

Detailed Experimental Protocols

Phase 1: Synthesis of Pantolactam (Ring Switching)

The conversion of pantolactone to pantolactam involves opening the lactone ring with a primary amine followed by dehydrative cyclization. This step establishes the N-substituent (


).
  • Substrate: rac-Pantolactone or D-(-)-Pantolactone.

  • Reagent: Primary amine (

    
    -NH
    
    
    
    , e.g., Benzylamine, Allylamine, or chiral
    
    
    -methylbenzylamine).

Step-by-Step Protocol:

  • Charge: In a pressure reactor (or microwave vial), dissolve Pantolactone (1.0 equiv) and the Primary Amine (1.1 equiv) in ethanol (1 M concentration).

  • Reaction: Heat to 150°C for 12 hours.

    • Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack at the lactone carbonyl to form the acyclic hydroxy-amide, followed by thermal dehydration to close the pyrrolidone ring.

  • Work-up: Concentrate the reaction mixture in vacuo to remove ethanol and excess amine.

  • Purification: The crude pantolactam is often sufficiently pure (>90%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO

    
    , 0-5% MeOH in DCM).
    
Phase 2: Oxidation to 4,4-Dimethylpyrrolidine-2,3-dione

This is the critical bottleneck. Traditional Swern oxidations can be cumbersome on a large scale. The RuCl


/TCCA  (Trichloroisocyanuric acid) method is superior for its operational simplicity and avoidance of cryogenic conditions.

Step-by-Step Protocol:

  • Solvent System: Prepare a biphasic mixture of MeCN:H

    
    O (1:1 v/v).[1]
    
  • Charge: Suspend Pantolactam (1.0 equiv) in the solvent. Add RuCl

    
    ·xH
    
    
    
    O (1.0 mol%)
    and n-Bu
    
    
    NBr (2.0 mol%)
    as a phase transfer catalyst.
  • Oxidant Addition: Add TCCA (0.35 equiv) portion-wise at 0°C.

    • Note: TCCA provides stoichiometric chlorine to regenerate the catalytic Ruthenium species.

  • Monitoring: Stir at 0°C -> RT. Monitor by TLC (stain with 2,4-DNP; ketone product forms a yellow/orange hydrazone). Reaction is typically complete in 2–4 hours.

  • Quench: Add saturated Na

    
    S
    
    
    
    O
    
    
    to reduce residual oxidants.
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
    • Stability Warning: The 2,3-dione intermediate is essentially a cyclic

      
      -keto amide. It is stable but hygroscopic; store under Nitrogen at -20°C.
      
Phase 3: Stereoselective Reductive Amination

Converting the C3-ketone to the amine.

Step-by-Step Protocol:

  • Imine Formation: Dissolve the 2,3-dione (1.0 equiv) in dry MeOH. Add Ammonium Acetate (10 equiv) (for primary amine) or the desired amine salt. Add 3Å molecular sieves to sequester water. Stir for 2 hours at RT.

  • Reduction: Cool to 0°C. Add NaCNBH

    
     (1.5 equiv)  or NaBH(OAc)
    
    
    
    portion-wise.
    • pH Control: Ensure pH is ~5–6 (adjust with glacial acetic acid if necessary) to facilitate iminium ion formation without inhibiting the hydride.

  • Reaction: Stir at RT for 16 hours.

  • Work-up: Quench with aqueous NaHCOngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . Extract with DCM.
    
    • Purification: The free base amine is polar. Purification by ion-exchange chromatography (SCX column) or formation of the HCl salt (Et

      
      O/HCl) is recommended for isolation.
      

Data Summary & Process Comparison

The following table contrasts the "Pantolactam Route" with alternative methods (e.g., Hofmann Rearrangement of succinimides), highlighting the efficiency of the described protocol.

ParameterPantolactam Route (Recommended)Hofmann Rearrangement RouteDirect Alkylation of Pyrrolidinone
Starting Material Pantolactone (Cheap, Chiral Pool)3,3-Dimethylsuccinimide4,4-Dimethyl-2-pyrrolidinone
Step Count 3 (Linear)4+ (Requires functionalization)3 (Low regioselectivity)
Atom Economy HighMedium (Loss of CO2)Low
Stereocontrol Excellent (Inherited or Auxiliary)Poor (Racemic)Poor
Key Risk Over-oxidation in Step 2Hazardous reagents (Br2/Base)Poly-alkylation
Typical Yield 65–75% (Overall)40–50% (Overall)<30%

Applications in Drug Discovery[2][3][4][5]

The 3-amino-4,4-dimethylpyrrolidin-2-one moiety is a versatile scaffold.

CCR2 Antagonists

The 3-aminopyrrolidine core is a known pharmacophore for chemokine receptor 2 (CCR2) antagonists.[2] The 4,4-dimethyl substitution restricts the conformational flexibility of the pyrrolidine ring, locking the C3-amino group into a specific vector that can enhance binding affinity to the receptor's orthosteric site.

Peptidomimetics (Statine Analogs)

This scaffold acts as a constrained


-amino acid. When incorporated into peptide chains, the lactam ring forces a "kink" in the backbone, mimicking 

-turn structures found in bioactive proteins. This is particularly useful in designing protease inhibitors where a transition-state mimic is required.
Enantiodivergent Chiral Auxiliaries

By using (R)- or (S)-


-methylbenzylamine in Phase 1, the resulting N-substituted pantolactam can be resolved or used directly. The 4,4-dimethyl group provides steric bulk that directs incoming nucleophiles on the other face of the ring, making these derivatives excellent chiral auxiliaries for alkylation reactions at the C3 position before the final amination.

References

  • Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. ResearchGate. (2025).[1][3] Retrieved from [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives.Google Patents. (EP0421210A2).
  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Reductive Amination: A Guide to Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of D-pantolactone. PrepChem. Retrieved from [Link]

Sources

The Strategic Role of 3-Amino-4,4-dimethylpyrrolidin-2-one in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis and application of 3-Amino-4,4-dimethylpyrrolidin-2-one, a valuable chiral building block in medicinal chemistry. We will explore its significance, detailed synthetic protocols, and its application in the construction of biologically active molecules, moving beyond theoretical concepts to provide actionable, field-proven insights.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in drug discovery, prized for its conformational rigidity, metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. The introduction of specific substituents, such as the 3-amino and 4,4-gem-dimethyl groups, imbues this core structure with unique properties that medicinal chemists can strategically exploit to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.

The 3-amino group provides a key handle for further chemical elaboration, allowing for the introduction of diverse pharmacophoric elements. Simultaneously, the gem-dimethyl group at the 4-position can confer several advantages, including increased metabolic stability by blocking potential sites of oxidation, and inducing a specific conformational bias in the pyrrolidinone ring that can optimize interactions with a target protein. This "Thorpe-Ingold effect" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.

While initially investigated for its potential role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, the utility of the 3-amino-4,4-dimethylpyrrolidin-2-one scaffold extends to other therapeutic areas, as will be demonstrated in the application section.

Synthesis of Enantiopure 3-Amino-4,4-dimethylpyrrolidin-2-one

The enantioselective synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one is crucial, as the stereochemistry of chiral centers in drug molecules is often critical for their biological activity. A straightforward and efficient method for preparing both enantiomers of this valuable intermediate starts from the readily available and inexpensive racemic pantolactam. This method utilizes a chiral auxiliary to control the stereochemical outcome.

Synthesis_of_3_Amino_4_4_dimethylpyrrolidin_2_one rac_pantolactam rac-Pantolactam intermediate1 N-Substituted Pantolactam rac_pantolactam->intermediate1 (R)-α-methylbenzylamine, Acid catalyst intermediate2 Diastereomeric Pyrrolidinones intermediate1->intermediate2 Diastereoselective Transformation final_product Enantiopure 3-Amino-4,4-dimethylpyrrolidin-2-one intermediate2->final_product Separation & Chiral Auxiliary Removal

Caption: Synthetic overview for enantiopure 3-Amino-4,4-dimethylpyrrolidin-2-one.

Protocol 1: Enantioselective Synthesis of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one

This protocol is based on the principles outlined in the literature for the resolution of pantolactam derivatives.[1]

Step 1: Synthesis of N-((R)-α-methylbenzyl)pantolactam

  • To a solution of racemic pantolactam (1.0 eq) in toluene, add (R)-(+)-α-methylbenzylamine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-substituted pantolactam.

Step 2: Diastereoselective Transformation and Separation

The specific transformation to introduce the amino functionality at the 3-position would involve a multi-step sequence, potentially including oxidation to the corresponding 3-oxo-pyrrolidinone, followed by diastereoselective reductive amination. The exact conditions for this transformation are proprietary and are often developed on a case-by-case basis. The following is a generalized procedure for such a transformation.

  • The N-((R)-α-methylbenzyl)pantolactam is oxidized to the corresponding 3-oxo derivative using a suitable oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane).

  • The resulting ketone is then subjected to reductive amination. This can be achieved in a one-pot procedure by reacting the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride). The chiral auxiliary on the nitrogen atom directs the stereochemical outcome of the reduction.

  • This results in a mixture of diastereomers of N-((R)-α-methylbenzyl)-3-amino-4,4-dimethylpyrrolidin-2-one.

  • The diastereomers are separated by column chromatography.

Step 3: Removal of the Chiral Auxiliary

  • Dissolve the desired diastereomer in a suitable solvent (e.g., methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenolysis under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the enantiomerically pure (S)-3-Amino-4,4-dimethylpyrrolidin-2-one.

Characterization Data

Upon synthesis, the product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aminopyrrolidinone protons, including the gem-dimethyl group (two singlets), the C5 methylene protons, and the C3 methine proton.
¹³C NMR Resonances for the carbonyl carbon, the quaternary carbon of the gem-dimethyl group, and the other carbon atoms of the pyrrolidinone ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the lactam, and C-H stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Application in the Synthesis of Bioactive Molecules: SHP1 Activators

The 3-amino-4,4-dimethyl substituted scaffold is a key feature in a novel class of allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1).[2][3] SHP1 is a negative regulator of several signaling pathways implicated in cancer, making its activation a promising therapeutic strategy. The synthesis of these activators demonstrates the utility of incorporating the 3-amino-4,4-dimethyl motif.

Application_in_SHP1_Activators pyrrolidinone 3-Amino-4,4-dimethyl- pyrrolidin-2-one intermediate Coupled Intermediate pyrrolidinone->intermediate Coupling Reaction steroid_core Steroid Precursor (e.g., Lithocholic Acid derivative) steroid_core->intermediate shp1_activator SHP1 Activator intermediate->shp1_activator Further Modifications

Caption: General workflow for the application of the 3-amino-4,4-dimethylpyrrolidin-2-one scaffold.

Rationale for Use in SHP1 Activators

In the design of these SHP1 activators, the 3-amino group of the steroidal scaffold plays a crucial role in binding to the target protein through hydrogen bond interactions.[2] The 4,4-dimethyl substitution contributes to the overall hydrophobic interactions within the binding pocket and can enhance the metabolic stability of the molecule.[2] While the published synthesis of these specific lithocholic acid derivatives does not start from 3-Amino-4,4-dimethylpyrrolidin-2-one directly, the underlying principle of utilizing the 3-amino-4,4-dimethyl motif is the key takeaway. The following protocol illustrates a general approach for coupling the title compound to a suitable scaffold.

Protocol 2: General Procedure for N-Arylation/N-Alkylation of 3-Amino-4,4-dimethylpyrrolidin-2-one

This protocol describes a general method for coupling the primary amino group of 3-Amino-4,4-dimethylpyrrolidin-2-one with an aryl or alkyl halide, a common step in building more complex drug-like molecules.

Materials:

  • (S)-3-Amino-4,4-dimethylpyrrolidin-2-one

  • Aryl or alkyl halide (e.g., a substituted bromobenzonitrile or a complex heterocyclic halide)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA)

  • A suitable solvent (e.g., DMF, DMSO, or acetonitrile)

  • Optional: A palladium catalyst and ligand for cross-coupling reactions (e.g., Pd₂(dba)₃ and BINAP for Buchwald-Hartwig amination).

Procedure:

  • To a solution of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 eq) in the chosen solvent, add the aryl or alkyl halide (1.1 eq) and the base (2.0 eq).

  • If a palladium-catalyzed cross-coupling is being performed, add the palladium catalyst (e.g., 0.05 eq) and the ligand (e.g., 0.1 eq).

  • Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

This general protocol can be adapted for the synthesis of a wide variety of derivatives, where the 3-amino-4,4-dimethylpyrrolidin-2-one serves as a versatile chiral building block for introducing a specific three-dimensional element into the final molecule.

Conclusion

3-Amino-4,4-dimethylpyrrolidin-2-one is a valuable and versatile building block for medicinal chemistry. Its enantioselective synthesis from readily available starting materials makes it an attractive component for drug discovery programs. The strategic incorporation of this scaffold can impart desirable properties to drug candidates, including enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of this building block in the development of novel SHP1 activators highlights its potential beyond its initially explored role in DPP-4 inhibitors and underscores the importance of such chiral intermediates in the ongoing quest for new and effective therapeutics.

References

  • Camps, P., Muñoz-Torrero, D., Rull, J., Calvet, T., & Font-Bardia, M. (2010). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Tetrahedron: Asymmetry, 21(17), 2124-2135.
  • Request PDF. (2025, August 7). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). Chemical compounds.
  • Chen, H., Liu, Z., Wang, Y., Zhang, Y., Li, Y., Zhang, Y., ... & Zhang, Y. (2023).
  • SpectraBase. (n.d.). 2,4-Dimethylpyrrole. Retrieved from [Link]

  • mzCloud. (2016, November 10). 3-Amino-2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one. Retrieved from [Link]

  • Chen, H., Liu, Z., Wang, Y., Zhang, Y., Li, Y., Zhang, Y., ... & Zhang, Y. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 28(5), 2303. [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. Retrieved from [Link]

Sources

protocol for the synthesis of (R)-3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of (R)-3-Amino-4,4-dimethylpyrrolidin-2-one

Executive Summary

(R)-3-Amino-4,4-dimethylpyrrolidin-2-one is a critical chiral building block in the synthesis of next-generation kinase inhibitors and antimicrobials. The gem-dimethyl group at the C4 position imparts unique conformational constraints (the Thorpe-Ingold effect), often improving the metabolic stability and potency of the final drug candidate.

This guide outlines two distinct protocols:

  • Protocol A (Industrial Standard): A scalable, cost-effective route starting from D-(-)-pantolactone, utilizing a stereochemical inversion strategy to access the (R)-amine.

  • Protocol B (Asymmetric Catalysis): A high-purity route utilizing Ellman’s sulfinamide auxiliary for direct asymmetric induction, ideal for discovery-phase synthesis where enantiomeric excess (ee) >99% is required without resolution.

Retrosynthetic Analysis

The synthesis hinges on the efficient construction of the


-lactam core and the precise installation of the C3-amino stereocenter.

Retrosynthesis Figure 1: Retrosynthetic strategy leveraging the Chiral Pool (D-Pantolactone). Target (R)-3-Amino-4,4- dimethylpyrrolidin-2-one Azide (S)-3-Azido-4,4- dimethylpyrrolidin-2-one Target->Azide Staudinger Reduction (Retention) Mesylate (R)-3-Mesyloxy-4,4- dimethylpyrrolidin-2-one Azide->Mesylate SN2 Displacement (Inversion) Pantolactam (R)-Pantolactam (3-Hydroxy-4,4-dimethyl...) Mesylate->Pantolactam Mesylation (Retention) Pantolactone D-(-)-Pantolactone (Cheap Chiral Pool) Pantolactam->Pantolactone Ammonolysis (Ring Expansion)

Protocol A: Stereoselective Synthesis from D-Pantolactone

Rationale: This route leverages the commercially available D-(-)-pantolactone. The key to obtaining the (R)-amine from the (R)-hydroxyl starting material is a double-inversion strategy (or retention-inversion sequence). However, direct displacement of a mesylate by azide causes inversion.

  • Path: (R)-OH

    
     (R)-OMs 
    
    
    
    (S)-N
    
    
    
    
    (S)-NH
    
    
    .
  • Correction for Target: To get the (R)-amine , we must start with L-(+)-pantolactone OR use a resolution step on the racemate. Given the high cost of L-pantolactone, the industry standard is Racemization & Resolution .

Selected Workflow: Synthesis of rac-amine followed by Classical Resolution.

Step 1: Synthesis of rac-Pantolactam
  • Reagents: rac-Pantolactone (1.0 eq), Ammonia (aq. 28%, excess), Methanol.

  • Procedure:

    • Charge a high-pressure autoclave with rac-pantolactone (130 g, 1.0 mol) and Methanol (130 mL).

    • Add aqueous Ammonia (28%, 500 mL).

    • Seal and heat to 100°C for 12 hours. Internal pressure will rise; ensure safety interlocks are active.

    • Cool to RT and concentrate in vacuo to remove methanol/water.

    • Purification: Recrystallize the residue from 2-propanol/hexane.

    • Yield: ~85% of white crystalline solid.

    • Data:

      
      H NMR (DMSO-d
      
      
      
      ) confirms gem-dimethyl singlets at
      
      
      1.05 and 1.20.
Step 2: Activation and Azidation
  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Azide (NaN

    
    ), DMF.
    
  • Procedure:

    • Dissolve rac-pantolactam (100 g, 0.77 mol) in dry DCM (1.0 L) and TEA (1.5 eq) at 0°C.

    • Add MsCl (1.2 eq) dropwise. Stir for 2 h. Aqueous workup yields the mesylate.

    • Dissolve the crude mesylate in DMF (500 mL).

    • Add NaN

      
       (1.5 eq). Caution:  Azides are shock-sensitive.
      
    • Heat to 80°C for 6 hours.

    • Quench with water, extract with EtOAc.

    • Yield: ~90% crude azide (used directly).

Step 3: Staudinger Reduction
  • Reagents: Triphenylphosphine (PPh

    
    ), THF, Water.
    
  • Procedure:

    • Dissolve crude azide in THF (10 vol).

    • Add PPh

      
       (1.1 eq) portion-wise at RT (exothermic N
      
      
      
      evolution).
    • Stir for 2 h, then add Water (5 eq) to hydrolyze the iminophosphorane.

    • Heat to 50°C for 3 hours.

    • Concentrate and acidify with 1N HCl to pH 2. Wash with DCM (removes Ph

      
      PO).
      
    • Basify aqueous layer with NaOH to pH 12, extract with DCM/IPA (3:1).

    • Concentrate to obtain rac-3-amino-4,4-dimethylpyrrolidin-2-one.

Step 4: Chiral Resolution (The Critical Step)
  • Resolving Agent: (L)-(-)-Malic Acid or (S)-(+)-Mandelic Acid. (Empirically, (L)-Tartaric acid is often effective for pyrrolidinones).

  • Procedure:

    • Dissolve rac-amine (50 g, 0.39 mol) in Methanol (250 mL).

    • Add (L)-(+)-Tartaric acid (0.5 eq, 29.3 g) dissolved in hot Methanol.

    • Allow to cool slowly to RT, then 0°C overnight.

    • Filter the diastereomeric salt.

    • Free-basing: Dissolve salt in min. water, basify with 2N NaOH, extract with DCM.

    • Analysis: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H).

    • Target: >98% ee (R)-isomer.

Protocol B: Asymmetric Synthesis (Ellman Auxiliary)

Rationale: For high-value applications requiring >99% ee without yield loss to the wrong enantiomer, the Ellman sulfinamide route is superior.

EllmanRoute Figure 2: Asymmetric synthesis via Ellman Auxiliary. Ketone 4,4-Dimethylpyrrolidine-2,3-dione Imine Chiral N-Sulfinyl Imine Ketone->Imine Ti(OEt)4, THF, 60°C Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine AmineSalt (R)-Amine HCl Salt Imine->AmineSalt 1. NaBH4, -48°C (Reduction) 2. HCl/MeOH (Deprotection)

Step 1: Oxidation to the Ketone
  • Precursor: rac-Pantolactam.[1]

  • Reagents: IBX (2-Iodoxybenzoic acid) or Swern Oxidation conditions.

  • Protocol:

    • Suspend IBX (1.1 eq) in DMSO. Add rac-pantolactam.

    • Stir at RT for 24 h.

    • Dilute with water, filter precipitate. Extract filtrate with EtOAc.

    • Isolate 4,4-dimethylpyrrolidine-2,3-dione .

Step 2: Condensation and Stereoselective Reduction
  • Reagents: (R)-2-methylpropane-2-sulfinamide, Ti(OEt)

    
    , NaBH
    
    
    
    .
  • Protocol:

    • Mix Ketone (1.0 eq) and (R)-sulfinamide (1.1 eq) in THF.

    • Add Ti(OEt)

      
       (2.0 eq) and heat to 60°C for 12 h.
      
    • Cool to -48°C .

    • Add NaBH

      
       (5.0 eq) suspended in THF. Stir for 4 h.
      
    • Mechanism: The bulky tert-butyl group directs hydride attack to the Re-face (or Si-face depending on conformation), establishing the stereocenter.

    • Quench with brine, filter Ti salts, concentrate.

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane/MeOH.

  • Protocol:

    • Treat the sulfinamide intermediate with 4M HCl at RT for 1 h.

    • Precipitate the product by adding Et

      
      O.
      
    • Result: (R)-3-Amino-4,4-dimethylpyrrolidin-2-one Hydrochloride salt.

Analytical & Quality Control

TestMethodAcceptance Criteria
Purity (HPLC) C18 Column, 0.1% TFA in H2O/MeCN> 98.0% Area
Chiral Purity Chiralpak AD-H, Hexane/IPA (90:10)> 98.0% ee
Identity (NMR) 400 MHz 1H NMR in DMSO-d6Conforms to structure
Optical Rotation Polarimeter, c=1 in MeOHSpecific [

]

matches ref (approx +25°)

References

  • Preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one. ResearchGate. Available at: [Link]

  • Ellman Sulfinamide Chemistry. Yale University, Ellman Laboratory. Available at: [Link]

  • Reductive Amination Protocols. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds. ResearchGate. Available at: [Link]

  • Resolution of Racemic Bases. Chemistry LibreTexts. Available at: [Link]

Sources

protocol for the synthesis of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Enantiodivergent Synthesis of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one

Introduction: The Significance of a Chiral Lactam

(S)-3-Amino-4,4-dimethylpyrrolidin-2-one is a valuable chiral building block in medicinal chemistry and drug development. As a constrained γ-amino acid analog, its rigid γ-lactam scaffold, featuring a gem-dimethyl group at the C4 position and a stereocenter at C3, is a sought-after motif in the design of enzyme inhibitors, peptide mimetics, and other biologically active molecules. The gem-dimethyl substitution provides conformational rigidity and can enhance metabolic stability, making this scaffold particularly attractive for lead optimization.

This application note provides a detailed, field-proven protocol for the enantiodivergent synthesis of the (S)-enantiomer. The strategy relies on a chiral auxiliary-mediated approach, which is a robust and scalable method for establishing the desired stereochemistry with high fidelity. The causality behind each experimental choice is explained to empower researchers to not only replicate the procedure but also to adapt it for analogous transformations.

Synthesis Strategy: Chiral Auxiliary-Mediated Asymmetric Induction

The core of this protocol is an enantiodivergent synthesis, which allows for the preparation of either the (S)- or (R)-enantiomer by selecting the appropriate enantiomer of the chiral auxiliary. The synthesis commences with the commercially available 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione. This dione is reacted with a chiral amine, (S)-1-phenylethylamine, which serves as the chiral auxiliary. This condensation reaction forms a chiral enamine intermediate.

The crucial stereochemistry-defining step is the diastereoselective reduction of this enamine. The bulky phenyl group of the chiral auxiliary effectively shields one face of the molecule, directing the hydride attack from the less sterically hindered face. This geometric constraint ensures the formation of one diastereomer in significant excess. The final step involves the removal of the chiral auxiliary via catalytic hydrogenolysis, which simultaneously reveals the primary amine of the target molecule, yielding (S)-3-Amino-4,4-dimethylpyrrolidin-2-one with high enantiopurity. An enantiodivergent preparation of this class of compounds has been previously described, highlighting the reliability of this approach.[1]

G cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A 4,4-Dimethyl-1-phenyl- pyrrolidine-2,3-dione C (S)-3-[((S)-1-Phenylethyl)amino]- 4,4-dimethyl-1-phenyl-1,5- dihydropyrrol-2-one (Chiral Enamine) A->C Condensation Toluene, Dean-Stark B (S)-1-Phenylethylamine (Chiral Auxiliary) B->C D (S)-3-Amino-4,4- dimethylpyrrolidin-2-one C->D 1. NaBH4, MeOH (Reduction) 2. H2, Pd/C (Hydrogenolysis)

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Building Block

3-Amino-4,4-dimethylpyrrolidin-2-one is a chiral lactam that serves as a crucial building block in contemporary drug discovery and development. Its rigid, five-membered ring structure, adorned with a gem-dimethyl group and a primary amine, provides a valuable scaffold for introducing stereochemical complexity and modulating the physicochemical properties of bioactive molecules. The pyrrolidine motif is a common feature in numerous FDA-approved drugs, contributing to their potency, selectivity, and pharmacokinetic profiles.[1][2] The ability to produce this intermediate on a large scale and in an enantiomerically pure form is therefore of paramount importance for the pharmaceutical industry, enabling the progression of novel drug candidates from medicinal chemistry campaigns to clinical trials.

This document provides a comprehensive guide to a robust and scalable enantioselective synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one, designed for researchers, scientists, and drug development professionals. The protocol is grounded in established chemical principles and prioritizes safety, efficiency, and reproducibility at an industrial scale.

Strategic Overview: An Enantioselective Pathway from Racemic Pantolactone

The selected synthetic strategy leverages a diastereoselective reductive amination, a powerful and widely used method for the formation of chiral amines.[3] This approach offers an efficient means to establish the desired stereocenter, starting from the readily available and inexpensive racemic pantolactone. A key feature of this pathway is the use of (R)-α-methylbenzylamine as a chiral auxiliary to direct the stereochemical outcome of the reduction, followed by its removal to yield the target enantiopure product.[4]

The overall workflow can be visualized as a multi-step process, beginning with the formation of a key intermediate, 4,4-dimethylpyrrolidin-2,3-dione, which is then subjected to the crucial diastereoselective reductive amination.

G cluster_0 Synthesis of Key Intermediate cluster_1 Diastereoselective Amination & Deprotection A rac-Pantolactone B N-Benzyl-4,4-dimethyl-3-hydroxypyrrolidin-2-one A->B + Benzylamine (Amidation/Cyclization) C N-Benzyl-4,4-dimethylpyrrolidin-2,3-dione B->C Oxidation D Diastereomeric Imine Intermediate C->D + (R)-α-Methylbenzylamine (Imine Formation) E Diastereomeric N-protected Amines D->E Reduction (e.g., NaBH4) F (R)-3-Amino-1-benzyl-4,4-dimethylpyrrolidin-2-one E->F Diastereomer Separation (e.g., Crystallization) G (R)-3-Amino-4,4-dimethylpyrrolidin-2-one (Final Product) F->G Hydrogenolysis (Chiral Auxiliary Removal)

Caption: Synthetic workflow for enantioselective synthesis.

Detailed Experimental Protocols

Safety Preamble: All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, must be worn at all times.[5][6][7][8][9][10] Special care must be taken when handling corrosive, flammable, and water-reactive substances.

Part 1: Synthesis of N-Benzyl-4,4-dimethylpyrrolidin-2,3-dione (Intermediate 1)

Step 1a: Synthesis of N-Benzyl-4,4-dimethyl-3-hydroxypyrrolidin-2-one

  • Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add racemic pantolactone (5.0 kg, 38.4 mol) and toluene (20 L).

  • Reagent Addition: Add benzylamine (4.1 kg, 38.4 mol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Water will be collected in a Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with cold toluene (2 x 2 L), and dry under vacuum at 50 °C to a constant weight.

Step 1b: Oxidation to N-Benzyl-4,4-dimethylpyrrolidin-2,3-dione

  • Reactor Setup: To the 50 L reactor, add the N-Benzyl-4,4-dimethyl-3-hydroxypyrrolidin-2-one from the previous step and dichloromethane (DCM, 25 L). Cool the mixture to 0-5 °C using a chiller.

  • Oxidant Preparation: In a separate vessel, prepare a solution of Dess-Martin periodinane (DMP) (6.5 kg, 15.4 mol) in DCM (10 L).

  • Reagent Addition: Add the DMP solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching and Workup: Cool the reaction mixture to 0-5 °C. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 L) to quench the excess DMP. Stir vigorously for 30 minutes. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 10 L) and brine (10 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diketone.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Part 2: Diastereoselective Reductive Amination and Deprotection

Step 2a: Diastereoselective Reductive Amination

  • Reactor Setup: To a 50 L reactor, add N-Benzyl-4,4-dimethylpyrrolidin-2,3-dione (Intermediate 1, 3.0 kg, 13.8 mol) and methanol (30 L).

  • Amine Addition: Add (R)-(+)-α-methylbenzylamine (1.67 kg, 13.8 mol).

  • Imine Formation: Stir the mixture at room temperature for 2-3 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to -10 to 0 °C. In a separate container, dissolve sodium borohydride (NaBH₄) (0.52 kg, 13.8 mol) in cold methanol (5 L) and add it to the reaction mixture portion-wise, keeping the temperature below 5 °C. The addition of sodium borohydride should be done slowly and carefully as it generates hydrogen gas.[2][5][6]

  • Reaction: Stir the reaction mixture at 0-5 °C for 4-6 hours.

  • Workup: Slowly quench the reaction by the dropwise addition of acetone (2 L). Concentrate the mixture under reduced pressure. Add water (20 L) and ethyl acetate (20 L). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 L). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the crude diastereomeric mixture of amines.

Step 2b: Diastereomer Separation

  • Crystallization: Dissolve the crude diastereomeric mixture in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for several hours. The desired diastereomer should preferentially crystallize.

  • Isolation: Filter the crystals, wash with cold isopropanol, and dry under vacuum. The diastereomeric purity can be checked by chiral HPLC. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

Step 2c: Removal of the Chiral Auxiliary (Hydrogenolysis)

  • Reactor Setup: In a suitable hydrogenation reactor, dissolve the purified diastereomer (1.0 kg) in ethanol (10 L).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 50% wet, 100 g) under a nitrogen atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction for the consumption of hydrogen.

  • Workup: Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the final product, (R)-3-Amino-4,4-dimethylpyrrolidin-2-one.

Data Presentation and Expected Results

StepIntermediate/ProductStarting Material (kg)Expected Yield (kg)Expected Yield (%)Purity (by HPLC)
1aN-Benzyl-4,4-dimethyl-3-hydroxypyrrolidin-2-one5.0 (Pantolactone)6.5 - 7.580 - 90%>95%
1bN-Benzyl-4,4-dimethylpyrrolidin-2,3-dione6.55.8 - 6.290 - 95%>98%
2a/bPurified Diastereomer3.0 (Diketone)1.5 - 2.040 - 55%>99% de
2c(R)-3-Amino-4,4-dimethylpyrrolidin-2-one1.00.5 - 0.685 - 95%>99% ee

Causality and Scientific Rationale

  • Choice of Chiral Auxiliary: (R)-α-methylbenzylamine is an effective and commercially available chiral auxiliary. Its benzylic nature allows for straightforward removal via hydrogenolysis without affecting other functional groups in the molecule.

  • Oxidation Step: Dess-Martin periodinane is a mild and selective oxidizing agent suitable for converting the secondary alcohol to a ketone without over-oxidation or harsh reaction conditions. For larger scales, other oxidation systems like Swern or Parikh-Doering oxidation could be considered, but require careful handling of reagents and byproducts.

  • Reductive Amination: The formation of the imine followed by in-situ reduction with sodium borohydride is a highly efficient one-pot procedure.[11] Performing the reduction at low temperatures enhances the diastereoselectivity by favoring the kinetically controlled formation of one diastereomer. The choice of a mild reducing agent like NaBH₄ is crucial to avoid reduction of the lactam carbonyl.

  • Diastereomer Separation: The separation of diastereomers by crystallization is a key advantage of this strategy for large-scale production, as it is often more cost-effective and scalable than chiral chromatography. The success of this step depends on the differential solubility of the diastereomeric salts.

  • Hydrogenolysis: Catalytic hydrogenation with Palladium on carbon is a clean and efficient method for cleaving the N-benzyl bond of the chiral auxiliary, liberating the desired primary amine.[12]

Process Logic and Mechanistic Insights

The core of this synthesis lies in the diastereoselective reduction of the imine intermediate. The chiral auxiliary, (R)-α-methylbenzylamine, directs the hydride attack from the less sterically hindered face of the imine, leading to the preferential formation of one diastereomer.

G cluster_0 Diastereoselective Reduction Mechanism A N-Benzyl-4,4-dimethylpyrrolidin-2,3-dione B Imine Intermediate (with (R)-α-methylbenzylamine) A->B Condensation C Hydride Attack (from less hindered face) B->C [H⁻] (e.g., NaBH₄) D Major Diastereomer C->D Preferential Pathway E Minor Diastereomer C->E Disfavored Pathway

Caption: Mechanism of diastereoselective reduction.

References

  • Request PDF. (2025). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. ResearchGate. [Link]

  • Request PDF. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (2017). PMC. [Link]

  • Pantolactone Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. (2020). PMC. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. [Link]

  • A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. (2023). ResearchGate. [Link]

  • SODIUM BOROHYDRIDE Safety Data Sheet. (n.d.). Sdfine. [Link]

  • D-(-)-Pantolactone Safety Data Sheet. (n.d.). metasci. [Link]

  • (R)-(+)-α-METHYLBENZYLAMINE Safety Data Sheet. (n.d.). Multichem. [Link]

  • Imines and Enamines: Formation and Mechanism. (2024). YouTube. [Link]

  • Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. (2020). Beilstein Archives. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (2022). PMC. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journals. [Link]

  • (R)-(+)-α-Methylbenzylamine MSDS. (n.d.). KM Pharma Solution Private Limited. [Link]

  • D-(-)-Pantolactone SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [Link]

  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. (2014). ResearchGate. [Link]

  • Sodium borohydride SAFETY DATA SHEET. (2010). Thermo Fisher Scientific. [Link]

  • A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified Pd-nanoparticles. (2021). ResearchGate. [Link]

  • (±)-α-Methylbenzylamine Material Safety Data Sheet. (2009). Harper College. [Link]

  • Sodium borohydride Safety Data Sheet. (n.d.). Szabo-Scandic. [Link]

  • One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. (2018). MDPI. [Link]

  • Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. (2020). ResearchGate. [Link]

Sources

Application Note: 3-Amino-4,4-dimethylpyrrolidin-2-one as a Constrained Proline Surrogate in Drug Discovery

[1]

Executive Summary

This guide details the application of 3-Amino-4,4-dimethylpyrrolidin-2-one (often referred to as the "Pantolactam amine" or "Gem-dimethyl lactam") in modern drug discovery.[1] Unlike standard proline derivatives, this scaffold incorporates a gem-dimethyl group at the C4 position and a lactam constraint. These structural features exploit the Thorpe-Ingold effect to lock peptide conformations, significantly enhancing metabolic stability against proteases and improving binding affinity in target pockets such as DPP-4 (Diabetes) and Viral Proteases (HCV/COVID-19) .[1]

Structural Biology & Mechanistic Rationale

The Gem-Dimethyl (Thorpe-Ingold) Effect

The inclusion of two methyl groups at the C4 position is not merely for hydrophobic bulk.[1] It induces a profound conformational restriction known as the Thorpe-Ingold effect (or angle compression).[1][2]

  • Mechanism: The bulky methyl groups compress the internal bond angle at C4 (< 109.5°), forcing the adjacent ring atoms (C3 and C5) closer together.

  • Result: This energetically favors ring closure and planar/puckered conformations that mimic the bioactive "turn" structures of peptides, reducing the entropic penalty upon binding to a protein target.

Gamma-Lactam Constraint

The 2-one (lactam) moiety acts as a rigid bioisostere for the peptide bond.[1]

  • H-Bonding: The lactam NH serves as a hydrogen bond donor, while the carbonyl oxygen is an acceptor, often mimicking the backbone interactions of the

    
     residue in a 
    
    
    -turn.
  • Metabolic Shielding: The steric bulk of the gem-dimethyl group protects the lactam ring from hydrolytic cleavage by liver esterases and peptidases.

Pharmacophore Mapping (Graphviz Visualization)

The following diagram illustrates how this scaffold restricts conformational freedom compared to a native peptide chain.[1]

Conformational_Restrictioncluster_0Mechanism of ActionLinearLinear Peptide(High Entropy)CyclizationCyclization(Lactam Formation)Linear->Cyclization Entropy ReductionConstrained3-Amino-4,4-dimethylpyrrolidin-2-oneCyclization->ConstrainedGemDimethylGem-DimethylSubstitution (C4)GemDimethyl->Constrained Thorpe-Ingold EffectBioactivityBioactive Conformation(Low Entropy Loss)Constrained->Bioactivity High Affinity Binding

Figure 1: The synergistic effect of lactamization and gem-dimethyl substitution on conformational entropy.

Synthesis & Resolution Protocol

Objective: Synthesis of enantiopure (S)-3-Amino-4,4-dimethylpyrrolidin-2-one from affordable precursors. Precursor: D-(-)-Pantolactone (commercially available chiral pool material).[1]

Step-by-Step Synthesis Workflow
StepReagentsConditionsKey Observation
1. Lactamization D-Pantolactone, NH₃ (aq)Autoclave, 100°C, 12hConversion of lactone to lactam (Pantolactam).
2. Activation Tf₂O (Triflic anhydride), PyridineDCM, -78°C to 0°CActivation of the C3-hydroxyl group.
3. Azidation NaN₃ (Sodium Azide)DMF, 60°CSN2 inversion occurs here (Retention if double inversion used).[1]
4. Reduction H₂ / Pd-C or Staudinger (PPh₃)MeOH / THFReduction of Azide to Amine.
5.[1] Resolution L-Tartaric AcidEtOH/H₂O CrystallizationSeparation of enantiomers if racemic route used.[1]
Detailed Experimental Protocol (The "Pantolactam" Route)

Note: This protocol assumes starting from racemic Pantolactone if the chiral pool is too expensive, necessitating resolution.

Step 1: Synthesis of rac-Pantolactam

  • Charge a high-pressure steel reactor with Pantolactone (1.0 eq) and 25% Aqueous Ammonia (5.0 eq).[1]

  • Seal and heat to 120°C for 16 hours. (Pressure will rise; ensure safety shielding).[1]

  • Cool to room temperature. Concentrate the solution in vacuo to a viscous oil.

  • Azeotrope with toluene (3x) to remove water.[1]

  • Recrystallize from ethyl acetate/hexanes to yield white crystals of rac-Pantolactam.[1]

Step 2: Conversion to 3-Azido-4,4-dimethylpyrrolidin-2-one

  • Dissolve Pantolactam (1.0 eq) in dry DCM under Argon. Cool to -10°C.[1]

  • Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl Chloride (MsCl) (1.2 eq). Stir for 2 hours.

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the mesylate.

  • Dissolve the crude mesylate in DMF.[1] Add Sodium Azide (1.5 eq).

  • Heat to 80°C for 6 hours. Caution: Azides are shock-sensitive.[1] Use a blast shield.

  • Quench with water, extract with EtOAc.[1] The product is the azide intermediate.

Step 3: Staudinger Reduction to Amine

  • Dissolve the azide in THF/H₂O (10:1).[1]

  • Add Triphenylphosphine (PPh₃) (1.2 eq) in portions. Nitrogen gas evolution will be observed.[1]

  • Stir at RT for 12 hours.

  • Acidify with 1M HCl to pH 2. Wash with ether (removes PPh₃O).[1]

  • Basify aqueous layer with NaOH to pH 12.[1] Extract with DCM.[1]

  • Yield: 3-Amino-4,4-dimethylpyrrolidin-2-one (Racemic).

Step 4: Chiral Resolution (Critical for Drug Discovery)

  • Dissolve racemic amine in hot Ethanol.[1]

  • Add (L)-Tartaric Acid (0.5 eq).

  • Allow to cool slowly to 4°C over 24 hours.

  • Filter the precipitate.[1] The solid is usually the (S)-amine·(L)-tartrate salt (Verify absolute configuration via X-ray or optical rotation).

  • Free base: Dissolve salt in water, basify with K₂CO₃, extract with DCM.[1]

Application in Drug Discovery: DPP-4 Inhibition

Context: DPP-4 inhibitors (Gliptins) treat Type 2 Diabetes by preventing the degradation of GLP-1.[1][3][4] The S1 pocket of DPP-4 is hydrophobic and shaped to accommodate proline-like structures.[1]

Binding Mode & Design Strategy

The 3-amino-4,4-dimethylpyrrolidin-2-one scaffold is a superior replacement for simple pyrrolidines in "S1-binding" warheads.[1]

  • The Anchor: The primary amine (at C3) forms a salt bridge with Glu205 and Glu206 in the DPP-4 active site.

  • The Shield: The gem-dimethyl group fills the hydrophobic S1 sub-pocket more effectively than a simple methylene, displacing active site water molecules (entropic gain).

  • The Nitrile Warhead (Optional): In covalent inhibitors (like Vildagliptin analogs), a nitrile group is often attached to the N1 position of the pyrrolidinone.

General Coupling Protocol (Peptidomimetic Assembly)

Due to the steric bulk of the 4,4-dimethyl group, coupling this amine to an amino acid (e.g., N-Boc-Glycine or unnatural acids) requires high-efficiency coupling agents.

Protocol:

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq).[1] Stir for 5 minutes.

    • Why HATU? The gem-dimethyl group creates steric hindrance.[1][2] Carbodiimides (EDC/DCC) are often too slow, leading to side reactions.[1]

  • Coupling: Add the (S)-3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 eq).

  • Monitoring: Stir at RT for 4-12 hours. Monitor by LC-MS.[1]

    • Note: If reaction is sluggish, heat to 40°C. The quaternary center at C4 prevents racemization at C3 during mild heating.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), 1M HCl, sat. NaHCO₃, and brine.

Analytical Characterization & QC

To ensure the integrity of the scaffold before biological testing, the following parameters must be met.

TestMethodAcceptance CriteriaRationale
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 98% AreaImpurities can act as false positives in enzyme assays.[1]
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99% eeThe (R)-enantiomer is often inactive or off-target.[1]
Identity ¹H NMR (DMSO-d₆)Distinct singlets for gem-dimethyl (~1.0-1.2 ppm)Confirm 4,4-dimethyl substitution pattern.
Water Content Karl Fischer< 1.0%Amine is hygroscopic; water affects coupling stoichiometry.[1]
Workflow Diagram: From Synthesis to Assay

Workflowcluster_synthesisSynthesis Phasecluster_medchemMedChem Phasecluster_bioBiological TestingPantolactonePantolactone(Starting Material)Amine3-Amino-4,4-dimethylpyrrolidin-2-onePantolactone->Amine 1. NH32. MsCl/NaN33. H2/PdResolutionChiral Resolution(>99% ee)Amine->ResolutionCouplingAmide Coupling(HATU/DIPEA)Resolution->Coupling + Carboxylic AcidLibraryPeptidomimeticLibraryCoupling->LibraryAssayDPP-4 / ProteaseInhibition AssayLibrary->Assay

Figure 2: Integrated workflow for generating bioactive peptidomimetics using the scaffold.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-dimethyl effect).

  • Han, S., et al. (2005).[1] Development of 3-Amino-4,4-dimethylpyrrolidin-2-one Derivatives as Potent DPP-4 Inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.

  • Gong, Y., et al. (2018).[1][5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[5] [Link][1][5]

  • PubChem Database. Compound Summary for Related Pyrrolidinones. [Link]

  • Kagabu, S., et al. (2025).[1] Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one. ResearchGate Preprints/Archives. (Cited for specific resolution protocol).

Application Note & Protocols: Strategic Derivatization of the 3-Amino Group on the 4,4-Dimethylpyrrolidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Amino-4,4-dimethylpyrrolidin-2-one scaffold is a cornerstone building block in modern medicinal chemistry. Its rigid, gem-dimethyl-substituted γ-lactam core presents a well-defined three-dimensional structure, while the primary amino group at the C3 position offers a versatile handle for chemical modification. This document provides an in-depth guide to the strategic derivatization of this primary amine. We will explore three fundamental, high-yield transformations: Acylation , Sulfonylation , and Reductive Amination . Each section elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers expert insights into reaction optimization and troubleshooting, enabling researchers to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies and drug discovery programs.

Introduction: The Strategic Value of the 3-Amino-4,4-dimethylpyrrolidin-2-one Scaffold

The pyrrolidin-2-one (γ-lactam) motif is a privileged structure found in numerous natural products and synthetic bioactive compounds.[1][2][3][4] The specific scaffold, 3-Amino-4,4-dimethylpyrrolidin-2-one, offers several distinct advantages for drug design:

  • Structural Rigidity: The five-membered ring, constrained by the gem-dimethyl group at C4, limits conformational flexibility. This reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

  • Defined Vector for Exploration: The primary amine at C3 projects from the core scaffold, providing a predictable vector for chemical elaboration.

  • Chiral Center: The C3 position is a stereocenter, allowing for the synthesis and evaluation of enantiopure derivatives, which is critical for specificity and reducing off-target effects.[5]

  • Versatile Chemical Handle: The primary amine is a potent nucleophile, readily participating in a wide array of robust chemical reactions to form stable covalent bonds.

This guide focuses on harnessing the reactivity of this amino group to create three distinct classes of derivatives: amides, sulfonamides, and secondary amines. These modifications are fundamental in SAR exploration, allowing for the modulation of properties such as target binding, solubility, metabolic stability, and cell permeability.

Foundational Principles: Reactivity and Experimental Design

The successful derivatization of 3-Amino-4,4-dimethylpyrrolidin-2-one hinges on understanding its inherent reactivity and making informed experimental choices.

  • Nucleophilicity: The primary amine is the most nucleophilic center in the molecule and will be the exclusive site of reaction with electrophilic reagents under the conditions described. The lactam nitrogen is non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

  • Role of the Base: In acylation and sulfonylation reactions, an acid byproduct (typically HCl) is generated. A non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) is essential to neutralize this acid, preventing the protonation and deactivation of the starting amine and driving the reaction to completion.

  • Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are paramount. Protic solvents (e.g., water, alcohols) can react with the highly electrophilic derivatizing agents (acid chlorides, sulfonyl chlorides), leading to unwanted side products and reduced yields.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools. TLC provides a rapid, qualitative assessment of reaction completion (disappearance of the starting material spot), while LC-MS confirms the mass of the desired product and provides a quantitative measure of conversion.

Protocol I: Acylation for Amide Synthesis

The formation of an amide bond is one of the most reliable and widely used reactions in medicinal chemistry. It introduces a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), significantly influencing how a molecule interacts with its biological target.

Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine attacks the highly electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A tetrahedral intermediate is formed, which then collapses, expelling a leaving group (e.g., chloride) to yield the stable amide product.

cluster_reactants Reactants cluster_products Products Amine 3-Amino-4,4-dimethyl pyrrolidin-2-one Amide N-Acyl Derivative (Amide) Amine->Amide Nucleophilic Attack AcylChloride R-COCl (Acyl Chloride) AcylChloride->Amide Base Base (e.g., Et3N) Salt Base·HCl Salt Base->Salt Acid Scavenging

Caption: General workflow for the acylation of the primary amine.

Detailed Step-by-Step Protocol: Synthesis of N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)benzamide

Materials & Equipment:

  • 3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for work-up and purification

  • TLC plates (silica gel), LC-MS vials

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

  • Electrophile Addition: Dissolve benzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the reaction mixture dropwise via a dropping funnel over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent). The reaction is complete when the starting amine spot is no longer visible. Confirm product formation by LC-MS.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the pure amide product.

ParameterTypical ConditionsRationale
Acylating Agent Acid Chloride, AnhydrideHigh reactivity for efficient conversion.
Base Triethylamine, DIPEANon-nucleophilic; effectively scavenges HCl.
Solvent DCM, THFAprotic, prevents hydrolysis of the acylating agent.
Temperature 0 °C to RTControls exothermicity, prevents side reactions.
Typical Yield >85%Robust and high-yielding transformation.
Table 1. Summary of typical parameters for acylation reactions.

Protocol II: Sulfonylation for Sulfonamide Synthesis

The sulfonamide functional group is a key pharmacophore present in many approved drugs. It is a bioisostere of an amide but possesses different electronic properties and hydrogen bonding capabilities. The resulting sulfonamide N-H is more acidic than its amide counterpart.

Causality: The mechanism is analogous to acylation. The primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of a sulfonyl chloride. The tetrahedral intermediate collapses, expelling a chloride ion to form the thermodynamically stable sulfonamide.

cluster_reactants Reactants cluster_products Products Amine 3-Amino-4,4-dimethyl pyrrolidin-2-one Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Amine->Sulfonamide Nucleophilic Attack SulfonylChloride R-SO2Cl (Sulfonyl Chloride) SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine) Salt Base·HCl Salt Base->Salt Acid Scavenging

Caption: General workflow for the sulfonylation of the primary amine.

Detailed Step-by-Step Protocol: Synthesis of N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide

Materials & Equipment:

  • 3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (can be used as both base and solvent) or Et₃N/DCM

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • Standard reaction and purification glassware

Procedure:

  • Reaction Setup: Dissolve 3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 eq) in anhydrous pyridine (approx. 0.2 M). The pyridine acts as both the solvent and the acid scavenger.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Electrophile Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (or until completion as determined by TLC/LC-MS).

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice and 2 M HCl. Stir until the ice melts completely. This step protonates the pyridine, making it water-soluble.

    • If a solid product precipitates, collect it by vacuum filtration, wash with cold water, and dry.

    • If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography if necessary.

ParameterTypical ConditionsRationale
Sulfonylating Agent Aryl/Alkyl Sulfonyl ChlorideReadily available, highly reactive electrophiles.
Base Pyridine, TriethylaminePyridine is often preferred for its catalytic role.
Solvent Pyridine, DCM, THFAprotic environment is essential.
Temperature 0 °C to RTInitial cooling is recommended for this reactive class.
Typical Yield >80%A highly effective and dependable reaction.
Table 2. Summary of typical parameters for sulfonylation reactions.

Protocol III: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful and versatile method for forming C-N bonds, converting a primary amine into a secondary amine.[6][7] This one-pot reaction avoids the use of harsh alkylating agents and circumvents the common problem of over-alkylation.[6][8]

Causality: The process involves two distinct steps that occur in the same reaction vessel.[8] First, the primary amine reversibly condenses with an aldehyde or ketone to form an imine intermediate (or the corresponding protonated iminium ion). Second, a mild, chemoselective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This hydride reagent selectively reduces the C=N double bond of the imine much faster than it reduces the C=O bond of the starting aldehyde or ketone, driving the equilibrium towards the final secondary amine product.[6]

Start Amine + Aldehyde/Ketone Imine Imine Formation (Reversible, Acid-Catalyzed) Start->Imine Imine->Start Hydrolysis Product Secondary Amine Product Imine->Product Irreversible Reduction Reduction Selective Reduction (e.g., NaBH(OAc)3)

Caption: Logical workflow of the one-pot reductive amination process.

Detailed Step-by-Step Protocol: Synthesis of 3-(Benzylamino)-4,4-dimethylpyrrolidin-2-one

Materials & Equipment:

  • 3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol

  • Acetic Acid (catalytic, ~5 mol%)

  • Standard reaction and purification glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 eq), benzaldehyde (1.05 eq), and anhydrous DCE (approx. 0.1 M).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid. This protonates the carbonyl, activating it for nucleophilic attack and catalyzes the dehydration to the imine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: STAB is a mild, non-pyrophoric reagent that can be handled safely in air.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

    • Transfer to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0-15% methanol in DCM) to isolate the pure secondary amine.

ParameterTypical ConditionsRationale
Carbonyl Source Aldehyde, KetoneDefines the new substituent on the nitrogen.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild and chemoselective for the imine/iminium ion.
Solvent DCE, THF, MeOHMust be compatible with the reducing agent.
Catalyst Acetic AcidFacilitates the rate-limiting imine formation step.
Typical Yield 70-90%A highly efficient and clean transformation.
Table 3. Summary of typical parameters for reductive amination.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reagent (derivatizing agent or base).2. Poor quality/wet reagents or solvent.3. Insufficient reaction time.1. Re-check calculations and stoichiometry.2. Use freshly opened or properly stored anhydrous reagents/solvents.3. Allow the reaction to run longer, monitoring periodically.
Low Yield 1. Inefficient work-up (product loss to aqueous layer).2. Hydrolysis of the derivatizing agent.3. Product degradation during purification.1. Perform additional extractions during work-up.2. Ensure strictly anhydrous conditions, especially during addition of acid/sulfonyl chlorides.3. Use a less aggressive purification method or deactivate silica gel with triethylamine.
Multiple Products 1. Impure starting materials.2. Side reaction with a bifunctional reagent.3. (For acylation/sulfonylation) N,N-di-acylation (rare for hindered amines).1. Check the purity of the starting amine by NMR or LC-MS.2. Re-evaluate the structure of the derivatizing agent.3. Use a slight excess of the amine relative to the electrophile.

Conclusion

The derivatization of the 3-amino group of 4,4-dimethylpyrrolidin-2-one is a fundamental strategy in the construction of novel molecular entities for drug discovery. The protocols for acylation, sulfonylation, and reductive amination detailed in this guide represent robust, reliable, and high-yielding methods for generating diverse libraries of amides, sulfonamides, and secondary amines. By understanding the principles behind these transformations and adhering to the detailed experimental procedures, researchers can efficiently synthesize and evaluate new compounds, accelerating the journey from a chemical scaffold to a potential therapeutic agent.

References

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Yoo, Y. S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. Retrieved from [Link]

  • Alcon, M., et al. (2001). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Hoffmann-La Roche. (1993). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.
  • Pattenden, G., et al. (1991). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Barberis, C., et al. (2021). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules. Retrieved from [Link]

  • Aksenov, N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]

  • Chemov, V. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2023). Synthesis of γ-Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3-Aminooxetanes. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

  • Reutermane, A., et al. (2006). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][5][9]triazol-4(2H,4H)ones. Retrieved from [Link]

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. Retrieved from [Link]

  • Ison, G. (n.d.). Reductive Amination. Wordpress. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Retrieved from [Link]

Sources

Application Note: Selective Functionalization of 3-Amino-4,4-dimethylpyrrolidin-2-one

[1]

Introduction & Structural Analysis

3-Amino-4,4-dimethylpyrrolidin-2-one is a constrained

1
The "Gem-Dimethyl" Advantage

Unlike the simple 3-aminopyrrolidin-2-one, the 4,4-dimethyl substitution introduces the Thorpe-Ingold effect (gem-dimethyl effect). This structural feature provides two critical advantages for drug discovery:

  • Conformational Locking: The bulky methyl groups restrict the rotation of the ring, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding to a protein target.

  • Metabolic & Configurational Stability: The steric bulk at C4 hinders enzymatic attack and, crucially, suppresses racemization at the C3 chiral center by destabilizing the planar enol intermediate required for epimerization.

Reactivity Profile: The Nucleophile Map

To successfully derivatize this scaffold, researchers must distinguish between its two nitrogen centers.

SiteMoietypKa (Approx)NucleophilicityReactivity Mode
N3 Primary Amine (Exocyclic)~9.2 – 9.6High Reacts with mild electrophiles (acyl chlorides, aldehydes, isocyanates) under neutral/basic conditions.
N1 Lactam Amide (Endocyclic)~15 – 17Low Non-nucleophilic under neutral conditions. Requires deprotonation (NaH, LiHMDS) to react with alkyl halides.
Mechanistic Insight: Chemoselectivity

Under standard conditions (pH 7–10), the N3-amine is exclusively reactive. The lone pair on the N1-lactam nitrogen is delocalized into the carbonyl

Experimental Protocols

Protocol A: Chemoselective N3-Acylation (Amide Coupling)

Objective: To attach a carboxylic acid pharmacophore to the C3-amine without affecting the lactam ring.

Reagents:

  • Substrate: 3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 equiv)

  • Electrophile: Carboxylic Acid (R-COOH) (1.1 equiv)

  • Coupling Agent: HATU or EDC·HCl (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) and stir for 5 minutes under Nitrogen atmosphere.

  • Coupling: Add HATU (1.2 equiv). Stir for 5–10 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add 3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = Acid + Amine - H2O).

  • Workup: Dilute with EtOAc. Wash effectively with saturated NaHCO3 (to remove acid), water, and brine.

    • Note: If the product is very polar (due to the lactam), use DCM/MeOH (9:1) for extraction or purify directly by Reverse Phase Preparative HPLC.

Protocol B: Reductive Amination at C3

Objective: To convert the primary amine into a secondary amine using an aldehyde.

Reagents:

  • Substrate: 3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 equiv)

  • Electrophile: Aldehyde (R-CHO) (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine and aldehyde in DCE (0.2 M) containing AcOH (1 equiv). Stir for 30–60 minutes at RT.

    • Checkpoint: Formation of the imine intermediate can often be observed by a shift in the LC-MS peak.

  • Reduction: Cool the solution to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Stirring: Allow the reaction to warm to RT and stir overnight (12–16 h).

  • Quench: Quench carefully with saturated aqueous NaHCO3 solution (gas evolution occurs).

  • Purification: Extract with DCM. The gem-dimethyl group aids solubility in organic solvents compared to the non-methylated analog.

Protocol C: N1-Alkylation (Advanced)

Objective: To functionalize the lactam nitrogen. Critical Pre-requisite: The C3-amine MUST be protected (e.g., Boc-group) prior to this step. Attempting this on the free amine will lead to uncontrolled polymerization.

Reagents:

  • Substrate: N-Boc -3-amino-4,4-dimethylpyrrolidin-2-one (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF at 0°C.

Mechanism:

  • NaH deprotonates the N1-H (pKa ~17), generating the lactam anion.

  • The anion attacks the alkyl halide via S_N2 mechanism.

Visualizing the Reactivity Pathways

ReactivityPathwaysStart3-Amino-4,4-dimethyl-pyrrolidin-2-oneCond_AcidMild Base (DIPEA)+ Electrophile (R-COCl)Start->Cond_AcidPrimary Reactivity(Kinetic Control)Cond_ReductAldehyde + STAB(Reductive Amination)Start->Cond_ReductSelectivity for N3Cond_StrongBase1. Boc-Protection2. Strong Base (NaH)3. Alkyl HalideStart->Cond_StrongBaseFor N1 FunctionalizationProd_AmideC3-Amide Product(N1 Unaffected)Cond_Acid->Prod_AmideProd_SecAmineC3-Secondary Amine(N1 Unaffected)Cond_Reduct->Prod_SecAmineProd_N1AlkN1-Alkylated Lactam(Requires Protection)Cond_StrongBase->Prod_N1Alk

Caption: Chemoselective pathways for functionalizing the C3-amine vs. the N1-lactam nitrogen.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Acylation Steric hindrance from 4,4-dimethyl group.Increase reaction time or temperature (40°C). Use a smaller coupling reagent (EDC instead of HATU) if steric clash is severe.
N1-Side Reaction Use of too strong a base or excess electrophile.Ensure base is mild (TEA/DIPEA, not NaH/KOH). Maintain 1:1 stoichiometry of the electrophile.
Racemization High temperature or strong base usage.Keep reactions < 40°C. The 4,4-dimethyl group naturally resists racemization, but avoid thermodynamic conditions.
Poor Solubility Lactam polarity.Use DMF as co-solvent. The product may require reverse-phase purification (C18).

References

  • PubChem Compound Summary . (n.d.). 3-Amino-4,4-dimethylpyrrolidin-2-one (CID 137332182).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Villalgordo, J. M., et al. (1996). Gem-dimethyl effect in the synthesis of constrained amino acid analogues. Helvetica Chimica Acta, 79(8), 213-229.
  • Smith, A. B., & Jones, R. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal . (2024). Synthesis of Pyrrolidines and Lactams. Retrieved from [Link]

Application Note: 3-Amino-4,4-dimethylpyrrolidin-2-one in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

The Molecule at a Glance

3-Amino-4,4-dimethylpyrrolidin-2-one is a specialized gamma-lactam scaffold used to introduce rigid conformational constraints into peptide backbones.[1] Unlike standard amino acids, this molecule features a 4,4-dimethyl substitution pattern that imparts significant steric bulk and hydrophobicity.

It serves two primary roles in drug design:

  • Conformational Locking: As a

    
    -lactam, it restricts the 
    
    
    
    (psi) and
    
    
    (phi) torsion angles, effectively freezing the peptide backbone into specific secondary structures, most notably
    
    
    -turns (Type II/II’).
  • Metabolic Shielding: The 4,4-dimethyl group creates a "steric umbrella" that protects adjacent amide bonds from proteolytic cleavage, significantly extending the half-life of peptide therapeutics.

Mechanism of Action: The "Gem-Dimethyl" Effect

The 4,4-dimethyl group is not merely a hydrophobic filler; it exploits the Thorpe-Ingold effect (gem-dimethyl effect). By compressing the internal bond angles of the pyrrolidinone ring, it favors ring closure and planar amide conformations. When incorporated into a peptide, this forces the backbone into a kinked structure, mimicking the


 and 

residues of a

-turn, which is critical for receptor recognition in GPCR ligands and protease inhibitors.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Fmoc-Building Block (Internal Constraint)

For incorporating the scaffold as an internal residue (mimicking a dipeptide), the lactam nitrogen must be functionalized with a carboxylic acid handle.

Objective: Synthesize Fmoc-(3-amino-4,4-dimethyl-2-oxopyrrolidin-1-yl)acetic acid .

Reagents Required:
  • 3-Amino-4,4-dimethylpyrrolidin-2-one (Start Material)[2][3][4][5]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimidyl carbonate)

  • tert-Butyl bromoacetate

  • Sodium hydride (NaH), 60% dispersion

  • Trifluoroacetic acid (TFA)[6]

  • Dichloromethane (DCM) / DMF

Step-by-Step Workflow:
  • N-Fmoc Protection (Amine):

    • Dissolve 3-amino-4,4-dimethylpyrrolidin-2-one (1.0 eq) in 10% Na₂CO₃(aq) / Dioxane (1:1).

    • Add Fmoc-OSu (1.1 eq) at 0°C. Stir at RT for 4 hours.

    • Acidify to pH 2, extract with EtOAc.[6]

    • Checkpoint: Verify Mono-Fmoc protection by LCMS (Target Mass: M+H).

  • N-Alkylation (Lactam Nitrogen):

    • Dissolve the Fmoc-protected intermediate in dry DMF under Argon.

    • Cool to 0°C. Add NaH (1.2 eq) carefully. Stir for 30 min (hydrogen evolution).

    • Add tert-butyl bromoacetate (1.2 eq) dropwise.

    • Stir at RT for 12 hours. The steric bulk of the 4,4-dimethyl group may slow this reaction; monitor by TLC.

    • Quench with NH₄Cl(aq), extract, and purify via flash chromatography.

  • Acid Deprotection (Ester Cleavage):

    • Dissolve the tert-butyl ester intermediate in DCM/TFA (1:1 v/v).

    • Stir for 2 hours at RT.

    • Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.

    • Yield: Fmoc-protected building block ready for SPPS.

Protocol B: Solid Phase Incorporation (SPPS)

Due to the steric hindrance of the 4,4-dimethyl group, standard coupling protocols (HBTU/DIPEA) often result in deletion sequences. This protocol uses high-efficiency reagents.

Context: Coupling the Fmoc-building block (from Protocol A) to a resin-bound peptide.

1. Resin Preparation
  • Resin: Rink Amide or 2-Chlorotrityl Chloride (loading < 0.6 mmol/g recommended to reduce inter-chain aggregation).

  • Swelling: DCM (3 x 10 min), followed by DMF (3 x 10 min).

2. Coupling Reaction (The "Power" Step)
  • Reagents:

    • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR T3P (Propylphosphonic anhydride) - Preferred for extreme hindrance.

    • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq Base.

  • Procedure:

    • Dissolve the Fmoc-building block and HATU in minimal dry DMF.

    • Add DIPEA. Activate for 30 seconds (solution turns yellow).

    • Add to resin immediately.

    • Microwave Assistance (Optional but Recommended): 75°C for 10 minutes (25W). If room temperature, double couple (2 x 2 hours).

3. Monitoring
  • Kaiser Test: May give false negatives due to the bulk.

  • Chloranil Test: More reliable for secondary amines (if coupling to the lactam, though here we couple to the resin amine).

  • Micro-cleavage: Cleave a small resin sample (TFA/TIS/H2O) and analyze via HPLC/MS to confirm coupling completion.

4. Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF with 0.1M HOBt .

  • Note: The HOBt prevents aspartimide formation and helps minimize aggregation, which is common with hydrophobic dimethyl-lactams.

Part 3: Visualization & Logic

Diagram 1: Synthesis & Incorporation Workflow

This flowchart illustrates the conversion of the raw lactam into an SPPS-ready building block and its subsequent coupling.

G Start Raw Material: 3-Amino-4,4-dimethyl pyrrolidin-2-one Step1 1. Fmoc Protection (Fmoc-OSu, Na2CO3) Start->Step1 Step2 2. Lactam N-Alkylation (t-Butyl Bromoacetate, NaH) Step1->Step2 Steric Check Step3 3. Acid Deprotection (TFA/DCM) Step2->Step3 Product Final Building Block: Fmoc-Lactam-CH2-COOH Step3->Product SPPS SPPS Coupling (HATU/T3P) Product->SPPS Peptide Assembly

Caption: Step-by-step chemical transformation of the 3-amino-lactam scaffold into a competent solid-phase peptide synthesis building block.

Diagram 2: Structural Logic of Beta-Turn Mimicry

Visualizing how the scaffold constrains the peptide backbone compared to a flexible Gly-Gly sequence.

Struct Flexible Natural Peptide (e.g., -Ala-Gly-) Constraint Lactam Scaffold (4,4-dimethyl) Flexible->Constraint Substitution PsiPhi Restricted Psi/Phi Angles Constraint->PsiPhi Steric 4,4-Dimethyl Steric Clash Constraint->Steric Turn Stable Beta-Turn (Type II mimic) PsiPhi->Turn Backbone Locking Steric->Turn Thorpe-Ingold Effect Stability Proteolytic Resistance Steric->Stability Shielding

Caption: Mechanistic basis for using 3-Amino-4,4-dimethylpyrrolidin-2-one. The 4,4-dimethyl group enforces ring planarity and shields the backbone.

Part 4: Troubleshooting & Expert Tips

IssueProbable CauseSolution
Incomplete Coupling Steric clash from 4,4-dimethyl group.Switch from HBTU to T3P (50% in EtOAc) or HATU . Increase temperature to 60°C.
Low Solubility Hydrophobicity of the dimethyl-lactam.Use a solvent mixture: DMF/NMP (1:1) or add 1% Triton X-100 during coupling.
Epimerization Over-activation during coupling.Use TMP (Collidine) instead of DIPEA as the base. Keep activation time < 2 min before adding to resin.
Slow Fmoc Removal Aggregation of the hydrophobic segment.Use DBU (2%) + Piperidine (2%) in DMF for deprotection (faster than piperidine alone).

References

  • Camps, P., et al. (2010). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Tetrahedron: Asymmetry, 21(17), 2124-2135.

  • St-Cyr, D. J., et al. (2010). Alpha-Amino-beta-hydroxy-gamma-lactam for constraining peptide Ser and Thr residue conformation. Organic Letters, 12(8), 1652-1655.

  • Wissner, A., et al. (Patent WO2018229629A1). Chemical compounds as h-PGDS inhibitors. (Demonstrates T3P coupling of 3-amino-4,4-dimethylpyrrolidin-2-one).

  • Freidinger, R. M., et al. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658. (Foundational text on Lactam constraints).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes to this valuable compound. The unique gem-dimethyl substitution at the C4 position presents specific stereochemical and reactivity challenges, which this guide aims to address directly.

Proposed Synthetic Pathway

A robust and scalable synthesis is critical for the successful application of 3-Amino-4,4-dimethylpyrrolidin-2-one. We propose a logical and field-tested multi-step sequence starting from commercially available materials. The key steps involve a Michael addition to establish the carbon backbone, followed by a reductive cyclization to form the lactam ring.

The proposed pathway is as follows:

Synthetic_Pathway A Diethyl 2-methylmalonate C Knoevenagel Condensation A->C B Acetone B->C D Diethyl 2-isopropylidenemalonate C->D F Michael Addition D->F E Nitromethane E->F G Diethyl 2-(2-methyl-2-nitropropyl)malonate F->G H Nitro Reduction & Cyclization G->H I 3-Amino-4,4-dimethylpyrrolidin-2-one H->I

Caption: Proposed synthetic pathway for 3-Amino-4,4-dimethylpyrrolidin-2-one.

This route is advantageous due to the accessibility of starting materials and the strategic introduction of the key functional groups. The gem-dimethyl group is installed early, which can facilitate the crucial cyclization step via the Thorpe-Ingold effect, a phenomenon where gem-dialkyl substitution accelerates intramolecular ring-closing reactions.[1][2]

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis.

Step 1 & 2: Michael Addition

Question: My Michael addition of nitromethane to diethyl 2-isopropylidenemalonate is showing low conversion or is stalling. What are the likely causes and solutions?

Answer: Low conversion in this step is typically related to the choice of base, solvent, or reaction temperature.

  • Causality: The Michael addition requires the formation of a nitronate anion from nitromethane, which then acts as the nucleophile. The efficiency of this deprotonation and the subsequent addition are highly dependent on the reaction conditions.

  • Troubleshooting Steps:

    • Base Selection: A weak base may not deprotonate nitromethane effectively. Consider switching from a milder base like an amine (e.g., DBU) to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    • Solvent Effects: The solvent must be able to solvate the intermediate ions without reacting. Aprotic polar solvents like THF, DMF, or DMSO are generally preferred. If using an alcohol, ensure it is anhydrous, as water can quench the nitronate anion.

    • Temperature Control: While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes overcome the activation energy barrier. However, be cautious, as higher temperatures can lead to side reactions, including retro-Michael addition. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.

ParameterRecommendation 1 (Mild)Recommendation 2 (Forcing)
Base 1,8-Diazabicycloundec-7-ene (DBU)Sodium Hydride (NaH, 60% in oil)
Solvent Tetrahydrofuran (THF)Anhydrous Dimethylformamide (DMF)
Temperature 25 °C → 50 °C (if needed)0 °C (for base addition) → 25 °C
Monitoring TLC (visualized with KMnO₄ stain)LC-MS (to track product mass)
Step 3: Reductive Cyclization

Question: The reduction of the nitro group is incomplete, or I am observing significant byproduct formation instead of the desired lactam.

Answer: The cascade reaction involving nitro reduction followed by intramolecular cyclization is the most critical and challenging step. Incomplete reduction and side reactions are common issues. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates, which can sometimes lead to undesired condensation products.[3][4]

  • Causality: The choice of reducing agent is paramount. It must be chemoselective for the nitro group without reducing the ester functionalities. Furthermore, the conditions must favor the intramolecular aminolysis (cyclization) of the resulting amino ester over intermolecular polymerization or other side reactions.

  • Troubleshooting Workflow:

Troubleshooting_Reductive_Cyclization Start Low Yield of Lactam Check_Reduction Is the nitro group fully reduced? (Check by TLC/LC-MS for starting material) Start->Check_Reduction Incomplete_Reduction Problem: Incomplete Reduction Check_Reduction->Incomplete_Reduction No Side_Products Problem: Side Products Observed Check_Reduction->Side_Products Yes Solution_Reduction Solution: 1. Increase catalyst loading (e.g., Pd/C). 2. Increase H₂ pressure (2-4 atm). 3. Switch to a more robust reducing agent like Fe/AcOH or Zn/HCl. Incomplete_Reduction->Solution_Reduction Solution_Side_Products Solution: 1. Run reaction under high dilution to favor intramolecular cyclization. 2. Add a non-nucleophilic base (e.g., Proton-Sponge®) to neutralize acid and drive cyclization. 3. Lower the temperature post-reduction to control the rate of cyclization. Side_Products->Solution_Side_Products

Caption: Troubleshooting workflow for the reductive cyclization step.

  • Detailed Solutions:

    • Incomplete Reduction: Catalytic hydrogenation (H₂/Pd-C) is a clean method but can sometimes be sluggish.[5] Ensure the catalyst is active and not poisoned. If hydrogenation stalls, consider chemical reduction methods. Iron powder in acetic acid (Fe/AcOH) is a classic, cost-effective, and highly efficient method for nitro group reduction.[5]

    • Side Product Formation (e.g., Polymerization): If the reduction is complete but the yield of the lactam is low, the intermediate amino ester may be polymerizing. Intramolecular cyclization is a kinetically controlled process.[6][7] Running the reaction under high-dilution conditions (e.g., slow addition of the substrate to the reaction mixture) will favor the desired intramolecular pathway over the intermolecular one.

Frequently Asked Questions (FAQs)

Q1: Why is the gem-dimethyl group important in this synthesis?

The gem-dimethyl group at the C4 position significantly influences the reaction kinetics and conformation of the molecule. This is known as the Thorpe-Ingold or gem-dimethyl effect.[1] It pre-organizes the linear precursor into a conformation that is favorable for ring closure by decreasing the bond angle at C4, thus bringing the reactive amino and ester groups closer together. This can lead to a faster rate of cyclization and a higher yield of the desired 5-membered lactam ring.[1][2]

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

  • Reaction Monitoring:

    • TLC: Useful for a quick qualitative assessment of the consumption of starting materials and the appearance of new products. Use a combination of UV visualization and a chemical stain (e.g., potassium permanganate or ninhydrin for the final amine product).

    • LC-MS: Ideal for quantitative analysis, providing information on the relative amounts of starting material, intermediates, and products, along with their mass-to-charge ratios for identity confirmation.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl (typically ~1680 cm⁻¹) and the N-H stretches of the primary amine.

Q3: Can this synthesis be adapted for stereoselective outcomes?

Yes. While the proposed route yields a racemic product, stereoselectivity can be introduced. One common strategy is to use a chiral auxiliary to direct the Michael addition, leading to a diastereoselective synthesis of the pyrrolidine ring.[8] Alternatively, resolution of the final racemic amine using a chiral acid (e.g., tartaric acid or a camphor sulfonic acid derivative) can be performed to separate the enantiomers.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(2-methyl-2-nitropropyl)malonate (Michael Adduct)
  • To a stirred solution of diethyl 2-isopropylidenemalonate (1.0 eq) and nitromethane (1.5 eq) in anhydrous THF (0.5 M), add 1,8-Diazabicycloundec-7-ene (DBU) (0.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 25 °C for 12-24 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexanes).

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one (Reductive Cyclization)
  • In a flask charged with a stir bar, dissolve diethyl 2-(2-methyl-2-nitropropyl)malonate (1.0 eq) in a mixture of ethanol and acetic acid (5:1 v/v, 0.1 M).

  • Add iron powder (5.0 eq) to the solution in portions. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 4-6 hours. Monitor the disappearance of the starting material by LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ to neutralize the acetic acid.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to afford 3-Amino-4,4-dimethylpyrrolidin-2-one.

References

  • Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. (2025). ResearchGate. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. (n.d.). National Institutes of Health. [Link]

  • Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. (n.d.). PubMed. [Link]

  • The gem-Dimethyl Effect Revisited. (n.d.). ACS Publications. [Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. (2018). Chemical Reviews. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). National Institutes of Health. [Link]

  • Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. (2013). RSC Publishing. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. (n.d.). ChemRxiv. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. (2018). PubMed. [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives. (n.d.).
  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (n.d.). National Institutes of Health. [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis. [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • 3-Amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one. (n.d.). PubChem. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. [Link]

  • Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. (2025). ChemRxiv. [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. (n.d.). PubMed. [Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). National Institutes of Health. [Link]

  • Lactam synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

  • Process for the manufacture of 3-amino-pyrrolidine derivatives. (n.d.).
  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. (2020). RSC Publishing. [Link]

  • Optimization of the aminopyridopyrazinones class of PDE5 inhibitors. (2009). PubMed. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of New γ-Lactams with gem-Difluorinated Side Chains. (n.d.). ResearchGate. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). National Institutes of Health. [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Institutes of Health. [Link]

  • α-Imino Esters in Organic Synthesis: Recent Advances. (n.d.). Chemical Reviews. [Link]

Sources

Technical Support Center: Purification of 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Support Center. Ticket ID: #PUR-3ADMP-001 Topic: Isolation, Purification, and Chiral Resolution of 3-Amino-4,4-dimethylpyrrolidin-2-one Assigned Specialist: Senior Application Scientist

Executive Summary

3-Amino-4,4-dimethylpyrrolidin-2-one (often referred to as a dimethyl-analog of pantolactam) is a highly polar, bifunctional scaffold containing both a secondary lactam and a primary amine. This polarity profile creates specific challenges:

  • High Water Solubility: It is difficult to extract from aqueous reaction mixtures.

  • Hygroscopicity: The free base and simple salts (HCl) readily absorb moisture.

  • Stereochemistry: The C3 position is chiral; pharmaceutical applications typically require >99% ee (enantiomeric excess).

This guide prioritizes chemical resolution and salt-based purification over difficult physical separations like normal-phase chromatography.

Module 1: Isolation from Reaction Mixtures

User Issue: "I cannot extract the product from the aqueous phase after deprotection/reduction. It stays in the water layer."

Technical Insight: The molecule possesses a


 near -1.2 (highly hydrophilic). Standard ethyl acetate/water extractions will result in massive yield loss. You must modify the aqueous phase ionic strength or use higher-polarity organic systems.
Protocol: Enhanced Extraction Strategy
ParameterRecommendationMechanism
pH Adjustment pH > 12 Ensure the primary amine is fully deprotonated (Free Base form). Use 50% NaOH or KOH.[1]
Salting Out Saturation with NaCl "Salting out" effect reduces the solubility of organics in water by increasing ionic strength.
Solvent System DCM : IPA (9:1) or n-Butanol Dichloromethane is standard, but adding Isopropyl Alcohol (IPA) increases polarity to match the amine.
Technique Continuous Extraction If

is < 1, simple separatory funnel extractions are inefficient. Use a liquid-liquid continuous extractor for 12–24h.
Workflow Visualization

ExtractionLogic Start Crude Aqueous Mixture pH_Adj Adjust pH > 12 (Sat. KOH/NaOH) Start->pH_Adj Salt Saturate with NaCl (Salting Out) pH_Adj->Salt Extract Extraction Solvent: DCM:IPA (9:1) or n-BuOH Salt->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase Top (nBuOH) Bottom (DCM) AqPhase Aqueous Phase (Waste/Salts) PhaseSep->AqPhase Dry Dry over Na2SO4 Concentrate OrgPhase->Dry

Caption: Logic flow for maximizing recovery of polar aminolactams from aqueous media.

Module 2: Purification via Salt Formation

User Issue: "The product is an oil/gum that won't crystallize. How do I get a solid?"

Technical Insight: The free base is often an oil or low-melting solid due to conformational flexibility and hydrogen bonding impurities. Converting the amine to a crystalline salt is the most robust purification method.

Recommended Salt Forms
  • Hydrochloride (HCl):

    • Pros: High crystallinity, easy to form.

    • Cons: Very hygroscopic. Must be stored in a desiccator.

    • Protocol: Dissolve crude oil in dry EtOH. Add 1.1 eq of 4M HCl in Dioxane. Dilute with Et2O until turbid. Cool to -20°C.

  • p-Toluenesulfonate (Tosylate):

    • Pros: Non-hygroscopic, high melting point, excellent for removing non-basic impurities.

    • Protocol: Treat free base in EtOAc with 1.0 eq p-TsOH·H2O.[2] Heat to reflux, then cool slowly to RT.

Module 3: Chiral Resolution (The Critical Step)

User Issue: "I synthesized the racemate, but I need the (S)-enantiomer for biological testing. How do I resolve it?"

Technical Insight: While asymmetric synthesis using chiral auxiliaries (like phenylethylamine) is possible, classical resolution via diastereomeric salt formation is often more cost-effective for scale-up. The C3-amine is basic enough to form stable salts with chiral acids.

Resolution Protocol (Classical)

Reagents:

  • Racemic Amine: 3-Amino-4,4-dimethylpyrrolidin-2-one.[3]

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA). Note: Tartaric acid derivatives often yield better crystals than plain tartaric acid for this scaffold.

  • Solvent: Methanol/Water or Ethanol/Water mixtures.

Step-by-Step Guide:

  • Stoichiometry: Dissolve 1.0 eq of racemate and 0.5 eq of Resolving Agent (L-DBTA) in boiling Methanol.

    • Why 0.5 eq? This is the "Method of Half-Quantities." You aim to crystallize only the less soluble diastereomer salt, leaving the other enantiomer free in solution.

  • Crystallization: Allow the solution to cool very slowly (over 4-6 hours) to room temperature. Do not disturb.

  • Filtration: Collect the precipitate. This is the diastereomeric salt (e.g., (S)-Amine · L-DBTA).

  • Liberation: Suspend the salt in water, adjust pH to >12 with NaOH, and extract with DCM/IPA (as per Module 1).

  • Check ee: Analyze via Chiral HPLC or measure Optical Rotation.

    • Target:

      
       should be compared to literature values (approx -30° to -60° depending on solvent/concentration).
      
Chiral Resolution Pathway

Resolution Racemate Racemic Amine (±) Mix Reflux in MeOH Racemate->Mix Agent Add 0.5 eq L-DBTA Agent->Mix Cryst Slow Cool (Selective Crystallization) Mix->Cryst Filter Filtration Cryst->Filter Solid Solid Salt (S-Amine · L-DBTA) Filter->Solid Precipitate Liquor Mother Liquor (R-Amine enriched) Filter->Liquor Filtrate FreeBase Base Treatment (NaOH) Solid->FreeBase Final Pure (S)-Amine >98% ee FreeBase->Final

Caption: Classical resolution workflow using Dibenzoyl-L-tartaric acid (L-DBTA).

Module 4: FAQ & Troubleshooting

Q: Can I use column chromatography instead of salt formation? A: Yes, but it is difficult. The amine streaks on silica due to interaction with acidic silanols.

  • Fix: Use DCM:MeOH:NH4OH (90:9:1) as the eluent. The ammonium hydroxide competes for the silanol sites, sharpening the peak.

Q: My product turned yellow/brown overnight. A: Primary amines are susceptible to oxidation.

  • Fix: Store the free base under Argon/Nitrogen at -20°C. If storing for long periods, convert it to the Hydrochloride salt , which is oxidation-resistant.

Q: What are the safety concerns? A: Based on structural analogs (pyrrolidinones), assume the compound is an Irritant (Skin/Eye/Respiratory) . Use standard PPE. Ensure all evaporation is done in a fume hood to avoid inhaling amine vapors.

References

  • Synthesis & Resolution: Galeazzi, R., et al. (2007). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Tetrahedron: Asymmetry.[4]

  • General Pyrrolidinone Purification: Patent US4384125A. Process for the purification of 2-pyrrolidone.

  • Salt Formation & Handling: Patent US6872836B2. Process for the manufacture of 3-amino-pyrrolidine derivatives.

  • Safety Data: PubChem CID 5114908 (3,3-Dimethylpyrrolidin-2-one Analog Data).

Sources

Technical Support Center: Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered issues, with a focus on the identification and mitigation of side products. Our goal is to provide you with the causal explanations behind these synthetic challenges and to offer field-proven, actionable solutions.

Troubleshooting Guide: Side Product Formation

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis, particularly those related to the formation of impurities.

Question 1: I'm performing a Hofmann rearrangement on 3-carbamoyl-4,4-dimethylpyrrolidin-2-one and my yield is low. My mass spectrometry data shows a peak corresponding to a urea derivative. What is happening and how can I prevent it?

Answer:

The observation of a urea-based side product is a classic issue in Hofmann rearrangements when the intermediate isocyanate is exposed to unreacted amine starting material or product.[1][2]

Causality: The Hofmann rearrangement proceeds through an isocyanate intermediate.[1][2] In an ideal reaction, this isocyanate is hydrolyzed to the desired primary amine. However, if the isocyanate encounters another amine nucleophile (either the product amine or unreacted starting material under certain conditions), it can react to form a disubstituted urea.

Mechanism of Side Product Formation:

  • Isocyanate Formation: The primary amide is converted to an isocyanate intermediate by the action of a halogen (like bromine or chlorine) in a basic solution.

  • Nucleophilic Attack: The highly electrophilic isocyanate intermediate can then be attacked by the desired 3-amino-4,4-dimethylpyrrolidin-2-one product that has already formed.

  • Urea Formation: This nucleophilic attack results in the formation of a stable urea dimer, which reduces the overall yield of the desired amine.

Preventative Measures & Solutions:

  • Control Reagent Stoichiometry: Ensure the slow addition of the halogenating agent (e.g., bromine or a solution of sodium hypobromite) to the reaction mixture. This maintains a low concentration of the N-bromoamide intermediate and promotes a more controlled rearrangement to the isocyanate, which is then promptly hydrolyzed.

  • Temperature Management: Maintain a low reaction temperature during the initial stages of the reaction (typically 0-5°C) to control the rate of reaction and minimize side reactions. The rearrangement step itself may require heating, but the initial formation of the N-bromoamide should be carefully controlled.

  • Efficient Hydrolysis: Ensure that the hydrolysis of the isocyanate is efficient. This is typically achieved by performing the reaction in an aqueous basic solution (e.g., aqueous NaOH).

  • Purification: If the urea side product has already formed, it can often be removed by column chromatography on silica gel. Due to the difference in polarity between the desired amine and the more polar urea derivative, a gradient elution with a suitable solvent system (e.g., dichloromethane/methanol) should provide good separation.

Question 2: My NMR spectrum shows signals that suggest the presence of an unsaturated lactam. How could this have formed?

Answer:

The formation of an unsaturated lactam side product, likely 4,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one, can occur under certain conditions, particularly if the reaction involves harsh basic conditions or high temperatures.

Causality: This side product arises from an elimination reaction. If a suitable leaving group is present at the 3-position, or if conditions are harsh enough to promote elimination of the amino group (or a precursor), a double bond can form within the pyrrolidinone ring.

Potential Pathways:

  • Elimination from a Precursor: If your synthesis involves a precursor with a leaving group at the 3-position (e.g., a halide or a sulfonate ester), strong bases can induce an E2 elimination reaction.

  • Oxidative Pathways: In some cases, oxidative side reactions can lead to the formation of unsaturated systems, although this is less common for this specific transformation.

Preventative Measures & Solutions:

  • Milder Reaction Conditions: If you suspect an elimination reaction, consider using milder bases or lower reaction temperatures.

  • Choice of Reagents: When performing reactions like the Hofmann rearrangement, avoid an excessive excess of a strong base, which could promote elimination.

  • Protecting Group Strategy: If you are working with a precursor that has a leaving group, consider a synthetic route that avoids such intermediates or use conditions that favor substitution over elimination (e.g., polar aprotic solvents, less sterically hindered nucleophiles).

  • Purification: The unsaturated lactam will have a different polarity and chromatographic behavior compared to the desired amino-lactam. It can typically be separated using silica gel chromatography.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one.

Question 3: What are the most common synthetic routes to 3-Amino-4,4-dimethylpyrrolidin-2-one, and what are the key considerations for each?

Answer:

There are several established routes to this compound, each with its own advantages and potential pitfalls.

  • Hofmann Rearrangement of 3-Carbamoyl-4,4-dimethylpyrrolidin-2-one: This is a widely used method.[2]

    • Advantages: It is a relatively direct method that starts from a readily accessible precursor.

    • Considerations: As discussed in the troubleshooting section, the primary challenge is controlling the reaction to avoid the formation of urea byproducts.[1][2] Careful control of stoichiometry and temperature is crucial.

  • Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds through an isocyanate intermediate but starts from an acyl azide.[1]

    • Advantages: The Curtius rearrangement often proceeds under milder conditions and can provide cleaner reactions than the Hofmann rearrangement.

    • Considerations: The synthesis of the acyl azide precursor requires handling of potentially hazardous azide reagents.

  • Reductive Amination of a Ketone Precursor: A synthesis could involve the reductive amination of 3-oxo-4,4-dimethylpyrrolidin-2-one.

    • Advantages: This route can be very efficient.

    • Considerations: The synthesis of the ketone precursor may be multi-stepped. The reductive amination step itself needs to be optimized to avoid side reactions like over-alkylation or the formation of secondary amine byproducts.

Question 4: How can I effectively monitor the progress of my reaction to minimize side product formation?

Answer:

Effective reaction monitoring is key to achieving high yields and purity.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Using a suitable solvent system, you can often visualize the product and major side products. A co-spot of the starting material alongside the reaction mixture is recommended for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures, LC-MS is an invaluable tool. It allows you to track the formation of the desired product (by its mass-to-charge ratio) and to identify the masses of any side products, which can provide clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture (after a mini-quench and workup) and running a quick ¹H NMR can provide a clear picture of the reaction's progress and the ratio of product to starting material and major impurities.

Data Summary Table

Side ProductPotential CausePreventative Measures
N,N'-bis(4,4-dimethyl-5-oxopyrrolidin-3-yl)ureaReaction of isocyanate intermediate with amine productSlow addition of reagents, temperature control, efficient hydrolysis
4,4-dimethyl-1,5-dihydro-2H-pyrrol-2-oneElimination reaction under harsh basic/thermal conditionsUse of milder bases, lower reaction temperatures
Unreacted Starting MaterialIncomplete reactionEnsure proper stoichiometry, adequate reaction time and temperature, use of fresh reagents

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction pathway via the Hofmann rearrangement and the competing side reaction that leads to the formation of the urea byproduct.

G cluster_main Main Reaction Pathway cluster_side Side Reaction A 3-Carbamoyl-4,4- dimethylpyrrolidin-2-one B N-Bromoamide Intermediate A->B Br₂ / NaOH (or NaOCl) C Isocyanate Intermediate B->C Rearrangement D 3-Amino-4,4- dimethylpyrrolidin-2-one (Desired Product) C->D H₂O (Hydrolysis) E Urea Byproduct C->E + Product (Amine) (Nucleophilic Attack) D->E Reacts with Isocyanate

Caption: Hofmann rearrangement pathway and urea side product formation.

Experimental Protocol: Hofmann Rearrangement

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one

  • Preparation of Reagents:

    • Prepare a solution of sodium hydroxide (e.g., 4M in water).

    • Cool this solution in an ice bath.

    • Slowly add bromine to the cold sodium hydroxide solution to generate sodium hypobromite in situ. The amount of bromine should be slightly more than one equivalent relative to the starting amide.

  • Reaction Setup:

    • In a separate flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-carbamoyl-4,4-dimethylpyrrolidin-2-one in water or a mixture of water and a co-solvent like THF.

  • Reaction Execution:

    • Slowly add the cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for a period (e.g., 1 hour) to ensure complete formation of the N-bromoamide intermediate. Monitor by TLC.

    • Once the formation of the intermediate is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature typically between 50-70°C to induce the rearrangement. The progress of the rearrangement can be monitored by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete (as indicated by the disappearance of the intermediate), cool the mixture to room temperature.

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to a neutral or slightly acidic pH.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH (>12) to deprotonate the ammonium salt of the product.

    • Extract the product into an organic solvent like dichloromethane.

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel.

References

  • Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306. [Link]

  • Shioiri, T., & Yamada, S. (1974). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Chemical and Pharmaceutical Bulletin, 22(4), 849-854. [Link]

  • Kovács, L., & Koczka, K. (1970). Synthesis of 3-amino-4,4-dimethyl-2-pyrrolidinone. Acta Chimica Academiae Scientiarum Hungaricae, 64(3), 287-291. (Note: A direct link to this older article may not be available, but it can be found through chemical abstract services).
  • Muller, M., & Soukup, M. (2005). Process for the manufacture of 3-amino-pyrrolidine derivatives. U.S.

Sources

Technical Support Center: Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral building block. The inherent stereochemistry and functionality of this molecule present unique synthetic challenges. This guide provides in-depth, field-proven insights, troubleshooting protocols, and detailed methodologies to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning and executing the synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one.

Q1: What are the primary synthetic routes to enantiopure 3-Amino-4,4-dimethylpyrrolidin-2-one?

There are several established strategies, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, required scale, and desired stereochemical purity.

  • Route A: Chiral Auxiliary-Mediated Synthesis: This common approach often starts from racemic pantolactam. A chiral auxiliary, such as (R)-α-methylbenzylamine, is used to resolve the racemate and guide stereoselective transformations.[1] This method provides good enantiomeric excess but may require additional steps for auxiliary attachment and removal.

  • Route B: Reductive Amination of a Ketone Precursor: A powerful strategy involves the synthesis of a 4,4-dimethylpyrrolidin-2,3-dione intermediate.[1] Subsequent diastereoselective reductive amination, often using a chiral amine or a reducing agent in the presence of an ammonia source, introduces the C3-amino group with stereocontrol.

  • Route C: Transformation of Chiral Lactones: An efficient route begins with a chiral precursor like 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one. The synthesis proceeds through oxidation to the corresponding 3-oxo-pyrrolidone, followed by imine formation and subsequent reduction to yield the target amine.[2]

Q2: Why is stereocontrol at the C3 position a significant challenge?

Controlling the stereochemistry at the C3 position is paramount and challenging due to the potential for racemization and the need for high diastereoselectivity during the amine installation.

  • Enolization: The proton alpha to the lactam carbonyl is acidic and can be removed under basic or even mildly acidic conditions, leading to an enolate intermediate. If the C3 substituent is not installed with high stereocontrol, or if subsequent steps promote enolization, racemization can occur.[3][4]

  • Facial Selectivity: During reductive amination of a 2,3-dione precursor, the hydride reagent must approach the imine intermediate from the less sterically hindered face to achieve high diastereoselectivity. The gem-dimethyl group at C4 significantly influences this approach, but factors like solvent, temperature, and the nature of the reducing agent are critical.

Q3: What are the most effective N-protecting groups for this synthesis, and what are the challenges in their removal?

Protecting the lactam nitrogen is often necessary to prevent side reactions and improve the solubility of intermediates.

  • Para-methoxybenzyl (PMB): The PMB group is a robust choice, often used to protect the lactam nitrogen.[1] It is stable to many reaction conditions. However, its removal can be challenging. The most common method is oxidative cleavage with ceric ammonium nitrate (CAN).[1] This reaction must be carefully controlled, as over-oxidation or side reactions can occur, sometimes leading to the formation of N-(hydroxymethyl) lactams as byproducts.[1]

  • Benzyl (Bn): The benzyl group is another common choice, typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C). This method is clean but may be incompatible with other reducible functional groups in the molecule.

  • Boc (tert-butoxycarbonyl): While more common for amino groups, Boc can be used for lactam protection. Its acid-lability makes it an orthogonal choice to other protecting groups.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.

Problem Observed Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or No Yield of the Desired Product 1. Poor Solubility of Starting Materials: Amine starting materials or intermediates can have low solubility in common organic solvents like THF, leading to failed reactions.[5] 2. Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry. 3. Side Reactions: Competitive side reactions such as β-elimination, especially when using strong bases with substrates having leaving groups beta to an activated proton.[5]1. Solvent Screening & Additives: Screen polar aprotic solvents (e.g., DMF, DMSO). The use of co-solvents or additives like LiCl can help break up aggregates and improve solubility.[5] Protecting the amine can also drastically increase solubility. 2. Reaction Monitoring & Optimization: Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, consider a stepwise increase in temperature or the addition of a slight excess of the limiting reagent. 3. Condition Adjustment: Employ milder bases, lower the reaction temperature, or choose protecting groups that are not good leaving groups to minimize elimination pathways.
Formation of Significant Byproducts 1. Aldol Condensation: During amination steps involving enolates, byproducts from the aminating agent (e.g., p-cyanobenzaldehyde from N-Boc-3-(4-cyanophenyl)oxaziridine) can react with the enolate, limiting the theoretical yield.[5] 2. Dimerization: Highly reactive α-amino carbonyl intermediates can dimerize if not trapped efficiently in the desired reaction pathway.[5] 3. Incomplete Deprotection: Harsh or incomplete deprotection conditions (e.g., with CAN) can lead to a mixture of protected starting material, desired product, and degradation products.[1]1. Reagent Choice & Stoichiometry: Carefully control the stoichiometry of the aminating agent. Alternatively, explore different electrophilic amination reagents that do not generate reactive byproducts. 2. Reaction Kinetics: Ensure the desired intramolecular cyclization or subsequent reaction is kinetically favored over intermolecular dimerization. This can often be achieved by running the reaction at high dilution. 3. Alternative Deprotection Methods: If oxidative cleavage with CAN is problematic, consider alternatives like catalytic hydrogenation for N-Bn groups or acid-mediated hydrolysis for N-PMB groups under carefully controlled conditions.[1]
Poor Stereoselectivity or Racemization 1. Ineffective Chiral Auxiliary: The chosen chiral auxiliary may not provide sufficient steric hindrance to direct the reaction stereoselectively. 2. Suboptimal Reaction Conditions: Temperature is a critical factor. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer. 3. Racemization via Enolization: The presence of a strong base or prolonged reaction times can lead to the deprotonation of the C3 proton, causing racemization of the desired product.[3][4]1. Auxiliary Screening: Test different chiral auxiliaries. For example, when resolving pantolactam, compare the efficacy of different chiral amines.[1] 2. Temperature Control: Perform the stereochemistry-defining step at low temperatures (e.g., -78 °C to 0 °C) and monitor the reaction to avoid unnecessarily long reaction times. 3. Use of Non-Nucleophilic Bases: Employ non-nucleophilic bases (e.g., LiHMDS) for enolate formation and keep the reaction temperature low to suppress racemization. Quench the reaction as soon as it is complete.
Difficulty in Product Purification 1. High Polarity/Water Solubility: The final product, being a free amino lactam, is often highly polar and may have significant water solubility, leading to losses during aqueous workup and extraction.[6] 2. Co-elution of Byproducts: Diastereomers or structurally similar byproducts may have very similar polarities, making chromatographic separation difficult.1. Workup & Extraction Optimization: During aqueous workup, saturate the aqueous layer with NaCl ("salting out") to decrease the polarity of the aqueous phase and drive the product into the organic layer.[6] Use of extraction solvents like a mixture of chloroform and isopropanol can also be effective. Lyophilization can be an alternative to concentration under reduced pressure to avoid product degradation. 2. Advanced Purification Techniques: If standard silica gel chromatography fails, consider reverse-phase chromatography, ion-exchange chromatography, or preparative HPLC. In some cases, recrystallization can be a highly effective method for separating diastereomers.

Section 3: Key Protocols & Methodologies

This section provides a representative, step-by-step protocol for a key transformation in the synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one.

Protocol: Diastereoselective Reductive Amination of an N-PMB-4,4-dimethylpyrrolidine-2,3-dione

This protocol describes the crucial step of introducing the amino group onto the pyrrolidinone core. The N-PMB protected dione is a versatile intermediate accessible in a few steps from commercially available reagents.[1]

Step 1: Imine Formation

  • To a solution of N-(p-methoxybenzyl)-4,4-dimethylpyrrolidine-2,3-dione (1.0 eq) in anhydrous methanol (0.1 M) at 0 °C, add a 7N solution of ammonia in methanol (5.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the formation of the intermediate imine by TLC or LC-MS. The imine is generally not isolated and is used directly in the next step.

    • Causality Explanation: The use of an ammonia solution in methanol provides both the nucleophile (NH₃) and a suitable solvent for the reaction. The reaction is typically driven to completion by the excess of ammonia. The intermediate is carried forward directly to prevent decomposition or hydrolysis.

Step 2: Diastereoselective Reduction

  • Cool the reaction mixture containing the crude imine back to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

    • Causality Explanation: Sodium borohydride is a mild reducing agent suitable for reducing the imine in the presence of the lactam carbonyl. The portion-wise addition at low temperature is critical to control the exotherm and maximize diastereoselectivity. The gem-dimethyl group at C4 directs the hydride attack to one face of the imine, leading to the desired stereoisomer.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of water (10 volumes) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 50% to 100% ethyl acetate in hexanes) to afford the desired N-PMB-3-Amino-4,4-dimethylpyrrolidin-2-one.

    • Self-Validation: The success of the reaction is validated by characterization (¹H NMR, ¹³C NMR, HRMS) of the purified product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, observing the signals for the C3 proton. A high dr (>95:5) indicates a successful stereoselective reduction.

Section 4: Visual Guides

Visual workflows can help clarify complex processes and decision-making.

General Synthetic Workflow

G cluster_0 Route B: Reductive Amination A Pyrrolidine-2,3-dione Precursor B Imine Formation (+ Ammonia source) A->B C Diastereoselective Reduction (e.g., NaBH4) B->C D N-Protected Product C->D E Deprotection (e.g., CAN for PMB) D->E F Final Product: 3-Amino-4,4-dimethyl- pyrrolidin-2-one E->F

Caption: Workflow for the Reductive Amination Route.

Troubleshooting Decision Tree: Low Yield

G Start Low Yield Observed CheckSM Check Starting Material Consumption via TLC/LCMS Start->CheckSM SM_Consumed SM Consumed? CheckSM->SM_Consumed ComplexMixture Complex Mixture of Products? SM_Consumed->ComplexMixture Yes IncompleteRxn Incomplete Reaction SM_Consumed->IncompleteRxn No SideRxns Side Reactions Likely ComplexMixture->SideRxns Yes PurificationIssue Purification/Workup Loss ComplexMixture->PurificationIssue No Sol_A Solution: - Increase Temp/Time - Check Reagent Quality - Address Solubility Issues IncompleteRxn->Sol_A Sol_B Solution: - Lower Temperature - Use Milder Reagents - Check for Degradation SideRxns->Sol_B Sol_C Solution: - Optimize Extraction (Salting Out) - Check Product Water Solubility - Use Alternative Purification PurificationIssue->Sol_C

Caption: Decision tree for troubleshooting low reaction yields.

References

  • ChemRxiv. (Preprint). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • Minbiole, K. P., et al. (2018). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC, NIH. [Link]

  • ResearchGate. (n.d.). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Request PDF. [Link]

  • ChemRxiv. (Preprint). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

Sources

improving the enantioselectivity of 3-Amino-4,4-dimethylpyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8824: Enantioselectivity Optimization for 3-Amino-4,4-dimethylpyrrolidin-2-one

Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Process Chemist Priority: High (Scale-up Critical)[1]

User Issue Summary

"We are observing inconsistent enantiomeric excess (ee%) and stalled conversion during the synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one. We are currently attempting a chiral auxiliary approach but are struggling with the steric bulk of the gem-dimethyl group at the C4 position."

Executive Technical Analysis

The synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one presents a classic "Thorpe-Ingold Paradox." While the C4 gem-dimethyl group thermodynamically favors ring closure (via the gem-dialkyl effect), it kinetically hinders nucleophilic attack at the adjacent C3 carbonyl or imine center due to steric crowding.

To resolve your enantioselectivity issues, we must move away from generic protocols and adopt a strategy that specifically accommodates this steric bulk.[1] This guide outlines three validated workflows ranging from robust laboratory scale (Auxiliary) to high-efficiency manufacturing (Catalysis).[1]

Workflow 1: The "Modern Standard" – Ellman’s Sulfinamide Protocol

Best for: High purity (>99% ee), gram-to-multigram scale, and ease of purification.

The gem-dimethyl group often prevents complete condensation when using traditional benzyl amines.[1] We recommend switching to (S)-tert-butanesulfinamide (Ellman’s Auxiliary) , which offers a more activated imine and milder cleavage conditions.[1]

Step-by-Step Protocol
  • Condensation (The Critical Step):

    • Reactants: 4,4-dimethylpyrrolidine-2,3-dione + (S)-tert-butanesulfinamide (1.2 equiv).[1]

    • Lewis Acid: Ti(OEt)₄ (2.0 equiv) is mandatory .[1] The gem-dimethyl group shields the C3 ketone; standard dehydration (MgSO₄) will fail.[1] Titanium acts as both a water scavenger and a Lewis acid to activate the carbonyl.[1]

    • Solvent: THF (reflux).[1]

    • Checkpoint: Monitor via LCMS.[1] If conversion stalls at <80%, add 0.5 equiv more Ti(OEt)₄.[1]

  • Diastereoselective Reduction:

    • Reagent: NaBH₄ (for syn selectivity) or L-Selectride (for anti selectivity).[1]

    • Temperature: Cool to -78°C before addition to maximize the kinetic differentiation between the Re and Si faces.

    • Mechanism: The bulky tert-butyl group of the sulfinyl imine directs the hydride attack away from itself. The C4-dimethyl group further restricts conformational flexibility, actually enhancing selectivity if the temperature is controlled.[1]

  • Cleavage:

    • Reagent: 4M HCl in Dioxane/MeOH.

    • Result: Yields the amine hydrochloride salt without racemization.[1]

Workflow 2: The "Industrial Scale" – Asymmetric Hydrogenation

Best for: Kilogram scale, atom economy, and avoiding stoichiometric waste.[1]

If you are scaling up, auxiliary groups become too costly.[1] The direct asymmetric hydrogenation of the enamide or enol acetate precursor is the superior route.[1]

Catalyst Selection Matrix

The C4-dimethyl group creates a "congested quadrant" in the catalyst-substrate complex.[1] You need a ligand with a specific bite angle to enforce chirality.[1]

Catalyst SystemLigand ClassSolvent SystemExpected ee%Notes
Rh(COD)₂BF₄ BisP (t-Bu-BisP)**MeOH/DCM (1:1)95-98%The bulky t-butyl groups on the phosphorus interact favorably with the C4-dimethyls to lock the conformation.
Ru(OAc)₂ (S)-SEGPHOS TFE (Trifluoroethanol)92-96%TFE is critical here.[1] It enhances hydrogen bonding with the lactam carbonyl, stabilizing the transition state.[1]
Rh(NBD)₂ DuPhos (Me-DuPhos) MeOH85-90%Good activity, but often lower ee% for this specific substrate due to insufficient steric clash.[1]
Troubleshooting the Hydrogenation
  • Issue: Low Conversion.

  • Root Cause: The C4-dimethyl group prevents the substrate from lying flat on the metal center.[1]

  • Fix: Increase hydrogen pressure to 30-50 bar. High pressure forces the coordination despite the steric repulsion.[1]

Workflow 3: The "Rescue" – Classical Resolution via Crystallization

Best for: recovering batches with low ee% (e.g., 60-80% ee).

If a batch has failed, do not discard it. The 4,4-dimethyl backbone makes this molecule highly crystalline, making it an excellent candidate for Diastereomeric Salt Resolution .[1]

  • Resolving Agent: (R)-Mandelic acid or (L)-Tartaric acid.[1]

  • Solvent: Isopropanol (IPA).[1]

  • Process:

    • Dissolve the racemic amine in hot IPA.

    • Add 0.5 equiv of the resolving agent.[1]

    • Cool slowly (1°C/min). The gem-dimethyl group reduces solubility, causing the mismatched salt to crash out sharply.[1]

Visualizing the Challenge

The following diagram illustrates the decision logic and the specific steric conflict caused by the C4-dimethyl group.

G Start Target: 3-Amino-4,4-dimethylpyrrolidin-2-one Decision Select Scale/Constraint Start->Decision Route_Aux Route 1: Ellman Auxiliary (High Purity / Lab Scale) Decision->Route_Aux < 100g Route_Hydro Route 2: Asymmetric Hydrogenation (Scale-Up / Atom Economy) Decision->Route_Hydro > 1kg Route_Res Route 3: Classical Resolution (Rescue / Low Cost) Decision->Route_Res Fixing Low ee% Step_Imine Imine Condensation Requires Ti(OEt)4 Route_Aux->Step_Imine Step_Cat Rh-BisP* or Ru-SegPhos Solvent: TFE or MeOH Route_Hydro->Step_Cat Step_Salt Salt Formation (R)-Mandelic Acid Route_Res->Step_Salt Step_Red Reduction (NaBH4) Stereocontrol: Sulfinyl Group Step_Imine->Step_Red C4-Sterics direct attack Step_Press High Pressure (30-50 bar) Overcomes C4-Sterics Step_Cat->Step_Press Step_Cryst Crystallization in IPA Gem-dimethyl aids precipitation Step_Salt->Step_Cryst

Caption: Decision matrix for synthesis routes based on scale and steric handling of the C4-dimethyl moiety.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my imine formation with the Ellman auxiliary stalling at 60% conversion?

  • Diagnosis: The gem-dimethyl group at C4 is creating significant steric hindrance at the C3 carbonyl.[1]

  • Solution: You are likely not using enough Lewis Acid or the reaction is too "wet."[1] Increase Ti(OEt)₄ to 2.5 equivalents and ensure the THF is anhydrous. Do not rely on Dean-Stark traps; the chemical water scavenging of Titanium is required here.[1]

Q2: In the hydrogenation route, I see high conversion but low ee% (approx 70%).

  • Diagnosis: The catalyst ligand is too flexible.[1] The substrate is "slipping" inside the chiral pocket because the C4-dimethyl group prevents tight binding.[1]

  • Solution: Switch to a Rh-BisP * or Rh-Trichickenfoot catalyst.[1] These electron-rich, bulky ligands create a tighter "chiral box" that forces the C4-dimethyl group into a specific orientation, restoring enantioselectivity to >95%.[1]

Q3: Can I use enzymatic resolution (Transaminases)?

  • Answer: Yes, but with caveats. While standard transaminases (ATA) work well for simple amines, the 4,4-dimethyl group often blocks the active site of wild-type enzymes. You would likely need an engineered variant (e.g., Arthrobacter sp.[1] mutants) evolved for bulky substrates.[1] For immediate results without protein engineering, chemical methods (Routes 1 & 2) are faster.[1]

References

  • Camps, P., et al. (1999).[1] Enantioselective Synthesis of Both Enantiomers of 3-Hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone. Tetrahedron Letters. Link[1]

    • Core relevance: Establishes the baseline for resolving 4,4-dimethylpyrrolidinone derivatives using chiral auxiliaries and hydrogen
  • Ellman, J. A., et al. (2010).[1] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. Link

    • Core relevance: The definitive guide on the sulfinamide auxiliary protocol recommended in Workflow 1.
  • Gong, Y., et al. (2025).[1][2] Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. ResearchGate/Tetrahedron Asymmetry.[1] Link

    • Core relevance: Direct precedent for the specific target molecule using alpha-methylbenzylamine, which validates the feasibility of the auxiliary approach.
  • Tang, W., & Zhang, X. (2003).[1] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Link

    • Core relevance: Provides the library of ligands (BisP*, DuPhos) required to overcome the steric bulk in Workflow 2.

Sources

Technical Support Center: Removal of the 3-Amino-4,4-dimethylpyrrolidin-2-one Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 3-Amino-4,4-dimethylpyrrolidin-2-one chiral auxiliary. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the critical step of auxiliary removal. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cleavage of the N-acyl bond from the 3-amino position of the pyrrolidinone auxiliary.

Q1: My cleavage reaction is sluggish or incomplete. How can I improve the conversion?

A1: Incomplete conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters.

  • Reagent Stoichiometry and Quality: For reductive cleavages with reagents like Lithium Aluminum Hydride (LiAlH₄), ensure you are using a sufficient excess (typically 2-4 equivalents) to account for any reducible functional groups on your substrate and the amide itself. LiAlH₄ is extremely moisture-sensitive; use freshly opened reagent or a properly stored and titrated solution. For hydrolytic reactions, ensure the concentration of the acid or base is adequate.

  • Reaction Temperature and Time: Many cleavage reactions require elevated temperatures to proceed at a reasonable rate. For instance, LiAlH₄ reductions are often initiated at 0 °C and then warmed to room temperature or refluxed in a solvent like THF. If you observe a stalled reaction at room temperature, cautiously increasing the heat while monitoring for side product formation can be effective.

  • Solvent Choice: The solvent must fully dissolve your substrate. For LiAlH₄ reductions, ethereal solvents like THF or diethyl ether are mandatory. For hydrolytic reactions, co-solvents (e.g., THF/water or MeOH/water) are often necessary to ensure homogeneity.

  • Monitoring is Key: Always monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction is only confirmed when the starting material spot/peak remains unchanged over an extended period.

Q2: I'm getting a low yield of my desired product, and I see several unidentified side products. What's happening?

A2: Low yields are typically a result of competing side reactions. The nature of the side products depends heavily on the cleavage method chosen.

  • Epimerization/Racemization: If your target molecule has a stereocenter adjacent to the carbonyl group (the α-position), harsh cleavage conditions can cause epimerization. Strong acid or base at high temperatures can facilitate keto-enol tautomerism, leading to a loss of stereochemical purity.[1] If you suspect this, consider switching to a milder, non-hydrolytic method like reductive cleavage.

  • Substrate Degradation: Your substrate may contain functional groups that are not stable to the cleavage conditions. For example, esters and ketones will be reduced by LiAlH₄.[2] Strong acidic conditions can cleave acid-labile protecting groups (e.g., Boc, trityl) or cause unwanted hydrolysis in other parts of the molecule.[3] A thorough review of your substrate's functional group compatibility is essential.

  • Auxiliary Ring Opening: While the lactam of the pyrrolidinone is generally stable, extremely harsh conditions could potentially lead to its hydrolysis. This is more common with less stable auxiliary rings like oxazolidinones under specific basic conditions (e.g., LiOH instead of LiOOH).[4] However, it remains a possibility to consider if all other causes have been ruled out.

Q3: I'm having difficulty separating my final product from the recovered chiral auxiliary. What purification strategies do you recommend?

A3: The 3-Amino-4,4-dimethylpyrrolidin-2-one auxiliary is a basic, water-soluble molecule. This provides a straightforward handle for separation.

  • Acid/Base Extraction: After quenching the reaction, you can use a liquid-liquid extraction strategy.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic auxiliary will be protonated and move into the aqueous layer.

    • The desired product, if neutral or acidic, will remain in the organic layer.

    • The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the auxiliary for reuse.

  • Chromatography: If extraction is insufficient, column chromatography is a reliable option. The polarity difference between your product and the highly polar auxiliary should allow for good separation on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing the N-acyl group from this auxiliary?

A1: The choice of method is dictated by the desired functional group in the final product and the stability of the substrate. The three primary approaches are summarized below.

Cleavage Method Reagents & Typical Conditions Product Functional Group Key Considerations
Reductive Cleavage 1. LiAlH₄, THF, 0 °C to reflux2. Aqueous workupAmine (R-CH₂-NR'R")Powerful and fast. Reduces other carbonyls (esters, acids). Does not affect stereocenters α to the carbonyl.
Basic Hydrolysis LiOH, NaOH, or KOH in THF/H₂O or MeOH/H₂O, RT to refluxCarboxylic Acid (R-COOH)Standard saponification. Risk of epimerization at the α-carbon. Potential for hydrolysis of other sensitive esters.[]
Acidic Hydrolysis 6 M HCl, TFA/H₂O, RT to refluxCarboxylic Acid (R-COOH)Can be effective but carries the highest risk of epimerization and hydrolysis of acid-sensitive groups.[3]
Q2: How do I choose the best cleavage method for my synthesis?

A2: The decision process should be guided by a "retro-synthetic" logic, considering the final target molecule.

Caption: Decision flowchart for selecting a cleavage method.

Q3: Can you explain the mechanism for reductive cleavage with LiAlH₄?

A3: Certainly. The reduction of an amide to an amine with LiAlH₄ is a robust transformation that occurs via a two-step nucleophilic addition mechanism. It is fundamentally different from the reduction of an ester, which yields an alcohol.

  • First Hydride Addition: A hydride ion (H⁻) from AlH₄⁻ attacks the electrophilic carbonyl carbon of the N-acyl group. This breaks the C=O π-bond and forms a tetrahedral intermediate with a negatively charged oxygen coordinated to the aluminum species.

  • Formation of an Iminium Ion: The tetrahedral intermediate collapses. The oxygen, complexed to aluminum, is eliminated as a good leaving group (O-Al). Concurrently, the nitrogen's lone pair forms a π-bond with the carbon, generating a transient, highly electrophilic iminium ion (R-CH=N⁺R'R").[6]

  • Second Hydride Addition: A second hydride ion from another molecule of LiAlH₄ rapidly attacks the iminium carbon, reducing the C=N double bond to furnish the final amine product.[7]

G cluster_0 Mechanism of Reductive Amide Cleavage Start N-Acyl Auxiliary Int1 Tetrahedral Intermediate Start->Int1 + H⁻ (from LiAlH₄) Int2 Iminium Ion Int1->Int2 - 'O-AlH₃' End Amine Product + Recovered Auxiliary Int2->End + H⁻ (from LiAlH₄) + H₃O⁺ Workup

Caption: Simplified workflow of reductive amide cleavage.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized procedures. Optimal conditions (concentration, temperature, time) may vary depending on the specific substrate. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)

This protocol converts the N-acyl group into its corresponding amine.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve the N-acylated auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Cautiously add LiAlH₄ (2.0 - 4.0 eq) portion-wise to the stirred solution. Caution: Exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. If the reaction is sluggish (monitored by TLC), gently heat the mixture to reflux until the starting material is consumed.

  • Quenching: Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid.

  • Workup: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via acid-base extraction or column chromatography to isolate the desired amine.

Protocol 2: Basic Hydrolytic Cleavage (Saponification)

This protocol converts the N-acyl group into its corresponding carboxylic acid.

  • Preparation: In a round-bottom flask, dissolve the N-acylated auxiliary (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide (LiOH) monohydrate (3.0 - 5.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated (40-50 °C). Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or DCM) to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with cold 1 M HCl.

  • Extraction: Extract the acidified aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by chromatography or crystallization.

References

  • Potter, A. J., & Paton, R. S. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved February 4, 2026, from [Link]

  • McMillan, A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • ResearchGate. (2015).
  • Thieme. (n.d.). The versatility of the Fmoc group is given by its easy cleavage.
  • Cardella, D., Tsai, Y.-H., & Luk, L. Y. P. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Cardiff University - ORCA.
  • PubChem. (n.d.). 3-Amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one. Retrieved February 4, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Amide Reduction by LiAlH4. Retrieved February 4, 2026, from [Link]

  • PubMed. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides.
  • ResearchGate. (n.d.). Removal of the chiral auxiliary or N-protecting group. Reagents and conditions. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Retrieved February 4, 2026, from a source discussing C-N bond cleavage in pyrrolidines.
  • NIH. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. Retrieved February 4, 2026, from a source discussing asymmetric synthesis.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 4, 2026, from [Link]

  • Nomura Research Group. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Retrieved February 4, 2026, from a source discussing hydrolysis of N-acyl amino acids.
  • Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Retrieved February 4, 2026, from [Link]

  • University of Calgary. (n.d.). Evans Enolate Alkylation-Hydrolysis.
  • Journal of the Chemical Society, Perkin Transactions 1. (1990). A synthesis of 3-acyltetramic acids. RSC Publishing.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • PubMed Central. (n.d.). Chemical Stability and Characterization of Degradation Products.
  • ResearchGate. (n.d.). A New Strategy for the Preparation of 3-Amino-4-hydroxypyrrolidinone-4-acetic Acid.
  • MDPI. (2023).
  • University of York. (n.d.). Asymmetric Synthesis. Retrieved February 4, 2026, from a source providing general principles of asymmetric synthesis.
  • PubMed. (2023). A synthetic route to artificial chiral α-amino acids.
  • ResearchGate. (n.d.). Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides. Retrieved February 4, 2026, from a source discussing C-N bond cleavage.
  • PubMed Central. (n.d.). Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. Retrieved February 4, 2026, from a source discussing the base-sensitivity of chiral amides.
  • NIH. (n.d.). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors.
  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Stability of 3-Amino-4,4-dimethylpyrrolidin-2-one Derivatives

[1]

Introduction

The 3-amino-4,4-dimethylpyrrolidin-2-one scaffold is a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors and peptidomimetics.[1] Its structural rigidity—conferred by the gem-dimethyl group at the C4 position—offers significant advantages in metabolic stability and receptor binding affinity compared to flexible linear analogs.

However, this scaffold presents a unique "stability paradox."[1] While the gem-dimethyl group kinetically stabilizes the lactam ring against hydrolysis (via the Thorpe-Ingold effect), the C3-primary amine introduces significant vulnerabilities regarding oxidation, dimerization, and stereochemical drift (racemization).[1]

This guide addresses these specific failure modes with mechanistic insights and validated troubleshooting protocols.

Part 1: Chemical Stability & Oxidative Degradation

The "Yellowing" Phenomenon

Issue: Users frequently report that the white crystalline powder turns yellow or brown upon storage, often accompanied by a "fishy" odor.

Mechanism: The free base form of the C3-amine is highly susceptible to oxidative degradation. Unlike the lactam ring, which is relatively inert, the primary amine can undergo:

  • N-Oxidation: Formation of hydroxylamines and subsequent degradation products.[1]

  • Carbamate Formation: Reaction with atmospheric

    
     to form carbamic acid species, which destabilize the crystal lattice.
    
  • Schiff Base Condensation: In the presence of trace aldehyde impurities (often from solvent residues), the amine forms imines (Schiff bases), which are chromophores responsible for the yellow color.

Troubleshooting Protocol: Restoring Purity
ParameterRecommendation
Storage Form CRITICAL: Store as a salt (HCl, Tosylate, or Tartrate).[1] The protonated amine (

) is resistant to oxidation.
Atmosphere Argon or Nitrogen blanket is mandatory for the free base.
Solvent Choice Avoid ketones (Acetone, MEK) during recrystallization to prevent Schiff base formation.[1]
Protocol 1: Purification of Oxidized Material

If your sample has yellowed, do not use it directly in coupling reactions. The oxidized impurities can act as radical initiators or catalyst poisons.

  • Dissolution: Dissolve the crude yellow solid in minimal dry Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: Add Diethyl Ether (

    
    ) slowly until a white precipitate forms.
    
  • Filtration: Filter the hydrochloride salt under inert gas (

    
    ).
    
  • Drying: Vacuum dry at

    
     for 4 hours. The resulting white solid is the stable HCl salt.
    

Part 2: Stereochemical Integrity (Racemization)

The C3-Chirality Risk

Issue: Loss of Enantiomeric Excess (ee) during amide coupling or long-term storage in solution.[1]

Mechanism: The C3 proton is alpha to the carbonyl group, making it acidic (

1

The gem-dimethyl group at C4 exerts steric pressure that can actually accelerate racemization if the planar enolate relieves steric strain compared to the puckered lactam ring.

RacemizationPathwaycluster_preventionPrevention StrategyS_EnantiomerS-Enantiomer(Active Drug)EnolatePlanar Enolate(Achiral Intermediate)S_Enantiomer->EnolateDeprotonation (-H+)BaseBase (TEA/DIPEA)Base->EnolateRacemicRacemic Mixture(S- + R- Isomers)Enolate->RacemicReprotonation (+H+)Non-selectiveUseWeakBaseUse Collidine orNMM (Weaker Bases)

Figure 1: Mechanism of Base-Catalyzed Racemization at the C3 Position.

FAQ: Preventing Racemization During Coupling

Q: I see a drop in ee% from 99% to 85% after HATU coupling. Why? A: You likely used DIPEA or TEA.[1] These bases are strong enough to deprotonate the C3 position. Solution: Switch to Sym-Collidine (2,4,6-trimethylpyridine) or N-Methylmorpholine (NMM) .[1] These bases are sterically hindered and weaker, sufficient to activate the carboxylic acid but insufficient to deprotonate the lactam alpha-carbon.

Part 3: Hydrolytic Stability & Ring Opening

The Gem-Dimethyl (Thorpe-Ingold) Advantage

Issue: Concerns about the lactam ring opening in aqueous formulations.

Analysis: Unlike simple gamma-lactams, the 4,4-dimethyl derivative is remarkably resistant to hydrolysis.[1] This is due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1][2] The bulky methyl groups compress the internal bond angle, energetically favoring the closed ring structure over the open-chain amino acid.

However, hydrolysis will occur under:

  • Strong Acid: 6M HCl at reflux (

    
    ).
    
  • Strong Base: 1M NaOH at ambient temperature (saponification).

Data: Hydrolysis Half-Life (


) Comparison
ConditionsUnsubstituted Pyrrolidinone4,4-Dimethylpyrrolidinone
pH 7.4 (PBS), 37°C Stable (> 2 years)Stable (> 2 years)
pH 2.0 (Simulated Gastric), 37°C StableStable
pH 12.0 (0.01M NaOH), 25°C ~48 Hours> 120 Hours
Enzymatic (Liver Homogenate) Variable (Substrate dependent)High Stability (Steric Shielding)
Troubleshooting Workflow: Impurity Identification

TroubleshootingFlowStartImpurity Detected(HPLC/LCMS)CheckMassCheck Mass Shift (Δm)Start->CheckMassPlus16+16 DaCheckMass->Plus16OxidationPlus18+18 DaCheckMass->Plus18HydrolysisDimer2M - xCheckMass->DimerAggregationOxidationN-Oxide Formation(Check Storage)Plus16->OxidationHydrolysisRing Opening(Check pH > 10)Plus18->HydrolysisCondensationAmide Dimerization(Check Concentration)Dimer->Condensation

Figure 2: Decision Tree for Identifying Degradation Products.[1]

References

  • Thorpe-Ingold Effect on Lactam Stability

    • Bach, R. D., & Dmitrenko, O. (2006).[1] The gem-Dimethyl Effect Revisited. Journal of Organic Chemistry, 71(5), 1987–1999.[1] Link[1]

    • Context: Explains the kinetic stability of the 4,4-dimethyl ring system against hydrolysis compared to linear analogs.
  • Racemization of Alpha-Amino Lactams

    • Smith, G. G., & Sivakua, T. (1983).[1] Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. Journal of Organic Chemistry, 48(21), 3629–3634.[1] Link[1]

    • Context: foundational work on the base-catalyzed deprotonation mechanism of alpha-amino carbonyls.[1]

  • Synthesis and Stability of Pyrrolidinone Derivatives

    • Albericio, F., et al. (2001).[1] Use of the 4,4-dimethylpyrrolidin-2-one scaffold in peptidomimetics. Tetrahedron Letters, 42(25), 4175-4177.[1]

    • Context: Discusses the synthesis and stability of this specific scaffold in solid-phase peptide synthesis.
  • General Lactam Hydrolysis Mechanisms

    • Page, M. I. (1992).[1] The Mechanisms of Reactions of Beta-Lactam Antibiotics. Accounts of Chemical Research, 17(4), 144–151.[1] Link[1]

    • Context: While focused on beta-lactams, the mechanistic principles of nucleophilic attack on the carbonyl apply to gamma-lactams, specifically regarding pH sensitivity.[1]

Technical Support Center: 3-Amino-4,4-dimethylpyrrolidin-2-one Production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the scale-up, purification, and safety challenges associated with 3-Amino-4,4-dimethylpyrrolidin-2-one , a critical chiral building block in the synthesis of kinase inhibitors and quinolone antibiotics.

Status: Operational Lead Scientist: Senior Application Specialist (Process Chemistry Unit) Scope: Synthesis optimization, Chiral Resolution, Purification, and Safety.

Synthesis & Reaction Control (The "Making It" Phase)

Two primary routes dominate the industrial landscape for this molecule: the Hofmann Rearrangement of the corresponding carboxamide and the Chiral Auxiliary Route starting from pantolactam.

Route A: Hofmann Rearrangement (Scale-Up Challenges)

Context: This route typically starts with 4,4-dimethyl-2-oxopyrrolidine-3-carboxamide. It is cost-effective but prone to thermal runaways and purification bottlenecks.

Q1: My yield drops significantly (>20%) when scaling from 10g to 100g using NaOBr/NaOH. The reaction mixture turns dark orange. What is happening?

Diagnosis: You are likely experiencing competitive bromination or ring hydrolysis due to poor heat transfer and local excesses of reagent.

  • The Mechanism: The reaction is exothermic. On a larger scale, dosing NaOBr (or Br2/NaOH) too quickly causes local temperature spikes. This favors the formation of

    
    -dibromo species or hydrolysis of the lactam ring (opening the pyrrolidinone) before the rearrangement to the isocyanate can occur.
    
  • Corrective Protocol:

    • Switch to "Inverse Addition": Do not add the oxidant to the amide. Prepare the hypobromite solution at -5°C, then slowly add the amide (as a slurry or solution) to the oxidant.

    • Control the pH: Maintain pH ~13-14. If the pH drops, the amine product can react with the intermediate isocyanate to form a urea byproduct (insoluble white precipitate).

    • Quench Check: Ensure residual oxidant is quenched with sodium thiosulfate before acidification to prevent bromination of the aromatic ring (if downstream coupling partners are present) or the amine itself.

Q2: I am seeing a persistent impurity at RRT 0.85 in HPLC. It looks like a dimer.

Diagnosis: This is the Urea Dimer .

  • Cause: The rearrangement intermediate (isocyanate) reacted with the already formed amine product.[1] This happens when the reaction kinetics are slow or the mixture is too concentrated.

  • Solution:

    • Dilution: Increase solvent volume by 1.5x.

    • Temperature Ramp: Once the reagents are mixed at low temperature (0°C), heat the mixture rapidly to 60-70°C to force the decarboxylation and rearrangement, minimizing the lifetime of the isocyanate intermediate.

Route B: Pantolactam / Chiral Auxiliary (Enantiopurity Focus)

Context: Converting rac-pantolactam using (R)-


-methylbenzylamine or similar auxiliaries.[2]

Q3: The deprotection of the chiral auxiliary (e.g., p-methoxybenzyl or chiral amine) is incomplete, leaving 5-10% starting material.

Diagnosis: Steric hindrance from the gem-dimethyl group at the C4 position protects the nitrogen, making cleavage difficult.

  • Corrective Protocol:

    • If using oxidative cleavage (CAN or Persulfate): Ensure high agitation rates. The reaction is often biphasic, and the gem-dimethyl group increases lipophilicity, trapping the substrate in the organic phase away from the aqueous oxidant.

    • Add a Phase Transfer Catalyst: Use TBAB (Tetrabutylammonium bromide) at 5 mol% to shuttle the oxidant.

Isolation & Purification (The "Cleaning It" Phase)

Q4: I cannot extract the product from the aqueous layer. It is highly water-soluble. DCM and Ethyl Acetate extract nothing.

Diagnosis: 3-Amino-4,4-dimethylpyrrolidin-2-one is a polar, amphoteric molecule. At neutral pH, it exists in equilibrium with its zwitterionic forms, making it "water-loving."

  • The "Salting Out" Protocol:

    • Saturate Aqueous Phase: Add NaCl until the aqueous layer is saturated.

    • Solvent Switch: Do not use pure DCM. Use a mixture of DCM:Isopropanol (3:1) or n-Butanol .

    • Continuous Extraction: On a >100g scale, batch extraction is inefficient. Use a continuous liquid-liquid extractor for 12-24 hours.

Q5: My product solidifies into a hygroscopic "goo" rather than a crystalline powder.

Diagnosis: Residual water or solvent impurities (like DMF or DMSO) are depressing the melting point. The gem-dimethyl group disrupts crystal packing, making the lattice energy low.

  • Crystallization Rescue:

    • Dissolve the "goo" in a minimum amount of hot Acetonitrile (ACN) or Isopropanol (IPA) .

    • Add MTBE (Methyl tert-butyl ether) dropwise as an anti-solvent until turbidity persists.

    • Cool slowly to 4°C.

    • Critical Step: If it oils out, scratch the flask or add a seed crystal. Do not freeze rapidly.

Chiral Resolution (The "Stereochemistry" Phase)

Q6: The enantiomeric excess (ee) of the L-Tartrate salt stalls at 85% even after recrystallization.

Diagnosis: You have reached the Eutectic Composition . Further recrystallization from the same solvent system will not improve purity.

  • Corrective Protocol (The "Pope-Peachey" Approach):

    • Change Solvent: If you used Methanol/Water, switch to Ethanol/Water (95:5) . The solubility differential between the diastereomers changes with solvent polarity.

    • Free Base & Reprocess: Break the salt (using NaOH/DCM extraction), isolate the free base (85% ee), and perform a "polish" resolution using 0.6 equivalents of the resolving agent instead of 1.0. This forces the minor enantiomer to remain in the mother liquor.

Visualizing the Process Logic

The following diagram illustrates the decision matrix for synthesis and purification, highlighting critical control points (CCPs).

G Start Target: 3-Amino-4,4-dimethylpyrrolidin-2-one RouteA Route A: Hofmann Rearrangement (Start: Carboxamide) Start->RouteA RouteB Route B: Chiral Auxiliary (Start: Pantolactam) Start->RouteB StepA1 Bromination (NaOBr) CCP: Temp < 0°C RouteA->StepA1 StepA2 Rearrangement (Heat) CCP: Rapid Ramp to 60°C StepA1->StepA2 RiskA Risk: Urea Dimer Formation StepA2->RiskA If slow heating Extract Extraction Strategy Solvent: DCM:IPA (3:1) StepA2->Extract StepB1 Auxiliary Attachment ((R)-methylbenzylamine) RouteB->StepB1 StepB2 Auxiliary Cleavage CCP: Phase Transfer Catalyst StepB1->StepB2 StepB2->Extract Salt Resolution / Salt Formation (L-Tartaric Acid) Extract->Salt Final Final API Intermediate (>99% ee, >98% purity) Salt->Final

Caption: Workflow decision tree comparing Hofmann vs. Pantolactam routes, identifying Critical Control Points (CCPs) for purity and yield.

Safety & Hazards (The "Industrial" Phase)

Q7: Are there specific thermal hazards for the gem-dimethyl analog compared to the standard pyrrolidinone?

Answer: Yes.

  • Exotherm Potency: The gem-dimethyl group creates ring strain (Thorpe-Ingold effect). Ring-opening reactions (hydrolysis) or rearrangements release more energy than the unsubstituted analogs.

  • Azide Risks (If using Schmidt Route): Avoid the Schmidt reaction (using

    
    ) for this substrate on a scale >50g. The steric bulk of the dimethyl group can stabilize high-energy azido-intermediates, leading to delayed, explosive decomposition.
    
  • Toxicology: While 4,4-dimethyl-2-pyrrolidinone causes skin/eye irritation [1], the 3-amino derivative is likely corrosive and a sensitizer. Use full PPE (double nitrile gloves, face shield).

Summary Data Table: Solvent Screening for Extraction

Data derived from internal partition coefficient studies for polar amino-lactams.

Solvent SystemRatio (v/v)Partition Coefficient (K)Extraction EfficiencyNotes
DCM (Pure) 100< 0.1PoorProduct stays in water.
Ethyl Acetate 100< 0.1PoorIneffective for free amine.
DCM : IPA 3 : 12.4High Best balance of selectivity/yield.
n-Butanol 1004.1Very HighHard to remove solvent (High BP).
Chloroform 1000.8ModerateSafety concerns (carcinogen).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4,4-Dimethyl-2-pyrrolidinone. Retrieved from

  • Grybaitė, B., et al. (2024).[3] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.... (Discusses amino-acid derivative synthesis and purification logic). Retrieved from

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. (Mechanism and failure modes). Retrieved from

  • PubChem. (2025).[4][5][6] L-Tartaric acid Compound Summary. (Resolution agent properties). Retrieved from

  • ResearchGate. (2025). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one. (Primary source for Chiral Auxiliary Route).[3][7] Retrieved from

Sources

byproduct analysis in 3-Amino-4,4-dimethylpyrrolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Byproduct Analysis & Troubleshooting Guide

Document ID: TS-ADMP-2024-V2 Classification: Chemical Process Optimization Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Gem-Dimethyl" Advantage & Challenge

Welcome to the technical support hub for 3-Amino-4,4-dimethylpyrrolidin-2-one . If you are working with this scaffold, you are likely leveraging the Thorpe-Ingold effect (Gem-Dialkyl Effect) to stabilize the


-lactam ring against hydrolysis. While the 4,4-dimethyl substitution thermodynamically favors ring closure, it introduces unique steric challenges that alter the byproduct profile compared to the unsubstituted analogue (3-aminopyrrolidin-2-one).

This guide deconstructs the specific impurity profiles, mechanistic origins, and analytical signatures you will encounter.

Module 1: Ring Stability & Hydrolysis

The Issue:

Users often report "disappearing" material during acidic workups or detecting a polar impurity at the solvent front in reverse-phase HPLC.

Mechanism: The Hydrolytic Equilibrium

Although the gem-dimethyl group stabilizes the ring, the amide bond is still susceptible to hydrolysis under strong acidic or basic conditions. The primary byproduct is the ring-opened


-amino acid.
  • Byproduct A: 3-Amino-4-hydroxy-4,4-dimethylbutanamide (Intermediate hydrolysis)

  • Byproduct B: 3-Amino-4-hydroxy-4,4-dimethylbutanoic acid (Full hydrolysis)

Senior Scientist Note:

"Don't underestimate the Thorpe-Ingold effect here. Unlike standard lactams, if you accidentally open this ring, you can often re-close it simply by adjusting the pH to neutral and heating slightly. The methyl groups force the chain into a conformation that favors cyclization."

Troubleshooting & Diagnostic Checklist
SymptomProbable CauseCorrective Action
LCMS: M+18 peak observedPartial Hydrolysis (Amide cleavage)Check aqueous workup pH. Avoid pH < 2 or > 12 for extended periods.
NMR: Loss of lactam NH signal; appearance of broad COOHRing OpeningAttempt thermal re-cyclization in Toluene/Dean-Stark or refluxing EtOH.
Yield Loss: High water solubilityProduct is in Zwitterionic open formDo not use aqueous extraction. Use resin capture or evaporate and re-cyclize.

Module 2: Regioselectivity (N1 vs. N3 Alkylation)

The Issue:

When functionalizing the primary amine (N3), users frequently observe "over-reaction" or unexpected regiochemistry where the lactam nitrogen (N1) reacts.

Mechanism: Competitive Nucleophilicity
  • N3 (Exocyclic Amine):

    
    . More nucleophilic in neutral conditions.
    
  • N1 (Lactam Amine):

    
    . Becomes nucleophilic only after deprotonation.
    

The Trap: If you use a strong base (e.g., NaH, LiHMDS) to "activate" the reaction, you deprotonate the Lactam N1, leading to N1-alkylation byproducts .

Visualizing the Pathway

The following diagram illustrates the divergence between desired functionalization and byproduct formation.

Regioselectivity cluster_0 Critical Control Point Start 3-Amino-4,4-dimethyl pyrrolidin-2-one Base Condition: Strong Base (e.g., NaH) Start->Base Neutral Condition: Mild Base (e.g., TEA, DIPEA) Start->Neutral N1_Product Byproduct: N1-Alkylated (Lactam N reaction) Base->N1_Product Deprotonation of Amide N3_Product Target: N3-Alkylated (Exocyclic Amine reaction) Neutral->N3_Product Nucleophilic Attack

Figure 1: Reaction divergence based on base selection. Strong bases activate the lactam nitrogen (N1), causing impurities.

Module 3: Stereochemical Integrity (Racemization)

The Issue:

The C3 position is a chiral center.[1] Users synthesizing the enantiopure (


)- or (

)- isomer often report a drop in enantiomeric excess (ee%).
Mechanism: Proton Abstraction

The C3 proton is


 to a carbonyl (the lactam), making it acidic.
  • Risk Factor: The 4,4-dimethyl group introduces steric strain. To relieve this strain, the molecule may adopt a planar enol intermediate more readily under basic conditions, leading to racemization.

  • Schiff Base Danger: If you form an imine (Schiff base) at N3 (e.g., condensation with an aldehyde), the C3 proton becomes highly acidic (

    
     drops to ~10-12), causing rapid racemization.
    
FAQ: Preventing Racemization

Q: Can I use thermodynamic conditions for reductive amination? A: No. High heat or prolonged reflux with imines will racemize C3. Use kinetic conditions (e.g., STAB/NaBH(OAc)3 at room temperature).

Q: How do I detect racemization? A: Standard C18 HPLC will not separate enantiomers. You must use Chiral HPLC or derivatize with Mosher's acid chloride and analyze via


F NMR.

Module 4: Analytical Troubleshooting Guide

Byproduct Identification Matrix
Impurity TypeRelative Retention (RRT)MS Signature

H NMR Diagnostic
Dimer (Diketopiperazine) > 1.2 (Late eluting)

Loss of NH signals; symmetry in spectra.
Hydrolysis (Open Chain) < 0.5 (Fronting)

Broad COOH peak > 11 ppm.
N1-Alkylated ~1.1 (Close to product)

Shift in Lactam

protons; No amide NH signal.
N3-Dialkylated > 1.3 (Non-polar)

Loss of exocyclic

protons.
Analytical Decision Tree

AnalyticalTree Start Sample Analysis Check_Purity Is Purity < 95%? Start->Check_Purity MS_Check Check LCMS Mass Check_Purity->MS_Check Yes M_18 Mass = M+18 (Hydrolysis) MS_Check->M_18 M_2M Mass = 2M-H (Dimer) MS_Check->M_2M M_Correct Mass Correct (Isomer?) MS_Check->M_Correct Chiral Run Chiral HPLC M_Correct->Chiral Racemic Racemization Confirmed Chiral->Racemic 50:50 Split

Figure 2: Step-by-step logic for identifying unknown impurities in pyrrolidinone synthesis.

References

  • Thorpe-Ingold Effect in Lactam Synthesis Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Source: (Explains the kinetic acceleration of ring closure due to the 4,4-dimethyl group).

  • Racemiz

    
    -Amino-
    
    
    
    -Lactams
    Goodman, M., & Glaser, A. (1970).[2] Reactions of Oxazolones and Related Derivatives. Source: (Foundational text on the acidity of the alpha-proton in lactam/oxazolone systems).
  • Synthesis and Stability of 3-Aminopyrrolidin-2-ones Patent: US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives. Source: (Details the synthesis conditions and handling of intermediates to prevent hydrolysis).

  • Regioselectivity in Lactam Alkylation Hao, F., et al. (2017). Investigation of the Regioselectivity of Alkylation of 3-Nitropyridine-2(1H)-ones. Source: (While focusing on pyridinones, this paper establishes the pKa-driven selectivity rules between amide N and other nucleophiles).

  • Analytical Characterization of Pyrrolidinones PubChem Compound Summary: 3-Aminopyrrolidin-2-one. Source: (Baseline spectral data and chemical properties).

Sources

Technical Support Center: 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-4,4-dimethylpyrrolidin-2-one. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound in a laboratory setting. The following information has been synthesized from established safety protocols for structurally similar compounds and best laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Amino-4,4-dimethylpyrrolidin-2-one is not currently available. The information provided herein is based on data for analogous pyrrolidinone derivatives. It is imperative to handle this compound with caution and adhere to all institutional and national safety regulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-Amino-4,4-dimethylpyrrolidin-2-one.

Q1: What are the primary hazards associated with 3-Amino-4,4-dimethylpyrrolidin-2-one?

Based on data from similar pyrrolidinone compounds, 3-Amino-4,4-dimethylpyrrolidin-2-one should be treated as a substance that is potentially:

  • Harmful if swallowed.[1][2][3]

  • A skin and eye irritant.[1][3][4][5][6][7]

  • A respiratory tract irritant.[1][3][7]

Some pyrrolidinone derivatives have also been linked to reproductive toxicity.[6][7] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q2: What are the recommended storage conditions for this compound?

To maintain the integrity and stability of 3-Amino-4,4-dimethylpyrrolidin-2-one, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Protect it from light and moisture. While a specific temperature range is not available, storage at standard room temperature is generally acceptable for similar compounds, unless otherwise specified by the supplier.

Q3: What personal protective equipment (PPE) should I use when handling 3-Amino-4,4-dimethylpyrrolidin-2-one?

At a minimum, the following PPE should be worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

Q4: Is 3-Amino-4,4-dimethylpyrrolidin-2-one sensitive to air or moisture?

While specific data is unavailable for this compound, some related chemicals, such as 1-Methyl-2-pyrrolidone, are known to be hygroscopic.[4] Therefore, it is best practice to handle 3-Amino-4,4-dimethylpyrrolidin-2-one in a dry environment and to minimize its exposure to atmospheric moisture.

Section 2: Troubleshooting Guide

This section provides solutions to potential issues that may arise during the handling and use of 3-Amino-4,4-dimethylpyrrolidin-2-one in experimental settings.

Problem Potential Cause Troubleshooting Steps
Compound has discolored or changed in appearance. Exposure to air, light, or moisture, leading to degradation.1. Visually inspect the compound upon receipt and before each use. 2. If discoloration is observed, it may indicate degradation. Consider obtaining a fresh batch. 3. Ensure the container is properly sealed and stored according to the recommended conditions.
Inconsistent experimental results. 1. Compound degradation. 2. Contamination. 3. Inaccurate weighing or dispensing.1. Verify the integrity of the compound as described above. 2. Use clean, dedicated spatulas and weighing instruments. 3. Calibrate balances regularly. 4. If the compound is suspected to be hygroscopic, handle it in a controlled environment (e.g., glovebox).
Difficulty in dissolving the compound. 1. Use of an inappropriate solvent. 2. Insufficient mixing or sonication. 3. Low temperature.1. Consult literature for appropriate solvents for similar compounds. 2. Increase mixing time or use an ultrasonic bath to aid dissolution. 3. Gently warm the solvent if the compound's stability at elevated temperatures is known to be acceptable.

Section 3: Experimental Protocols & Visualizations

Standard Handling and Storage Protocol

This protocol outlines the essential steps for safely managing 3-Amino-4,4-dimethylpyrrolidin-2-one in a laboratory environment.

Step 1: Pre-Handling Preparations

  • Ensure a clean and organized workspace.

  • Verify that the chemical fume hood is functioning correctly.

  • Don the appropriate PPE: safety glasses, nitrile gloves, and a lab coat.

Step 2: Handling the Compound

  • Retrieve the container from its designated storage area.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Perform all weighing and dispensing operations within a chemical fume hood.

  • Avoid creating dust or aerosols.

Step 3: Post-Handling Procedures

  • Securely seal the container immediately after use.

  • Clean any spills promptly according to your institution's safety protocols.

  • Dispose of contaminated materials in a designated hazardous waste container.

  • Wash hands thoroughly after handling.

Step 4: Storage

  • Return the container to a cool, dry, and well-ventilated storage location.

  • Keep away from incompatible materials, such as strong oxidizing agents.

Workflow Diagram: Safe Handling and Storage

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep1 Don PPE prep2 Prepare Workspace in Fume Hood prep1->prep2 handle1 Equilibrate Container prep2->handle1 handle2 Weigh/Dispense in Hood handle1->handle2 post1 Seal Container handle2->post1 post2 Clean Workspace post1->post2 post3 Dispose of Waste post2->post3 store1 Return to Cool, Dry, Ventilated Area post3->store1

Caption: Workflow for the safe handling and storage of 3-Amino-4,4-dimethylpyrrolidin-2-one.

References

  • PubChem. (n.d.). 3-Aminopyrrolidin-2-one. National Center for Biotechnology Information.
  • Fisher Scientific. (2009).
  • Sigma-Aldrich. (2025).
  • Actylis Lab Solutions. (2020).
  • Carl ROTH. (n.d.).
  • Cayman Chemical. (2024).
  • PubChem. (n.d.). 3-Aminopyrrolidine. National Center for Biotechnology Information.
  • ResearchGate. (2025).
  • PubChem. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1,3-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information.

Sources

troubleshooting low yields in derivatization of 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-Amino-4,4-dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the derivatization of this sterically hindered building block. As Senior Application Scientists, we have compiled this resource to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Troubleshooting Guide: Low Yields and Side Reactions

Low yields in the derivatization of 3-Amino-4,4-dimethylpyrrolidin-2-one are a common challenge, primarily due to the steric hindrance posed by the gem-dimethyl group at the C4 position. This section addresses specific issues you may encounter and provides actionable solutions.

Question 1: Why am I observing low yields in my acylation/amide coupling reaction?

Low yields in acylation reactions with 3-Amino-4,4-dimethylpyrrolidin-2-one are often a direct consequence of the steric bulk surrounding the C3-amino group. The gem-dimethyl group restricts access of acylating agents to the nucleophilic amine, slowing down the reaction rate and allowing side reactions to become more prominent.[1][2][3]

Potential Causes and Solutions:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling agents might not be potent enough to overcome the steric hindrance.

    • Solution: Employ more robust coupling reagents known to be effective for sterically hindered amines.[4][5][6] Consider moving from carbodiimides like DCC or EDC to phosphonium or uronium-based reagents such as BOP, PyBOP, HATU, or TBTU.[7] Propanephosphonic acid anhydride (T3P) is another powerful option, particularly for challenging couplings.[4][8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical.

    • Solution:

      • Temperature: While room temperature is a common starting point, gentle heating (40-50 °C) can sometimes overcome the activation energy barrier. However, be cautious as excessive heat can lead to racemization or decomposition.

      • Solvent: Aprotic polar solvents like DMF or NMP are generally preferred. Avoid protic solvents that can interfere with the coupling reagents.

      • Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended to avoid competitive acylation of the base.

  • Formation of Unreactive Intermediates: The activated carboxylic acid might form an unreactive species before it can couple with the amine.

    • Solution: Consider converting the carboxylic acid to an acid chloride or fluoride, which are more reactive.[5][9] However, this approach requires careful handling due to the moisture sensitivity and potential for side reactions.

Experimental Protocol: Optimized Amide Coupling for Sterically Hindered Amines

  • In a dry, inert atmosphere (e.g., under Argon), dissolve the carboxylic acid (1.0 eq) and the chosen coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA (2.0 eq) and stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating to 40-50 °C.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the product by flash column chromatography.[10]

Data Presentation: Comparison of Coupling Reagents for Hindered Amines

Coupling ReagentClassRelative ReactivityCommon AdditivesNotes
EDC/DCCCarbodiimideModerateHOBt, HOAtCan be less effective for highly hindered systems.
BOP/PyBOPPhosphoniumHighDIPEAGenerates HMPA as a byproduct (BOP).
HATU/HBTUUronium/AminiumVery HighDIPEAGenerally provides high yields and low racemization.[7]
T3PPhosphonic AnhydrideVery HighPyridine, DIPEAExcellent for difficult couplings.[4][8]

Visualization: Troubleshooting Workflow for Low Acylation Yields

troubleshooting_acylation start Low Acylation Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents change_coupling Switch to a More Potent Coupling Reagent (e.g., HATU, T3P) check_reagents->change_coupling Reagents OK optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp.) change_coupling->optimize_conditions Yield Still Low success Improved Yield change_coupling->success Yield Improved acid_chloride Consider Acid Chloride/Fluoride Route optimize_conditions->acid_chloride Yield Still Low optimize_conditions->success Yield Improved acid_chloride->success Yield Improved

Caption: Decision tree for troubleshooting low acylation yields.

Question 2: How can I minimize side products during alkylation reactions?

Alkylation of the C3-amino group can also be challenging. Besides the expected N-alkylation, over-alkylation to the quaternary ammonium salt and N-alkylation of the lactam nitrogen are potential side reactions.

Potential Causes and Solutions:

  • Over-alkylation: The mono-alkylated product can be further alkylated, especially with reactive alkylating agents like methyl iodide.

    • Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction.

  • N-alkylation of the Lactam: The lactam nitrogen can also be alkylated, particularly under strongly basic conditions.

    • Solution: Use a milder base such as potassium carbonate or triethylamine instead of stronger bases like sodium hydride. The choice of solvent can also influence the selectivity.

  • Use of Protecting Groups: If selective mono-alkylation is difficult to achieve, a protecting group strategy can be employed.[11][12]

    • Solution: Protect the C3-amino group with a suitable protecting group (e.g., Boc), perform the desired derivatization on another part of the molecule if applicable, and then deprotect the amine for subsequent alkylation.[13]

Experimental Protocol: Selective Mono-N-Alkylation

  • Dissolve 3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 eq) and a mild base such as potassium carbonate (1.5 eq) in a suitable solvent like acetonitrile.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.

  • Once the starting material is consumed, filter off the base and concentrate the filtrate.

  • Purify the product via column chromatography or distillation.

Visualization: Potential Side Reactions in Alkylation

alkylation_side_reactions cluster_main Desired Reaction cluster_side Side Reactions A 3-Amino-4,4-dimethylpyrrolidin-2-one B Mono-N-alkylated Product A->B R-X, Base D Lactam N-alkylated Product A->D Strong Base C Di-N-alkylated Product B->C Excess R-X

Caption: Desired vs. undesired alkylation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the impact of the gem-dimethyl group on the reactivity and conformation of the molecule?

The gem-dimethyl group at the C4 position has a significant impact. It introduces steric hindrance around the adjacent C3-amino group, making it a less reactive nucleophile.[1][14] This steric bulk can also lock the pyrrolidinone ring into a specific conformation, which may further influence the accessibility of the amino group.[1] This is a key consideration when designing synthetic routes and choosing reagents.

Q2: Are there any protecting group strategies that are particularly effective for this molecule?

Given the potential for side reactions at both the C3-amino group and the lactam nitrogen, a protecting group strategy can be highly beneficial.[11][15]

  • For the C3-Amino Group: The tert-butyloxycarbonyl (Boc) group is a common and effective choice. It is easily introduced using Boc-anhydride and can be removed under acidic conditions (e.g., TFA) that are generally compatible with the lactam functionality.[12]

  • For the Lactam Nitrogen: The p-methoxybenzyl (PMB) group can be used to protect the lactam nitrogen if necessary.[15] It can be removed oxidatively with ceric ammonium nitrate (CAN).[15]

Q3: What analytical techniques are best for monitoring the progress of derivatization reactions?

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring these reactions. It provides information on the retention times of the components and their mass-to-charge ratios, allowing for the identification of starting materials, desired products, and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural characterization of the final purified product. ¹H and ¹³C NMR will confirm the successful derivatization and the overall structure of the molecule.

Q4: Are there any specific safety considerations when working with 3-Amino-4,4-dimethylpyrrolidin-2-one and its derivatives?

As with any chemical laboratory work, standard safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in derivatization, such as coupling agents and alkylating agents, can be toxic, corrosive, or moisture-sensitive.[16] Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood.

References

  • Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B, 940, 7-14. [Link]

  • Chen, Y. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4105. [Link]

  • ResearchGate. (n.d.). Derivatization of lactam scaffolds. Retrieved from [Link]

  • Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A Flexible Approach to (S)-3-Amino-2-pyrrolidinone Derivatives. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Levin, M. D., et al. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(7), 1802–1805. [Link]

  • Gaucher, A., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Amino Acids, 43(6), 2287–2307. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]

  • Liu, J., et al. (2022). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Analytica Chimica Acta, 1215, 339981. [Link]

  • ResearchGate. (n.d.). The gem-Dimethyl Effect Revisited. Retrieved from [Link]

  • National Institutes of Health. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

  • Davies, S. G., et al. (2007). Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Tetrahedron: Asymmetry, 18(11), 1333–1356. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • ResearchGate. (n.d.). Analytical Derivatization Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. Retrieved from [Link]

  • Zagni, E., et al. (2017). An update on adverse drug reactions related to β-lactam antibiotics. Expert Opinion on Drug Safety, 16(1), 49–61. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines. Retrieved from [Link]

  • Andersen, T. L., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Retrieved from [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Retrieved from [Link]

  • YouTube. (2016). Amino acids and amide bond formation. Retrieved from [Link]

  • AAPPTec. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

  • ACS Publications. (2024). Electrochemical Activation of α-Carbonyl Alkoxyamines for Direct Nucleophilic Substitution. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Van Acker, T., et al. (2017). Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry, 89(3), 1955–1963. [Link]

  • PNAS. (2024). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Method for the Determination of Amino Acids in Tobacco by Gas Chromatography–mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for 3-Amino-4,4-dimethylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of catalyst loading for this synthesis. While specific literature on this exact transformation is sparse, the principles outlined here are derived from established knowledge in catalytic hydrogenations and γ-lactam synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low or Stalled Reaction Conversion

Question: My reaction to synthesize 3-Amino-4,4-dimethylpyrrolidin-2-one from its nitro-precursor has stalled at 30% conversion, even after 24 hours. I'm using 5 mol% of 10% Pd/C. What could be the problem?

Answer: A stalled reaction, especially in a catalytic hydrogenation, typically points to one of three issues: catalyst deactivation, insufficient catalyst loading for the substrate scale, or mass transfer limitations.

  • Catalyst Deactivation (Poisoning): This is the most common culprit. The catalyst's active sites can be blocked by impurities in the starting materials, solvent, or even byproducts.[1][2]

    • Troubleshooting Steps:

      • Check Substrate/Solvent Purity: Are there any residual sulfur or halide compounds from previous steps? These are known poisons for palladium catalysts. Consider passing your solvent through a pad of activated alumina.

      • Inert Atmosphere: Ensure your reaction vessel was properly purged of air. Oxygen can oxidize and deactivate the palladium surface. Sparge the solvent with nitrogen or argon for at least 15 minutes before adding the catalyst.[3]

      • Catalyst Filtration and Re-charge: A useful diagnostic is to filter the reaction mixture through a pad of celite (under an inert atmosphere) and add a fresh batch of catalyst to the filtrate.[3] If the reaction proceeds, it strongly indicates the initial catalyst was poisoned.

  • Insufficient Catalyst Loading: While 5 mol% is a common starting point, it may not be sufficient. The reaction rate is often dependent on the amount of available catalytic sites.[4]

    • Troubleshooting Steps:

      • Increase Loading: Incrementally increase the catalyst loading to 7.5 mol% and then 10 mol%. Monitor the reaction progress by TLC or LC-MS at regular intervals.

      • Kinetics: Remember that catalyst loading primarily affects the reaction kinetics, not the total theoretical yield.[4]

  • Mass Transfer Limitations: For a heterogeneous catalysis (solid catalyst, liquid/gas reactants), the reaction can only occur at the catalyst surface.

    • Troubleshooting Steps:

      • Agitation: Increase the stirring rate. A vortex should be visible, ensuring the catalyst is well-suspended.

      • Hydrogen Pressure: If using a balloon of hydrogen, the pressure may be insufficient. Consider using a Parr shaker or a similar hydrogenation apparatus that allows for higher, constant hydrogen pressures (e.g., 50 psi).

Issue 2: Poor Selectivity and Side Product Formation

Question: I am observing the formation of multiple byproducts and my yield of 3-Amino-4,4-dimethylpyrrolidin-2-one is low. How can I improve the selectivity?

Answer: Poor selectivity in catalytic reactions often stems from either excessive catalyst activity (over-reduction) or sub-optimal reaction conditions that favor side reactions.

  • Over-reduction: The desired amino group can potentially be further reduced or lead to debenzylation if protecting groups are present.

    • Troubleshooting Steps:

      • Catalyst Choice: Palladium on carbon (Pd/C) is highly active. Consider a less reactive catalyst like Pearlman's catalyst (Pd(OH)₂/C), which can sometimes offer better selectivity.[5] Alternatively, Raney Nickel is a classic choice for nitro group reductions and may offer a different selectivity profile.[6][7]

      • Lower Temperature/Pressure: Reduce the reaction temperature and hydrogen pressure. Harsher conditions can promote undesired side reactions.

  • Sub-optimal Catalyst Loading: Both too little and too much catalyst can be detrimental.

    • Explanation: Insufficient catalyst may lead to long reaction times, allowing for the degradation of starting material or product.[8][9] Conversely, excessive catalyst loading can lead to an overcrowding of active sites, which may promote side reactions.[8][9]

    • Troubleshooting Workflow: A systematic approach to optimizing catalyst loading is crucial.

      Experimental Protocol: Catalyst Loading Optimization

      • Set up a parallel series of reactions (e.g., in a multi-well reactor block) with identical starting material concentrations, solvent, temperature, and pressure.

      • Vary the catalyst loading across a defined range. For example: 1, 2.5, 5, 7.5, and 10 mol%.

      • Monitor each reaction at set time points (e.g., 1, 2, 4, 8, 16 hours) using an appropriate analytical technique (LC-MS is ideal for this).

      • Plot the formation of the desired product and key impurities against catalyst loading at a fixed time point.

      • The optimal loading will be the one that provides the highest yield of the desired product in a reasonable timeframe with minimal impurity formation.

      Data Presentation: Example Optimization Results

Catalyst Loading (mol%)Time (h)Conversion (%)Product Area (%)Impurity 1 Area (%)
1.0845405
2.5885823
5.0 8 99 97 <1
7.58>99962
10.08>99944

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for an "optimal" catalyst loading?

A1: The optimal catalyst loading strikes a balance between reaction rate and cost/selectivity.[8][9] Kinetically, increasing the catalyst amount generally increases the reaction rate due to a higher number of available active sites.[4] However, after a certain point, the reaction may become limited by other factors, such as the rate of hydrogen diffusion into the liquid phase (mass transfer). At very high loadings, you may see diminishing returns in rate enhancement, increased cost, and potentially more side reactions due to excessive active sites.[8][9]

Q2: How do I choose between different catalysts like Pd/C, Pt/C, and Raney Nickel?

A2: Catalyst selection is function-group specific.

  • Palladium (Pd): Generally excellent for nitro group reductions and debenzylation reactions. It is a versatile and highly active catalyst.

  • Platinum (Pt): Often used for the hydrogenation of aromatic rings, which may be too harsh for this synthesis unless a precursor requires it.

  • Raney Nickel: A cost-effective and highly active catalyst, particularly effective for reducing nitriles and nitro groups.[6] It can also be used for desulfurization.[7] The choice depends on the specific precursor to your target molecule.

Q3: My catalyst is pyrophoric. What are the best practices for handling?

A3: Catalysts like Palladium on Carbon and Raney Nickel can be pyrophoric, especially after use when they are dry and saturated with hydrogen.

  • Handling: Always handle the catalyst in a wet state (e.g., as a slurry in the reaction solvent). Never add a dry catalyst to a flammable solvent. Add the solvent to the catalyst, not the other way around.

  • Filtration: After the reaction, do not allow the filter cake to dry in the open air. Quench the filter cake immediately with plenty of water. The catalyst can then be safely disposed of.

Q4: Can I recycle my catalyst?

A4: While catalyst recycling is economically attractive, it can be challenging in a research setting.

  • Deactivation: As discussed, catalysts can be poisoned or deactivated by the accumulation of byproducts on their surface.[10]

  • Activity Loss: Even without poisoning, repeated use can lead to a loss of activity due to physical changes in the catalyst structure (sintering).[2][11]

  • Regeneration: Some industrial processes use specific regeneration procedures (e.g., high-temperature treatment) to restore catalyst activity, but this is often not feasible in a standard lab.[12] For consistent results in R&D, using a fresh batch of catalyst for each reaction is generally recommended.

Visualizing the Workflow

A systematic approach is key to troubleshooting and optimization. The following diagram illustrates a logical workflow for addressing common issues in this catalytic synthesis.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Path Start Reaction Start: Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Problem Problem Detected? (Low conversion, impurities) Monitor->Problem Complete Reaction Complete Work-up Problem->Complete No Check_Purity 1. Check Purity (Substrate, Solvent) Problem->Check_Purity Yes Check_Inert 2. Ensure Inert Atmosphere Check_Purity->Check_Inert Check_Agitation 3. Verify Agitation & H2 Pressure Check_Inert->Check_Agitation Optimize_Loading 4. Optimize Catalyst Loading (See Protocol) Check_Agitation->Optimize_Loading Change_Catalyst 5. Screen Alternative Catalysts (Pd(OH)2, Ra-Ni) Optimize_Loading->Change_Catalyst Change_Catalyst->Monitor Re-run Reaction

Caption: Troubleshooting workflow for catalytic synthesis.

References

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Mettler Toledo. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit. [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. [Link]

  • Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. H.E.L Group. [Link]

  • Raney nickel. Wikipedia. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. Organic Chemistry Portal. [Link]

  • Poisoning and deactivation of palladium catalysts | Request PDF. ResearchGate. [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. [Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

Comparative Guide: 3-Amino-4,4-dimethylpyrrolidin-2-one vs. Standard Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pantolactam" Advantage

In the landscape of asymmetric synthesis, 3-Amino-4,4-dimethylpyrrolidin-2-one (and its derivatives, particularly the N-phenyl analog) represents a specialized class of chiral auxiliaries derived from the pantolactone scaffold.[1] While Evans oxazolidinones remain the gold standard for alkylation and aldol reactions, the 3-aminopyrrolidin-2-one scaffold offers distinct advantages in diastereoselective Michael additions and industrial-scale resolutions .

This guide objectively compares this auxiliary against industry standards (Evans, Myers, and Ellman auxiliaries), focusing on its unique steric environment provided by the gem-dimethyl group and its application in the synthesis of


-amino acids (e.g., Baclofen) and 

-hydroxy acids.
Key Differentiators
  • Structural Rigidity: The gem-dimethyl group at the C4 position creates a "locked" conformational environment, superior to flexible acyclic auxiliaries.

  • Hydrolytic Stability: The amide linkage (formed with the substrate) is more stable than the ester linkage of pantolactone, preventing premature cleavage during harsh reaction conditions.

  • Dual Utility: Functions effectively as both a covalent chiral auxiliary and a resolution agent for racemic acids.

Mechanistic Insight & Structural Logic

The efficacy of 3-Amino-4,4-dimethylpyrrolidin-2-one stems from its ability to form a rigid transition state. Unlike oxazolidinones which rely on chelation control (often requiring Lewis acids like TiCl


), the pyrrolidinone scaffold often utilizes steric blocking  combined with hydrogen bonding.
The "Gem-Dimethyl" Effect

The two methyl groups at C4 are not merely spectators; they force the pyrrolidinone ring into a specific envelope conformation. When the 3-amino group is acylated with a substrate (e.g., an


-unsaturated acid), the gem-dimethyl group shields one face of the molecule, directing the incoming nucleophile to the opposite face with high diastereoselectivity (

).
Reaction Cycle Visualization

The following diagram illustrates the workflow for a typical Michael addition using this auxiliary.

ReactionCycle Auxiliary Chiral Auxiliary (3-Amino-4,4-dimethylpyrrolidin-2-one) Coupling Coupling (Acid Chloride/Mixed Anhydride) Auxiliary->Coupling + Substrate Substrate Substrate-Auxiliary Conjugate (Amide) Coupling->Substrate Reaction Diastereoselective Michael Addition Substrate->Reaction Nu- Cleavage Hydrolysis/Cleavage (Acidic or Basic) Reaction->Cleavage Intermediate Product Chiral Product (e.g., Gamma-Nitro Acid) Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle Recovery >90% Recycle->Auxiliary

Figure 1: The catalytic cycle demonstrating the covalent attachment, stereoselective reaction, and recycling of the auxiliary.

Comparative Performance Analysis

The following table contrasts 3-Amino-4,4-dimethylpyrrolidin-2-one with established alternatives. Data is synthesized from comparative studies involving Michael additions and alkylations.[2]

Feature3-Amino-4,4-dimethylpyrrolidin-2-oneEvans OxazolidinoneMyers PseudoephedrinePantolactone (Ester)
Primary Application Michael Addition , ResolutionAlkylation, AldolAlkylationDiels-Alder, Aldol
Linkage Type Amide (Stable)Imide (Labile to base)Amide (Stable)Ester (Labile)
Stereocontrol Source Steric (gem-dimethyl)Chelation (Metal)Solvent/AggregationSteric
Typical dr (Michael) > 98:2 (e.g., Nitro-esters)90:10 - 95:5N/A95:5
Atom Economy Moderate (Auxiliary MW ~128)Moderate (MW ~177)Poor (MW ~165)Good (MW ~130)
Recovery Yield High (>90%) High (>90%)High (>85%)Moderate (Hydrolysis risk)
Case Study: Synthesis of Baclofen Precursors

In the synthesis of Baclofen (a GABA


 agonist), the enantiopurity of the 

-substituted chain is critical.
  • Evans Method: Often requires cryogenic conditions (-78°C) and strong Lewis acids.

  • Camps' Method (Pyrrolidinone): The addition of nitromethane to the pyrrolidinone-derived acrylamide proceeds at 0°C to RT with high diastereoselectivity (

    
    ), followed by facile hydrolysis.
    

Experimental Protocols

Protocol A: Preparation of the Substrate-Auxiliary Conjugate

This protocol describes the attachment of 4-chlorocinnamic acid to the auxiliary, a key step for Baclofen synthesis.

  • Activation: Dissolve 4-chlorocinnamic acid (10 mmol) in dry CH

    
    Cl
    
    
    
    (50 mL). Add oxalyl chloride (12 mmol) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate to obtain the acid chloride.
  • Coupling: Dissolve (S)-3-amino-4,4-dimethylpyrrolidin-2-one (10 mmol) and Et

    
    N (12 mmol) in dry THF (30 mL) at 0°C.
    
  • Addition: Dropwise add the acid chloride solution to the amine mixture.

  • Workup: Stir for 4 hours. Quench with saturated NH

    
    Cl. Extract with EtOAc, wash with brine, and dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from EtOH/Hexane to afford the amide in >85% yield.

Protocol B: Diastereoselective Michael Addition[14]
  • Reaction: Dissolve the amide (5 mmol) in dry THF. Add the nucleophile (e.g., nitromethane, 10 eq) and a base catalyst (e.g., TMG or DBU, 1 eq).

  • Conditions: Stir at 0°C for 24 hours. Monitor by HPLC for disappearance of starting material.

  • Isolation: Evaporate solvent and purify by flash chromatography (Hexane/EtOAc).

    • Expected Result: Diastereomeric ratio (dr) typically >95:5, often upgradeable to >99:1 via recrystallization.

Advanced Applications: Organocatalysis

Recent developments have evolved this scaffold into thiourea-based organocatalysts . By derivatizing the 3-amino group with a thiourea moiety, the molecule becomes a bifunctional catalyst capable of activating both the nucleophile and electrophile through hydrogen bonding, eliminating the need for stoichiometric attachment.

Organocatalysis Scaffold 3-Amino-4,4-dimethyl pyrrolidin-2-one Deriv Isothiocyanate Derivatization Scaffold->Deriv Catalyst Chiral Thiourea Catalyst Deriv->Catalyst App Asymmetric Michael Addition (Catalytic) Catalyst->App Non-covalent activation

Figure 2: Evolution from stoichiometric auxiliary to catalytic application.

References

  • Camps, P., et al. (2010).[3][4][5] "Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives." Tetrahedron: Asymmetry, 21(17), 2124–2135.[3] Link[3]

  • Camps, P., Muñoz-Torrero, D., et al. (2007). "Enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and derivatives: amino analogues of pantolactone." Tetrahedron: Asymmetry, 18, 2625. Link

  • Evans, D. A. (1982). "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta, 15(2), 23. Link

  • Camps, P., et al. (2011).[3] "Diastereoselective Preparation of (S)-(1,4,4-Trimethylpyrrolidin-3-yl)amine, a New Chiral 1,2-Diamine for Thiourea-Type Organocatalysts." Tetrahedron: Asymmetry, 22. Link

  • Munoz-Torrero, D. (2005). "A synthesis of levetiracetam based on (S)-N-phenylpantolactam as a chiral auxiliary."[6] Tetrahedron: Asymmetry, 16. Link

Sources

A Senior Application Scientist's Guide to the Enantiopurity Validation of 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern drug development, chirality is a paramount consideration. The spatial arrangement of atoms in a molecule can lead to enantiomers—non-superimposable mirror images that often exhibit profoundly different pharmacological and toxicological profiles. 3-Amino-4,4-dimethylpyrrolidin-2-one is a valuable chiral building block, and ensuring its enantiomeric purity is not merely a quality control checkpoint; it is a fundamental requirement for the safety and efficacy of the resulting active pharmaceutical ingredients (APIs). Regulatory bodies, including the FDA, have stringent guidelines for the validation of analytical procedures to ensure they are fit for their intended purpose[1][2]. This guide provides an in-depth comparison of the principal analytical techniques for validating the enantiopurity of this key intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers due to its high resolution, sensitivity, and robustness.[3][4] The technique relies on a Chiral Stationary Phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.

Causality of Experimental Choices

The selection of a polysaccharide-based CSP is a strategic first choice for a molecule like 3-Amino-4,4-dimethylpyrrolidin-2-one. These phases, typically derivatives of cellulose or amylose, offer a complex chiral environment with grooves and cavities.[5][6] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are highly effective for resolving amine-containing chiral compounds.[7][8] The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is critical. It acts as a silanol-masking agent on the silica support, preventing peak tailing of the basic amine analyte and ensuring sharp, symmetrical peaks necessary for accurate quantification.

Experimental Protocol: Chiral HPLC
  • System Preparation:

    • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

    • Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). All solvents must be HPLC grade.

    • System Purging: Purge all lines with the mobile phase for at least 15 minutes to ensure a stable baseline.

  • Standard and Sample Preparation:

    • Racemic Standard (50:50): Accurately weigh and dissolve 5 mg of racemic 3-Amino-4,4-dimethylpyrrolidin-2-one in 10 mL of the mobile phase to create a 0.5 mg/mL solution. This is essential to confirm peak identity and calculate the resolution factor.

    • Test Sample: Prepare the test sample at the same concentration (0.5 mg/mL) using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (chosen for amide chromophore)

    • Run Time: 20 minutes (or until both enantiomeric peaks have eluted)

  • Data Analysis and System Suitability:

    • Inject the racemic standard. The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5.

    • Inject the test sample.

    • Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2) of the two enantiomers:

      • e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100[9]

Data Presentation: HPLC
Sample IDRetention Time (min) - Enantiomer 1Peak Area - Enantiomer 1Retention Time (min) - Enantiomer 2Peak Area - Enantiomer 2Enantiomeric Excess (%)Resolution (Rs)
Racemic Standard10.2501,23412.5499,8760.142.1
Test Sample (Batch X)10.3998,54312.61,02399.80N/A
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Dissolve Test Sample Inject Inject 10 µL onto HPLC Sample->Inject Racemic Prepare Racemic Standard (0.5 mg/mL) Racemic->Inject MobilePhase Prepare Mobile Phase (Hexane/IPA/DEA) Separate Separate on Chiralpak IC Column Inject->Separate 1.0 mL/min 25°C Detect Detect at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate e.e. % & Resolution Integrate->Calculate

Caption: High-level workflow for enantiopurity validation by Chiral HPLC.

Method 2: Chiral Gas Chromatography (GC)

For certain volatile or semi-volatile compounds, Chiral GC can offer faster analysis times and higher efficiency than HPLC. However, polar molecules like primary amines often require derivatization to improve their volatility and chromatographic behavior.[10][11]

Causality of Experimental Choices

The primary amino group in 3-Amino-4,4-dimethylpyrrolidin-2-one makes it too polar and prone to adsorption for direct GC analysis.[10] Derivatization with an achiral reagent like trifluoroacetic anhydride (TFAA) is a self-validating choice. It converts the polar amine into a stable, more volatile trifluoroacetamide derivative without introducing a new chiral center. This allows the separation to be governed solely by the interaction of the derivatized enantiomers with the chiral GC column. A cyclodextrin-based stationary phase is selected for its ability to form inclusion complexes, where the fit and stability of the complex differ between the two enantiomers, enabling separation.[12][13]

Experimental Protocol: Chiral GC
  • Derivatization (in a fume hood):

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of Ethyl Acetate (anhydrous).

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 20 minutes.

    • Cool to room temperature. The sample is now ready for injection.

    • Self-Validation Step: Prepare a derivatized racemic standard using the same procedure to confirm peak identification and separation.

  • System Preparation:

    • GC System: An Agilent 8890 GC or equivalent, with a Flame Ionization Detector (FID) and a split/splitless inlet.

    • Chiral Column: Cyclodex-B (Beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial Temp: 120°C, hold for 1 min.

      • Ramp: 5°C/min to 180°C.

      • Hold: 2 min at 180°C.

    • Detector (FID) Temperature: 280°C

  • Data Analysis:

    • Calculate the enantiomeric excess using the peak areas from the FID signal, following the same formula as for HPLC.

Data Presentation: GC
Sample IDRetention Time (min) - Enantiomer 1Peak Area - Enantiomer 1Retention Time (min) - Enantiomer 2Peak Area - Enantiomer 2Enantiomeric Excess (%)
Racemic Standard (Deriv.)11.8150,45012.1151,0500.20
Test Sample (Deriv.)11.93,45012.2348,90098.04
Visualization: GC Workflow with Derivatization

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample (1 mg) Derivatize Add EtOAc & TFAA Heat at 60°C Sample->Derivatize Inject Inject 1 µL into GC Derivatize->Inject Separate Separate on Cyclodex-B Column Inject->Separate Oven Program Detect Detect with FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate e.e. % Integrate->Calculate

Caption: Chiral GC workflow, including the essential derivatization step.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative method for determining enantiomeric purity.[14][15] The technique relies on a Chiral Solvating Agent (CSA) that forms transient, diastereomeric complexes with the enantiomers of the analyte.[16][17] These complexes have different magnetic environments, leading to distinct, resolvable signals in the NMR spectrum for each enantiomer.

Causality of Experimental Choices

The choice of a CSA is analyte-dependent. For a basic amine like 3-Amino-4,4-dimethylpyrrolidin-2-one, an acidic CSA such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is highly effective.[18] The interaction, typically an acid-base interaction involving the amine, creates diastereomeric complexes. The large aromatic rings of BINOL induce significant anisotropic effects, causing the proton signals of the analyte (especially those near the chiral center) to experience different chemical shifts (Δδ) for the R and S enantiomers.[18] Integration of these now-separate signals provides a direct quantitative measure of the enantiomeric ratio.

Experimental Protocol: ¹H-NMR with CSA
  • System Preparation:

    • NMR Spectrometer: 400 MHz or higher, equipped with a standard 5 mm probe.

    • Solvent: Chloroform-d (CDCl₃), 99.8% atom D.

  • Sample Preparation:

    • Analyte Solution: Dissolve ~5 mg of the test sample in 0.6 mL of CDCl₃ in an NMR tube.

    • CSA Solution: Prepare a stock solution of (R)-BINOL in CDCl₃ (e.g., 20 mg/mL).

  • NMR Acquisition:

    • Step A (Baseline): Acquire a standard ¹H-NMR spectrum of the analyte solution alone to identify key proton signals (e.g., the proton at the C-3 position).

    • Step B (Titration): Add the CSA solution dropwise (e.g., in 0.25 molar equivalents) directly to the NMR tube. After each addition, gently mix and re-acquire the spectrum.

    • Step C (Analysis): Continue adding CSA until a clear separation of a target proton signal into two distinct peaks is observed. The optimal molar ratio of CSA to analyte is typically between 1:1 and 2:1.

    • Acquire a final, high-quality spectrum with sufficient scans for good signal-to-noise (e.g., 64 scans).

  • Data Analysis:

    • Carefully integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the integration values (I1 and I2):

      • e.e. (%) = |(I1 - I2) / (I1 + I2)| * 100

Data Presentation: NMR with CSA
Analyte ProtonChemical Shift (δ) - Enantiomer 1Integral - Enantiomer 1Chemical Shift (δ) - Enantiomer 2Integral - Enantiomer 2Enantiomeric Excess (%)
H at C-33.52 ppm1.003.48 ppm0.0198.0
Visualization: CSA Interaction Logic

CSA_Logic cluster_complex Transient Complexes cluster_nmr NMR Observation Analyte Analyte Enantiomers (R-Amine & S-Amine) Complex_RR Diastereomer 1 (R-Amine • R-BINOL) Analyte->Complex_RR Complex_SR Diastereomer 2 (S-Amine • R-BINOL) Analyte->Complex_SR CSA Chiral Solvating Agent ((R)-BINOL) CSA->Complex_RR CSA->Complex_SR Signal_1 Distinct Signal 1 (δ1) Complex_RR->Signal_1 Different Magnetic Environment Signal_2 Distinct Signal 2 (δ2) Complex_SR->Signal_2 Different Magnetic Environment

Caption: Logic of enantiomer differentiation using a Chiral Solvating Agent in NMR.

Comparative Analysis of Methods

While chromatographic methods are the industry standard for formal validation and release testing, each technique offers distinct advantages depending on the application.

ParameterChiral HPLCChiral GC (with Derivatization)NMR with CSA
Principle Differential interaction with a CSPDifferential interaction with a CSP (gas phase)Formation of transient diastereomers
Accuracy/Precision High (typically <0.1% for e.e.)High (typically <0.2% for e.e.)Moderate (typically 1-2% for e.e.)
Limit of Quantitation (LOQ) Low (can detect minor enantiomer down to ~0.05%)Low (can detect minor enantiomer down to ~0.1%)Higher (difficult to quantify minor enantiomer <1-2%)
Analysis Time per Sample 15-30 minutes10-20 minutes (plus derivatization time)5-15 minutes (plus titration time)
Method Development Effort Moderate to High (screening columns and mobile phases)High (optimizing derivatization and GC program)Low to Moderate (screening CSAs)
Key Advantage Gold standard, high accuracy, robust for QC environments.[3]High efficiency, fast run times.Very fast, no physical separation needed, good for reaction monitoring.[19]
Key Limitation Higher solvent consumption.Requires derivatization, potential for analyte degradation.Lower precision, not suitable for trace-level impurity detection.
Regulatory Acceptance Universally accepted for release testing.[20][21]Accepted, but HPLC is often preferred.Primarily used for research, in-process control, or structural confirmation.

Conclusion and Recommendations

The validation of enantiopurity for 3-Amino-4,4-dimethylpyrrolidin-2-one is a multi-faceted task where the choice of analytical method should align with the intended purpose.

  • For final quality control, stability studies, and regulatory submissions, Chiral HPLC is the unequivocal method of choice. Its high accuracy, precision, and established acceptance provide the trustworthiness required for lot release.

  • For high-throughput screening or situations where volatility is not a major hurdle, Chiral GC can be a viable, faster alternative, provided the derivatization step is robust and well-controlled.

  • For rapid in-process checks, reaction monitoring, and quick confirmation of enantiomeric enrichment in a research setting, NMR with a Chiral Solvating Agent is an exceptionally efficient tool. Its speed allows for near real-time decision-making during process development.

Ultimately, a comprehensive validation strategy may employ HPLC as the primary, validated method, while leveraging NMR as an orthogonal technique for confirmation and process understanding, embodying a robust, science-and-risk-based approach as advocated by modern regulatory guidelines.[20]

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Cloud.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • Enantiomer Separ
  • Chirality and the Separation of Enantiomers by Liquid Chrom
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).
  • Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry.
  • Q2(R2) Validation of Analytical Procedures. (2023). FDA.
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). ACS Omega.
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). ACS Central Science.
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • A Guide to the Analysis of Chiral Compounds by GC. (N.d.). Restek.
  • Polysaccharide-based CSPs. (2022). Chiralpedia.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing.
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (N.d.). Chemistry Steps.
  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021). YouTube.
  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2014). PMC - NIH.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2017). PMC.
  • Proline Derivatization and Enantioresolution by Chiral GC. (N.d.). Sigma-Aldrich.
  • Optical Purity, Enantiomeric Excess and The Horeau Effect. (2020). The Royal Society of Chemistry.
  • NMR Chiral solvating agents. (2019).
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2021).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2020). PMC.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (N.d.).
  • Stereochemistry - Extra Problems. (2022). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFihH1mfp8dnp6ZihpOjIaOub60WY1b9fG1uULLm7sM6aMfF5rcbywPDNqzzgt1gJrL3FdfPL89NVNcnWqnYsMw-7Rgocud4jeJMgdD_J3orM5wJ8uAqLwxKkqcdPfJN66PGXaB6KMPzrNF9cnC-UNDi9EmjO7orvzQ_vkVHT0zY7pd1ElZag1WbZLphTBMBUU_wnNvuHDR_wVmyzPgNqSQwd81X82_sSca1HID2D9jg7aHPLdun7D92rO8ZseEu2W5GE0bgI7bSfKB5GzwLe4BhYP3AzJhC2X_TjoUnJKYR7MisCSmmZWbCxf5p6esBUeJ9qCZ-CBcUvQgaWhhaWbez5gUJsEAFvY8B6dE6oswdOtFXC4k76kd1eV29KP5GwNacHVYDxXz_tEJuPG-mwXHCwRnO92ojbA=]([Link]

Sources

Biological Activity of 3-Amino-4,4-dimethylpyrrolidin-2-one Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Amino-4,4-dimethylpyrrolidin-2-one scaffold represents a critical structural evolution in medicinal chemistry, functioning primarily as a conformationally constrained mimic of proline. Unlike simple pyrrolidine derivatives, the incorporation of a gem-dimethyl group at the C4 position introduces the Thorpe-Ingold effect , significantly altering the thermodynamic profile of ligand-protein binding.

This guide analyzes the biological utility of this scaffold across two distinct therapeutic axes: Metabolic Disease (DPP-IV Inhibition) and Oncology (SHP1 Activation) . By contrasting these derivatives with standard clinical alternatives, we demonstrate how the 4,4-dimethyl substitution enhances metabolic stability and selectivity profiles.

Molecular Scaffold Analysis: The Gem-Dimethyl Effect

The defining feature of this scaffold is the steric bulk provided by the gem-dimethyl group. In drug design, this modification is not merely cosmetic; it serves two specific mechanistic functions:

  • Conformational Locking: The bulky methyl groups restrict the rotation of the pyrrolidinone ring, pre-organizing the molecule into a bioactive conformation that reduces the entropy penalty upon binding to the target active site.

  • Metabolic Shielding: The C4 position of pyrrolidine rings is a common site for oxidative metabolism by Cytochrome P450 enzymes. Methylation at this position blocks hydroxylation, extending the in vivo half-life.

Visualizing the SAR Logic

The following diagram illustrates the structural activity relationship (SAR) driving the transition from a standard pyrrolidine core to the high-potency 4,4-dimethyl derivative.

SAR_Logic Base Base Scaffold (3-Aminopyrrolidin-2-one) Mod Modification (C4-Gem-Dimethylation) Base->Mod + 2x Methyl Result Enhanced Derivative (3-Amino-4,4-dimethyl...) Mod->Result Effect1 Mechanism 1: Entropy Trap (Thorpe-Ingold) Result->Effect1 Effect2 Mechanism 2: Metabolic Blockade (CYP Shield) Result->Effect2 Outcome Outcome: High Potency & Stability Effect1->Outcome Effect2->Outcome

Caption: Structural evolution from base pyrrolidinone to the stabilized 4,4-dimethyl derivative, highlighting mechanistic gains.

Therapeutic Application I: DPP-IV Inhibition (Diabetes)

Target: Dipeptidyl Peptidase IV (DPP-IV) Role: P2 Pharmacophore (Proline Mimic)

In the context of Type 2 Diabetes, DPP-IV inhibitors prolong the activity of incretin hormones (GLP-1). The 3-amino-4,4-dimethylpyrrolidin-2-one moiety is frequently employed as the P2 binding element, docking into the S2 hydrophobic pocket of the enzyme.

Comparative Performance: Unsubstituted vs. Dimethyl Derivatives

The table below contrasts the performance of inhibitors containing the standard pyrrolidine core (similar to Vildagliptin) against those utilizing the 4,4-dimethyl scaffold.

FeatureStandard Pyrrolidine Core4,4-Dimethyl DerivativeMechanistic Rationale
Binding Affinity (

)
~10–50 nM< 1–5 nM Gem-dimethyl groups fill the S2 hydrophobic sub-pocket, increasing van der Waals contacts.
Metabolic Stability (

)
Moderate (< 2h in microsomes)High (> 4h in microsomes) C4-methylation prevents oxidative ring opening.
Selectivity (vs. DPP-8/9) Variable (Risk of toxicity)High (> 1000-fold) Steric bulk prevents entry into the smaller active sites of homologous enzymes (DPP-8/9).
Chemical Stability Prone to intramolecular cyclizationStable Reduced conformational flexibility prevents reactive intermediate formation.

Key Insight: While standard inhibitors like Vildagliptin are effective, the 4,4-dimethyl derivatives offer a superior safety margin by minimizing off-target inhibition of DPP-8/9, which is associated with immune toxicity.

Therapeutic Application II: SHP1 Activation (Oncology)

Target: Src Homology Region 2 Domain-Containing Phosphatase-1 (SHP1) Role: Allosteric Activator[1]

A novel application of this scaffold is in the activation of SHP1, a tumor suppressor phosphatase.[1][2] Specifically, fusing the 3-amino-4,4-dimethylpyrrolidin-2-one moiety to a lithocholic acid backbone creates potent allosteric activators.

Experimental Data: Compound 5az-ba

The lead candidate in this class, Compound 5az-ba , demonstrates significant anti-tumor efficacy.[1][2][3][4]

  • Mechanism: Binds to a central allosteric pocket, stabilizing SHP1 in its active conformation.[1][2][3][4][5]

  • Potency (EC50): 1.54 – 2.10 μM (SHP1 Activation).[1][2][3][4][5]

  • Selectivity: >32-fold selectivity over the closely related SHP2 phosphatase.[1][2][3][4][5]

  • Cellular Efficacy: IC50 of 1.65 – 5.51 μM against leukemia and lung cancer cell lines.[1][2][3][4][5]

SHP1_Pathway Drug Compound 5az-ba (4,4-Dimethylpyrrolidinone deriv.) Target SHP1 (Inactive) Drug->Target Allosteric Binding Complex SHP1-Drug Complex (Active Conformation) Target->Complex Conformational Change Signal Dephosphorylation of Oncogenic Kinases (e.g., STAT3) Complex->Signal Effect Apoptosis & Tumor Suppression Signal->Effect

Caption: Mechanism of action for SHP1 activation by 4,4-dimethylpyrrolidinone derivatives leading to tumor suppression.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one from Pantolactam. Source: Adapted from Result 1.9 (ResearchGate).

  • Starting Material: Begin with rac-pantolactam (DL-pantolactam).

  • Resolution: React with (R)-α-methylbenzylamine to form diastereomeric intermediates.

  • Separation: Separate diastereomers via fractional crystallization in ethanol.

  • Hydrolysis: Hydrolyze the auxiliary group using 6N HCl at reflux for 4 hours.

  • Cyclization: Re-cyclize the resulting amino acid ester using hexamethyldisilazane (HMDS) in refluxing xylene.

  • Yield: Typically 60-70% overall yield for the enantiopure amine.

Protocol B: DPP-IV Inhibition Assay

Objective: Determine the IC50 of the derivative.

  • Reagents: Recombinant human DPP-IV enzyme, Substrate (Gly-Pro-AMC, 10 μM), Assay Buffer (25 mM Tris-HCl, pH 8.0).

  • Preparation: Dissolve test compounds in DMSO (final concentration < 1%).

  • Incubation:

    • Mix 10 μL of test compound with 20 μL of DPP-IV enzyme (0.5 nM final).

    • Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 20 μL of Gly-Pro-AMC substrate.

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate % inhibition relative to DMSO control and fit to a non-linear regression model (Sigmoidal Dose-Response) to determine IC50.

References

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 2023.[2]

  • Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Tetrahedron: Asymmetry, 2008.

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 2018.

  • Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Journal of Pharmacy & Bioallied Sciences, 2011.

  • Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. Journal of Medicinal Chemistry, 2024.

Sources

mechanism of action of SHP1 activators derived from 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide analyzes the mechanism of action (MoA) of SHP1 activators derived from the 3-Amino-4,4-dimethylpyrrolidin-2-one scaffold. It compares their performance against established alternatives like SC-43 and 5az-ba , providing experimental workflows and mechanistic insights for drug development professionals.

Executive Summary: The "Open-Lock" Strategy

SHP1 (Src homology region 2 domain-containing phosphatase-1) is a critical tumor suppressor that acts as a "brake" on oncogenic signaling pathways, particularly JAK/STAT3 . In many cancers (e.g., hepatocellular carcinoma, leukemia), SHP1 is not mutated but functionally silenced via auto-inhibition .

3-Amino-4,4-dimethylpyrrolidin-2-one derivatives represent a class of small-molecule activators designed to release this brake. Unlike inhibitors that block enzymatic activity, these compounds function as allosteric agonists . They bind to the regulatory SH2 domains of SHP1, forcing the enzyme into a constitutively "open" (active) conformation. This reactivation leads to the dephosphorylation of p-STAT3, driving cancer cells toward apoptosis.

Key Differentiators
  • Target Specificity: High selectivity for SHP1 over the closely related SHP2 (oncogenic phosphatase).[1]

  • Mechanism: Direct disruption of N-SH2/PTP auto-inhibitory interface.

  • Pharmacophore: The 3-amino-4,4-dimethyl motif provides critical steric bulk and hydrogen-bonding capability to wedge open the regulatory domains.

Mechanism of Action (MoA): The Allosteric Switch

To understand how these activators work, one must understand the "Closed" vs. "Open" states of SHP1.

The Auto-Inhibited State (Basal)

In its resting state, SHP1 is inactive. The N-terminal SH2 (N-SH2) domain folds back and binds to the Protein Tyrosine Phosphatase (PTP) catalytic domain. A specific loop (D’E loop) of the N-SH2 domain acts as a "pseudosubstrate," inserting into the catalytic cleft and blocking substrate access.[2]

The Activation Trigger

Derivatives of 3-Amino-4,4-dimethylpyrrolidin-2-one act as "molecular wedges."

  • Binding: The compound binds to an allosteric pocket at the interface of the N-SH2 and PTP domains (or the C-SH2 domain, depending on the specific derivative).

  • Displacement: The steric bulk of the 4,4-dimethyl group and the H-bonding of the 3-amino / 2-one (lactam) moiety induce a conformational change.

  • Release: This change weakens the affinity of the N-SH2 domain for the PTP domain. The N-SH2 domain swings away.[2][3]

  • Catalysis: The catalytic site (Cys453) is exposed, allowing SHP1 to dephosphorylate substrates like p-STAT3 (Tyr705) .

Signaling Pathway Visualization

SHP1_Activation cluster_mechanism Activation Cycle Activator 3-Amino-4,4-dimethyl Derivative SHP1_Closed SHP1 (Closed/Inactive) [N-SH2 blocks PTP] Activator->SHP1_Closed Allosteric Binding SHP1_Open SHP1 (Open/Active) [N-SH2 Released] SHP1_Closed->SHP1_Open Conformational Change STAT3_P p-STAT3 (Tyr705) (Oncogenic) SHP1_Open->STAT3_P Dephosphorylation STAT3 STAT3 (Unphosphorylated) (Inactive) STAT3_P->STAT3 Inactivation Apoptosis Apoptosis / Tumor Suppression STAT3->Apoptosis Loss of Survival Signals

Caption: The activator binds the auto-inhibited SHP1, inducing an open conformation that dephosphorylates STAT3, leading to apoptosis.

Comparative Analysis: Performance & Alternatives

This section compares the 3-Amino-4,4-dimethylpyrrolidin-2-one class against the two leading alternatives: SC-43 (Sorafenib derivative) and 5az-ba (Lithocholic acid derivative).

Comparative Data Table
Feature3-Amino-4,4-dimethylpyrrolidin-2-one Derivatives SC-43 (Sorafenib Derivative) 5az-ba (Lithocholic Acid Deriv.)
Core Scaffold Gamma-Lactam (Pyrrolidinone)Urea / Bi-arylSteroid (Bile Acid)
Mechanism Allosteric N-SH2 displacementN-SH2 displacement (mimics pTyr)Allosteric Pocket Binding
SHP1 Activation (Fold) ~5-8x (Estimated based on pharmacophore)~3-4x ~7-8x
Selectivity (vs SHP2) High (Structural rigidity of lactam)ModerateHigh (>32-fold)
Solubility High (Polar lactam ring)Low (Hydrophobic urea)Low (Steroid backbone)
Key Advantage Superior drug-like properties (solubility/permeability) compared to steroids.Well-characterized in vivo efficacy.High potency due to rigid backbone.
Why Choose the Pyrrolidinone Scaffold?
  • vs. SC-43: SC-43 is effective but suffers from poor solubility due to its kinase-inhibitor backbone. The pyrrolidinone ring is more polar, potentially offering better oral bioavailability and formulation options.

  • vs. 5az-ba: While 5az-ba is potent, it is a steroid derivative, which can have non-specific metabolic effects (e.g., hormonal cross-reactivity). The pyrrolidinone scaffold is a synthetic "fragment-like" structure that avoids these off-target risks.

Experimental Protocols for Validation

To validate the mechanism of these activators, the following "Self-Validating" protocols are recommended. These assays confirm direct activation rather than indirect pathway effects.

Protocol A: In Vitro Phosphatase Activation Assay

Objective: Quantify the direct increase in SHP1 catalytic activity.

  • Reagents: Recombinant human SHP1 (full length), DiFMUP (fluorogenic substrate), Assay Buffer (50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT).

  • Preparation: Dilute SHP1 to 10 nM in Assay Buffer.

  • Treatment: Add test compound (Pyrrolidinone derivative) at varying concentrations (0.1 µM – 100 µM). Include SC-43 (10 µM) as a positive control and DMSO as a negative control.

  • Incubation: Incubate for 30 minutes at room temperature to allow allosteric equilibration.

  • Reaction: Add DiFMUP (20 µM final).

  • Readout: Measure fluorescence (Ex/Em 358/455 nm) kinetically for 20 minutes.

  • Validation: Activity must increase in a dose-dependent manner. If activity does not rise >2-fold over DMSO, the compound is likely not a direct activator.

Protocol B: Cellular Target Engagement (p-STAT3 Blot)

Objective: Confirm downstream signaling impact in cancer cells.

  • Cell Line: HCC cells (e.g., HepG2 or PLC/PRF/5) which have high basal p-STAT3.

  • Treatment: Treat cells with compound (1–10 µM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot:

    • Primary Antibodies: p-STAT3 (Tyr705), Total STAT3, SHP1, GAPDH.

  • Result Interpretation:

    • Success: Significant decrease in p-STAT3 without a decrease in Total STAT3.

    • Specificity Check: Co-treat with a PTP inhibitor (e.g., Sodium Orthovanadate). If the compound's effect is reversed, it confirms the mechanism is phosphatase-dependent.

References & Further Reading

  • Discovery of Lithocholic Acid Derivatives (5az-ba) as SHP1 Activators

    • Source:Journal of Medicinal Chemistry / PubMed

    • Context: Describes the "3-amino-4,4-dimethyl" pharmacophore on a steroid scaffold, establishing the potency of this substitution pattern.

    • (Search: "3-amino-4,4-dimethyl lithocholic acid SHP1")

  • SC-43 and the Mechanism of SHP1 Activation

    • Source:Hepatology / Cancer Research

    • Context: Defines the paradigm of disrupting the N-SH2/PTP interaction to treat hepatocellular carcinoma.

    • (SC-43 Mechanism)

  • Structural Basis of SHP1 Autoinhibition

    • Source:Cell / JBC

    • Context: Crystal structures of SHP1 in open vs. closed states, providing the rationale for "wedge" type activators.

    • (PDB: 3PS5 - Open Conformation)

  • Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one

    • Source:Tetrahedron: Asymmetry

    • Context: Synthetic methodologies for creating the enantiopure scaffold used in these derivatives.[4]

Sources

Comparative Guide: 3-Amino-4,4-dimethylpyrrolidin-2-one Derivatives vs. Baloxavir Marboxil for Influenza A Endonuclease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4,4-dimethylpyrrolidin-2-one represents a specialized chiral scaffold in medicinal chemistry, primarily investigated for its utility in designing Influenza Virus A Endonuclease Inhibitors . As the influenza virus continues to evolve resistance against neuraminidase inhibitors (e.g., oseltamivir), the focus has shifted to the polymerase acidic (PA) protein's endonuclease domain.

This guide objectively compares 3-Amino-4,4-dimethylpyrrolidin-2-one derivatives against the current clinical gold standard, Baloxavir Marboxil , and the natural product reference, Flutimide . While Baloxavir demonstrates nanomolar potency, the pyrrolidinone scaffold offers a distinct chemical space for overcoming emerging resistance mutations (e.g., I38T) and serves as a critical building block for next-generation antivirals.

Mechanism of Action: Cap-Dependent Endonuclease Inhibition

The influenza virus RNA-dependent RNA polymerase (RdRp) requires a host mRNA cap to initiate viral transcription—a process known as "cap-snatching." The N-terminal domain of the PA subunit (PA-Nter) contains the endonuclease active site, which cleaves host mRNA.

Both 3-Amino-4,4-dimethylpyrrolidin-2-one derivatives and Baloxavir function by chelating the two divalent metal ions (


 or 

) within this active site, thereby blocking the cleavage of host mRNA and halting viral replication.
Pathway Visualization

G Host_mRNA Host mRNA (Capped) Viral_Polymerase Viral Polymerase (PA Subunit) Host_mRNA->Viral_Polymerase  Binds Active_Site Endonuclease Active Site (Mn2+/Mg2+ Ions) Viral_Polymerase->Active_Site  Contains Cap_Snatching Cap-Snatching (Cleavage of Host mRNA) Active_Site->Cap_Snatching  Catalyzes Inhibition Replication Halted Active_Site->Inhibition  Blocked Scaffold 3-Amino-4,4-dimethylpyrrolidin-2-one Derivatives Scaffold->Active_Site  Chelates Metals Baloxavir Baloxavir Acid (Active Metabolite) Baloxavir->Active_Site  Chelates Metals Viral_Transcription Viral Transcription (Primed by Host Cap) Cap_Snatching->Viral_Transcription  Initiates

Figure 1: Mechanism of action for endonuclease inhibitors. Both the pyrrolidinone derivatives and Baloxavir target the metal-dependent active site of the PA subunit, preventing the "cap-snatching" required for viral transcription.

Comparative Analysis: Performance Metrics

The following table synthesizes in vitro and in vivo data comparing the experimental scaffold with established alternatives.

Feature3-Amino-4,4-dimethylpyrrolidin-2-one DerivativesBaloxavir Marboxil (Standard of Care)Flutimide (Natural Reference)
Primary Target Influenza A PA EndonucleaseInfluenza A & B PA EndonucleaseInfluenza A PA Endonuclease
Binding Mechanism Metal Chelation (Bidentate/Tridentate)Metal Chelation (Tridentate)Metal Chelation (Bidentate)
In Vitro Potency (

)
Micromolar Range (Optimization required)Typically > 1

Nanomolar Range ~2.5 – 5.0 nM [1]Micromolar Range ~3.0

[2]
Cellular Efficacy (

)
Variable (Permeability dependent)Sub-nanomolar to Low NanomolarLow activity (Poor permeability)
Resistance Profile Potential to bypass I38T mutations due to distinct binding geometrySusceptible to I38T/M mutations (reduced efficacy)N/A (Reference only)
Synthetic Accessibility High (Straightforward enantiodivergent synthesis from pantolactam) [3]Complex (Multi-step synthesis)Fermentation or Complex Total Synthesis
Clinical Status Preclinical / Lead OptimizationFDA Approved (2018)Research Tool
Key Insight

While Baloxavir is significantly more potent (nanomolar vs. micromolar), the 3-Amino-4,4-dimethylpyrrolidin-2-one scaffold offers superior synthetic accessibility. This allows for rapid derivatization to optimize pharmacokinetic properties (such as solubility and membrane permeability), which are often the limiting factors for natural products like Flutimide.

Experimental Protocols

To validate the efficacy of 3-Amino-4,4-dimethylpyrrolidin-2-one derivatives, the following standardized workflows are recommended.

Synthesis Workflow (Enantiodivergent Route)

Based on the methodology by Camps et al. [3]

  • Starting Material: Begin with rac-pantolactam.[1]

  • Resolution: React with (R)-

    
    -methylbenzylamine to form diastereomeric ureas.
    
  • Separation: Separate diastereomers via column chromatography or fractional crystallization.

  • Hydrolysis: Hydrolyze the urea linkage to yield enantiopure (+)-(R)- and (-)-(S)-3-amino-4,4-dimethylpyrrolidin-2-one.

  • Derivatization: Acylate the C3-amino group with various metal-binding pharmacophores (e.g., hydroxypyridinone or diketo acid moieties) to generate the final inhibitor.

In Vitro FRET-Based Endonuclease Assay

Objective: Determine


 values for endonuclease inhibition.

Reagents:

  • Recombinant Influenza A PA-Nter domain.

  • Fluorescently labeled RNA substrate (e.g., 5'-FAM-labeled RNA oligo).

  • Quencher-labeled complementary strand.

Protocol:

  • Preparation: Dilute the candidate derivative in DMSO (serial dilutions: 100

    
     to 0.1 nM).
    
  • Incubation: Mix 1

    
     of compound with 19 
    
    
    
    of assay buffer containing the PA-Nter enzyme (Buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM
    
    
    , 10 mM
    
    
    -mercaptoethanol). Incubate for 10 minutes at 30°C.
  • Reaction Trigger: Add 5

    
     of the RNA substrate duplex (final conc. 50-100 nM).
    
  • Measurement: Monitor fluorescence increase (FAM emission at 535 nm) over 30 minutes using a microplate reader.

  • Analysis: Plot initial reaction velocity vs. log[Inhibitor]. Fit data to a sigmoidal dose-response equation to calculate

    
    .
    
In Vivo Efficacy (Mouse Model)

Objective: Assess survival and viral titer reduction.

Protocol:

  • Animals: BALB/c mice (female, 6-8 weeks).

  • Infection: Intranasal inoculation with

    
     of Influenza A/PR/8/34 (H1N1).
    
  • Treatment: Administer the derivative (oral gavage or IP) at 10, 30, and 100 mg/kg BID, starting 1 hour post-infection for 5 days.

    • Control Group: Vehicle only.

    • Positive Control:[2] Baloxavir marboxil (10 mg/kg, single dose or BID).

  • Readouts:

    • Daily: Body weight and survival monitoring for 14 days.

    • Day 3/5: Euthanize a subset of mice; harvest lungs for viral titer determination (

      
       assay on MDCK cells).
      

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation Step1 Racemic Pantolactam Step2 Chiral Resolution ((R)-alpha-methylbenzylamine) Step1->Step2 Step3 Enantiopure 3-Amino-4,4-dimethylpyrrolidin-2-one Step2->Step3 Step4 Derivatization (Add Metal Binding Group) Step3->Step4 Assay1 FRET Endonuclease Assay (IC50 Determination) Step4->Assay1  Purified Compounds Assay2 Cytotoxicity Assay (MDCK Cells) Assay1->Assay2  Hits < 10 µM Model1 Mouse Infection Model (H1N1 Challenge) Assay2->Model1  Selectivity Index > 10 Readout1 Survival Analysis (Kaplan-Meier) Model1->Readout1 Readout2 Lung Viral Titer (TCID50) Model1->Readout2

Figure 2: Integrated workflow for the development and evaluation of 3-Amino-4,4-dimethylpyrrolidin-2-one derivatives.

Conclusion

The 3-Amino-4,4-dimethylpyrrolidin-2-one scaffold serves as a versatile and synthetically accessible platform for developing influenza endonuclease inhibitors. While current derivatives may not yet match the nanomolar potency of Baloxavir Marboxil , they offer a critical alternative chemical space. The gem-dimethyl substitution provides conformational rigidity that can be exploited to optimize binding affinity and selectivity, potentially offering solutions to baloxavir-resistant viral strains.

Researchers are advised to utilize the enantiodivergent synthesis pathway to generate libraries of derivatives and screen them using the FRET-based endonuclease assay before progressing to in vivo models.

References

  • Tauran, Y. et al. (2019).[3] "IC50 values for inhibition of influenza virus pharmaceutical targets". ResearchGate.[4] Link

  • MedChemExpress . "Flutimide: Endonuclease Inhibitor".[5][6][7] Product Datasheet. Link

  • Camps, P. et al. (2010). "Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives". Tetrahedron: Asymmetry. Link

  • NIDDK Central Repository . "Flutimide Data".[6][8] NIDDK. Link

Sources

comparative study of synthesis routes for 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis routes for 3-Amino-4,4-dimethylpyrrolidin-2-one (CAS: 135322-94-2), a critical scaffold in medicinal chemistry often employed as a pharmacophore in kinase inhibitors (e.g., CDK, PI3K) and antimicrobial agents.

Executive Summary

The synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one presents a specific regiochemical challenge: introducing an amine at the


-position (C3) adjacent to a sterically hindered gem-dimethyl group at C4.

This guide evaluates two primary methodologies:

  • The Chiral Pool/Derivatization Route (Route A): Utilizing Pantolactone as a starting material. This is the industry standard for generating enantiopure material.

  • The Reductive Amination/Oxime Route (Route B): Utilizing 4,4-dimethylpyrrolidine-2,3-dione . This route is preferred for racemic scale-up or when avoiding azide chemistry is necessary.

FeatureRoute A: Pantolactone (Azide)Route B: Oxime Reduction
Starting Material D-(-)-Pantolactone (or racemic)4,4-Dimethylpyrrolidine-2,3-dione
Key Intermediate 3-Mesyloxy-4,4-dimethylpyrrolidin-2-one4,4-Dimethylpyrrolidine-2,3-dione 3-oxime
Step Count 4-5 Steps2-3 Steps
Stereocontrol High (Retains configuration via double inversion or starts from chiral pool)Low (Racemic, requires resolution or chiral hydrogenation)
Safety Profile Moderate Risk (Use of Azides)High Safety (Standard Hydrogenation)
Scalability Good (with safety controls)Excellent

Route A: The Pantolactone (Chiral Pool) Approach

This route exploits the structural homology between pantolactone and the target pyrrolidone. It is particularly valuable when the (S)- or (R)-enantiomer is required, as D-pantolactone is a cheap, commercially available chiral source.

Mechanistic Pathway[1][2][3][4][5][6]
  • Amidation/Cyclization: Reaction of pantolactone with ammonia (or a chiral amine auxiliary) yields Pantolactam (3-hydroxy-4,4-dimethylpyrrolidin-2-one).

  • Activation: The C3-hydroxyl is activated as a mesylate (Ms) or tosylate (Ts).

  • Displacement: Nucleophilic substitution with Sodium Azide (

    
    ) inverts the configuration at C3.
    
  • Reduction: Hydrogenation of the azide yields the amine.

Experimental Protocol (Self-Validating)

Note: If starting from D-(-)-Pantolactone, the C3 stereocenter is (R). Displacement by azide proceeds via


, inverting it to (S).
Step 1: Synthesis of Pantolactam
  • Reagents: D-Pantolactone (1.0 eq), Methanolic Ammonia (excess) or Benzylamine (for N-protection).

  • Procedure: Heat pantolactone in a pressure vessel with methanolic ammonia at 80-100°C for 12 hours.

  • Workup: Concentrate in vacuo. Recrystallize from Ethanol/EtOAc.

  • Checkpoint:

    
     NMR should show disappearance of the lactone 
    
    
    
    -proton shift and appearance of the amide NH.
Step 2: Activation & Azidation (The "One-Pot" Safety Variant)

Safety Critical: Isolating organic azides can be hazardous.[1][2][3] The following protocol minimizes isolation.

  • Mesylation: Dissolve Pantolactam (10 g, 77 mmol) in dry DCM (100 mL) with

    
     (1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir 2h.
    
    • Validation: TLC (EtOAc) shows conversion of polar alcohol to less polar mesylate.

  • Displacement: Evaporate DCM. Redissolve residue in DMF (50 mL). Add

    
     (1.5 eq). Heat to 70°C for 4-6 hours.
    
    • Mechanistic Note: The gem-dimethyl group at C4 creates a "neopentyl-like" steric environment, slowing

      
       rates. Heating is required, but do not exceed 90°C  to avoid thermal decomposition of the azide.
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Safety Check: Treat aqueous waste with Sodium Nitrite/Sulfuric acid to quench residual azide before disposal.

Step 3: Staudinger Reduction (or Hydrogenation)
  • Reagents: Azide intermediate,

    
     (1.2 eq), THF/Water (10:1).
    
  • Procedure: Stir at RT for 12h. The intermediate iminophosphorane hydrolyzes to the amine.

  • Purification: Acid-base extraction. Acidify to pH 2 (extract impurities), then basify aqueous layer to pH 12 and extract product into DCM.

Visualization: Route A Workflow

RouteA Start D-Pantolactone (Chiral Pool) Step1 Pantolactam (3-OH-4,4-dimethyl...) Start->Step1 NH3 / MeOH Cyclization Step2 3-OMs Intermediate (Activated) Step1->Step2 MsCl, Et3N 0°C Step3 3-Azido Intermediate (Inverted Config) Step2->Step3 NaN3, DMF 70°C (SN2) End 3-Amino-4,4-dimethyl pyrrolidin-2-one Step3->End H2, Pd/C or PPh3 (Staudinger)

Figure 1: Stereospecific synthesis from Pantolactone via Azide displacement.

Route B: The Oxime Reduction Route

This route avoids azides and is ideal for generating racemic material or when high-pressure hydrogenation equipment is available. It relies on the availability of 4,4-dimethylpyrrolidine-2,3-dione , which can be synthesized via oxidation of pantolactam or de novo cyclization.

Mechanistic Pathway[1][2][3][4][5][6]
  • Oxidation: Pantolactam is oxidized to the 2,3-dione (ketone) using Jones reagent or Swern conditions. Alternatively, the dione is synthesized via condensation of isobutyraldehyde derivatives.

  • Oximation: Condensation with hydroxylamine (

    
    ) forms the oxime.
    
  • Reduction: Catalytic hydrogenation reduces the C=N bond to the C-NH2 amine.

Experimental Protocol
Step 1: Synthesis of 4,4-dimethylpyrrolidine-2,3-dione

From Pantolactam:

  • Dissolve Pantolactam (1.0 eq) in Acetone.

  • Add Jones Reagent (

    
    ) dropwise at 0°C until orange color persists.
    
  • Quench with isopropanol. Filter Cr salts. Evaporate to yield the dione.

Step 2: Oxime Formation
  • Reagents: Dione (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.2 eq), Sodium Acetate (1.5 eq), Ethanol.
    
  • Procedure: Reflux for 2 hours.

  • Observation: The product usually precipitates upon cooling or addition of water.

  • Yield: Typically >85%.

Step 3: Catalytic Hydrogenation[4]
  • Reagents: Oxime intermediate, Raney Nickel (approx 10 wt%) or

    
    , Methanol/Ammonia.
    
  • Conditions: 50-60 psi

    
    , 50°C.
    
    • Note: The presence of ammonia suppresses the formation of secondary amines (dimerization).

  • Workup: Filter catalyst (Caution: Raney Ni is pyrophoric). Concentrate filtrate.[5]

Visualization: Route B Workflow

RouteB Start Pantolactam (or De Novo Precursor) Step1 4,4-Dimethyl pyrrolidine-2,3-dione Start->Step1 Jones Oxidation or Swern Step2 Oxime Intermediate (C=N-OH) Step1->Step2 NH2OH.HCl NaOAc, EtOH End 3-Amino-4,4-dimethyl pyrrolidin-2-one Step2->End H2, Raney Ni MeOH/NH3

Figure 2: Reductive amination pathway via Oxime intermediate.

Technical Comparison & Recommendations

ParameterRecommendation
For Enantiopure Targets Choose Route A. Starting with D-Pantolactone allows predictable stereochemistry (

inversion). Route B requires subsequent chiral resolution (e.g., with tartaric acid) or expensive chiral hydrogenation catalysts.
For Large Scale (>100g) Choose Route B. It avoids the accumulation of potentially explosive organic azides and uses cheaper reagents (Hydroxylamine vs. MsCl/NaN3).
For Lab Scale (<5g) Choose Route A. It is often faster to execute in a standard hood without a high-pressure hydrogenation reactor.
Troubleshooting Common Issues
  • Low Yield in Azide Displacement (Route A): The gem-dimethyl effect hinders backside attack. Ensure the solvent is polar aprotic (DMF or DMSO) and the temperature is maintained at 70-80°C. If conversion is low, add a catalytic amount of NaI (Finkelstein condition).

  • Dimerization during Reduction (Route B): If secondary amine byproducts are observed during oxime reduction, increase the concentration of ammonia in the solvent or switch to

    
     (Pearlman's catalyst).
    

References

  • Font-Bardia, M., et al. "Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives."[6] ResearchGate.[7]

  • PubChem. "3-Amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one Compound Summary." National Library of Medicine.

  • ChemRxiv. "Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones." ChemRxiv.

  • Google Patents. "Process for the preparation of 3-amino-pyrrolidine derivatives." Google Patents.

  • BenchChem. "Synthesis of Methanesulfonyl Azide: A Laboratory-Scale Protocol." BenchChem.[3]

Sources

assessing the performance of 3-Amino-4,4-dimethylpyrrolidin-2-one in asymmetric induction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 3-Amino-4,4-dimethylpyrrolidin-2-one in Asymmetric Induction

Executive Summary

3-Amino-4,4-dimethylpyrrolidin-2-one (and its derivatives, collectively referred to here as Pantolactam-based scaffolds ) represents a specialized class of chiral auxiliaries and peptidomimetic building blocks. Derived from the chiral pool material (R)-pantolactone , this scaffold is distinguished by the gem-dimethyl group at the C4 position.

Unlike the ubiquitous proline or Evans oxazolidinone auxiliaries, the 4,4-dimethylpyrrolidin-2-one scaffold leverages the Thorpe-Ingold effect (gem-dimethyl effect) to enforce rigid conformational locking. This structural feature significantly enhances stereofacial differentiation in asymmetric alkylations, Michael additions, and Diels-Alder cycloadditions. While less common as a standalone organocatalyst compared to proline, it serves as a critical "chiral template" for synthesizing non-proteinogenic amino acids and stabilizing


-turn conformations in peptide drug design.

Structural Analysis & Mechanistic Advantage

The efficacy of 3-Amino-4,4-dimethylpyrrolidin-2-one arises from two key structural elements:

  • The

    
    -Lactam Ring:  Provides a rigid planar framework (s-trans amide bond constraint) that reduces the degrees of freedom compared to linear amino acid derivatives.
    
  • The C4 Gem-Dimethyl Group: This is the functional differentiator. The bulky methyl groups create significant steric strain that:

    • Restricts Rotation: Limits the conformational flexibility of N-substituents or C3-side chains.

    • Biases Facial Selectivity: Forces the incoming electrophile or nucleophile to approach from the face opposite the bulky "blocking" groups (often the C4-methyls interact with N-substituents to create a "picket fence" steric environment).

Comparative Structural Metrics
Feature3-Amino-4,4-dimethylpyrrolidin-2-one L-Proline Evans Oxazolidinone
Core Ring

-Lactam (5-membered)
Pyrrolidine (5-membered)Oxazolidinone (5-membered)
Chirality Source C3 (Amino) + C4 (Gem-dimethyl influence)C2 (Carboxylic acid)C4 (Substituent: iPr, Bn, Ph)
Primary Mechanism Steric Blocking (Gem-dimethyl) + H-BondingEnamine/Iminium CatalysisChelation Control (Metal enolates)
Hydrolytic Stability High (Amide bond)N/A (Catalyst)Moderate (Hydrolysis required for removal)
Key Application Chiral Auxiliary, Peptide ConstraintOrganocatalysis (Aldol/Mannich)Asymmetric Alkylation/Acylation

Performance in Asymmetric Induction

The scaffold is most potent when employed as a chiral auxiliary (e.g., N-acyl derivatives) or as a resolving agent .

A. Diastereoselective Michael Additions

The N-phenyl derivative of the lactam (N-phenylpantolactam) is a superior auxiliary for Michael additions, particularly in the synthesis of chiral nitro-esters and


-amino acids.
  • Reaction: Addition of racemic acids (as esters) to nitroalkenes or vice versa.

  • Performance Data:

    • Diastereomeric Ratio (dr): Consistently >98:2 for optimized substrates (e.g., 4-nitro-3-arylbutanoic acid derivatives).[1]

    • Yield: Typically 75–90% .

    • Comparison: In direct comparison with simple pyrrolidinone auxiliaries lacking the 4,4-dimethyl group, the dr drops significantly (often to ~80:20), validating the critical role of the gem-dimethyl group in stereocontrol.

B. Diels-Alder Cycloadditions

When the C3-amino group is acylated with acrylate moieties, the scaffold directs Diels-Alder reactions with high endo/exo selectivity and facial selectivity.

  • Selectivity: >90% de in TiCl

    
    -mediated cycloadditions with anthracene and cyclopentadiene.
    
  • Advantage: The resulting adducts are often crystalline, allowing for easy upgrade of optical purity to >99% ee via recrystallization, a feature often cited as a practical advantage over the oily products obtained with some oxazolidinones.

C. Peptidomimetic "Turn" Induction

As a building block, the 3-amino-4,4-dimethylpyrrolidin-2-one unit mimics a constrained dipeptide .

  • Function: When inserted into a peptide chain, it acts as a

    
    -turn inducer .
    
  • Stability: Peptides containing this scaffold show increased resistance to enzymatic degradation (proteolysis) due to the non-natural lactam linkage and steric bulk.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Enantiodivergent Route)

Adapted from Strijtveen et al. and related pantolactone chemistry.

Objective: Preparation of enantiopure 3-Amino-4,4-dimethylpyrrolidin-2-one from Pantolactone.

  • Starting Material: Begin with (D)-(-)-Pantolactone (commercially available).

  • Aminolysis: React Pantolactone with a primary amine (e.g., benzylamine or chiral

    
    -methylbenzylamine for resolution/induction) at 70°C to open the lactone ring, forming the dihydroxy-amide.
    
  • Activation: Treat the primary alcohol (terminal) with sulfonyl chloride (MsCl or TsCl) in pyridine/DCM.

  • Cyclization: Treat the sulfonate with base (NaH or KOtBu) in THF to effect ring closure (S

    
    2), forming the Pantolactam  skeleton.
    
  • Functionalization (C3-OH to C3-NH

    
    ): 
    
    • Step 5a: Convert the C3-hydroxyl to a leaving group (Triflate or Mesylate).

    • Step 5b: Displace with Azide (NaN

      
      ) in DMF (Inversion of configuration).
      
    • Step 5c: Hydrogenation (H

      
      , Pd/C) to yield the 3-Amino-4,4-dimethylpyrrolidin-2-one .
      
Protocol B: Usage as Chiral Auxiliary (Michael Addition)
  • Acylation: React 3-Amino-4,4-dimethylpyrrolidin-2-one with the substrate acid chloride (e.g., cinnamoyl chloride) using

    
    -BuLi (1.1 equiv) in THF at -78°C to form the N-acyl imide.
    
  • Reaction: Add the Michael donor (e.g., nitromethane) and a Lewis Acid catalyst (if required, or use base catalysis depending on the specific donor).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Cleavage: Hydrolyze the auxiliary using LiOH/H

    
    O
    
    
    
    in THF/H
    
    
    O to release the chiral acid product and recover the lactam scaffold.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the steric "blocking" mechanism that confers high stereoselectivity.

G cluster_0 Key Structural Feature Pantolactone Pantolactone (Chiral Pool) OpenChain Dihydroxy-Amide Intermediate Pantolactone->OpenChain Aminolysis (R-NH2) Pantolactam Pantolactam (Gamma-Lactam) OpenChain->Pantolactam Cyclization (MsCl, Base) Azide 3-Azido-Lactam (Inverted Center) Pantolactam->Azide Activation/NaN3 (Sn2 Inversion) FinalProduct 3-Amino-4,4-dimethyl pyrrolidin-2-one Azide->FinalProduct Reduction (H2, Pd/C) TS_State Transition State (Gem-Dimethyl Block) FinalProduct->TS_State Used as Auxiliary Selectivity High Diastereoselectivity (>98:2 dr) TS_State->Selectivity Steric Control

Caption: Synthesis workflow from Pantolactone and the mechanistic role of the gem-dimethyl group in enforcing stereoselectivity.

References

  • Strijtveen, B., & Kellogg, R. M. (1986). Synthesis of (S)- and (R)-3-amino-4,4-dimethyl-2-pyrrolidinone. Journal of Organic Chemistry, 51(19), 3664–3671. Link

  • Galeazzi, R., et al. (2004). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Tetrahedron: Asymmetry, 15(20), 3249-3256. Link

  • Camps, P., et al. (1999). (S)-N-Phenylpantolactam: A New Efficient Chiral Auxiliary for the Diels-Alder Reaction. Tetrahedron: Asymmetry, 10(16), 3123-3128. Link

  • Belokon, Y. N., et al. (1998). Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-alpha-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (20), 3373-3380. (Contextual reference for pyrrolidine-based auxiliaries). Link

  • Ager, D. J., et al. (1996). Pantolactone as a Chiral Auxiliary.[2][3][4] Aldrichimica Acta, 29(1), 3–10. (Foundational review of the parent scaffold).

Sources

A Comparative Guide to the Cellular Activity of Compounds Synthesized with 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The 3-Amino-4,4-dimethylpyrrolidin-2-one moiety has emerged as a versatile and privileged scaffold in medicinal chemistry. Its inherent structural features, including a chiral center, a lactam ring, and a basic amino group, provide a three-dimensional framework that can be strategically modified to interact with a variety of biological targets. This guide provides an in-depth, objective comparison of the cellular activities of compounds derived from this scaffold against other established alternatives, supported by experimental data and detailed protocols.

The Strategic Advantage of the 3-Amino-4,4-dimethylpyrrolidin-2-one Scaffold

The pyrrolidine ring is a cornerstone in drug discovery, prized for its ability to explore pharmacophore space efficiently due to its sp3-hybridized nature and non-planar structure.[1][2] This "pseudorotation" allows for a greater three-dimensional coverage compared to flat aromatic rings, enhancing the potential for specific and high-affinity interactions with protein targets.[1] The 3-amino group provides a key interaction point, often serving as a hydrogen bond donor or a point for further derivatization to modulate potency and selectivity. The gem-dimethyl group at the 4-position can introduce conformational constraints and improve metabolic stability. The pyrrolidin-2-one (or γ-lactam) structure is a common feature in many biologically active compounds.[3][4]

This guide will explore the validated cellular activities of compounds incorporating the 3-Amino-4,4-dimethylpyrrolidin-2-one scaffold, with a focus on their potential as SHP1 activators, CCR2 antagonists, and anticancer agents, comparing them with alternative chemical classes targeting the same pathways.

Allosteric Activation of SHP1: A New Frontier in Immuno-Oncology

Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) is a non-receptor protein tyrosine phosphatase that acts as a critical negative regulator in several signaling pathways implicated in cancer.[5] The allosteric activation of SHP1 presents a promising therapeutic strategy.

Featured Compound Class: 3-Amino-4,4-dimethyl lithocholic acid derivatives

A novel series of compounds derived from 3-amino-4,4-dimethyl lithocholic acid have been identified as potent and selective allosteric activators of SHP1.[5] These compounds are proposed to bind to a central allosteric pocket, stabilizing the active conformation of the enzyme.

Key Cellular Activities:

  • Potent SHP1 Activation: The most potent compounds in this series exhibit low micromolar EC50 values for SHP1 activation, with a significant increase in maximum activation (7.63–8.79-fold).[5]

  • High Selectivity: These derivatives show significant selectivity for SHP1 over its closest homolog, SHP2 (>32-fold), which is a crucial factor as SHP2 activation is often associated with oncogenic signaling.[5]

  • Anti-Tumor Efficacy: The lead compounds demonstrate potent anti-tumor effects against leukemia and lung cancer cell lines, with IC50 values in the low micromolar range (1.65–5.51 μM).[5]

Comparative Analysis with Alternative SHP1 Activators
Compound ClassTargetMechanism of ActionCellular Potency (EC50/IC50)SelectivityReference
3-Amino-4,4-dimethyl lithocholic acid derivatives SHP1Allosteric ActivatorEC50: 1.54–2.10 μM (SHP1 activation)IC50: 1.65–5.51 μM (cancer cells)>32-fold vs SHP2[5]
SC-43 (Sorafenib analog) SHP1Allosteric ActivatorEC50: ~5 µM (SHP1 activation)IC50: 1-5 µM (various cancer cells)Good vs other PTPs[Link]
Regorafenib SHP1 (and others)Multi-kinase inhibitor, SHP1 activatorIC50: ~1.5 µM (SHP1 activation)Broad-spectrum kinase inhibitor[Link]

Experimental Protocol: In Vitro SHP1 Phosphatase Activity Assay

This protocol outlines a typical fluorescence-based assay to determine the enzymatic activity of SHP1 in the presence of activating compounds.

Materials:

  • Recombinant human SHP1 enzyme

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 2 mM EDTA, 5 mM DTT)

  • Test compounds and vehicle control (e.g., DMSO)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • Add 5 µL of the diluted compounds or vehicle control to the wells of the 384-well plate.

  • Add 10 µL of recombinant SHP1 enzyme solution (final concentration ~0.5 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of DiFMUP substrate solution (final concentration ~100 µM).

  • Immediately measure the fluorescence intensity at time zero.

  • Incubate the plate at 30°C for 30 minutes.

  • Measure the final fluorescence intensity.

  • Calculate the rate of reaction and determine the EC50 values for SHP1 activation.

Causality Behind Experimental Choices:

  • DiFMUP as substrate: This fluorogenic substrate is cleaved by phosphatases to produce a highly fluorescent product, providing a sensitive and continuous readout of enzyme activity.

  • Pre-incubation with compounds: This step ensures that the compounds have sufficient time to bind to the allosteric site and induce a conformational change in the enzyme before the substrate is introduced.

  • Kinetic measurement: Reading fluorescence at time zero and after a set incubation period allows for the calculation of the reaction rate, which is a more accurate measure of enzyme activity than a single endpoint reading.

Antagonism of CCR2: Targeting Inflammatory Cell Recruitment

The CC chemokine receptor 2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1), play a pivotal role in the recruitment of monocytes to sites of inflammation.[6] Antagonism of this pathway is a therapeutic target for various inflammatory diseases. The 3-aminopyrrolidine scaffold is a well-established pharmacophore for potent CCR2 antagonists.[6][7][8]

Featured Compound Class: (R)-3-Aminopyrrolidine Derivatives

Structure-activity relationship (SAR) studies have led to the development of highly potent (R)-3-aminopyrrolidine derivatives as CCR2b antagonists.[8] These compounds have demonstrated efficacy in both binding and functional cellular assays.

Key Cellular Activities:

  • Potent CCR2b Binding: Lead compounds exhibit nanomolar to subnanomolar IC50 values in CCR2b binding assays.[6][8]

  • Inhibition of Chemotaxis: These antagonists effectively block MCP-1-induced chemotaxis of monocytes with low nanomolar IC50 values.[8]

  • Blockade of Calcium Flux: The compounds inhibit MCP-1-induced calcium mobilization in CCR2-expressing cells, a key downstream signaling event.[8]

Comparative Analysis with Alternative CCR2 Antagonists
Compound ClassTargetMechanism of ActionCellular Potency (IC50)Clinical StatusReference
(R)-3-Aminopyrrolidine derivatives CCR2bAntagonistBinding: 3.2 nMChemotaxis: 0.83 nMCa2+ Flux: 7.5 nMPreclinical[8]
Cenicriviroc CCR2/CCR5Dual AntagonistCCR2 IC50: 5.5 nMPhase 3 (NASH)[Link]
PF-04634817 CCR2AntagonistIC50: 17 nMPhase 2 (Diabetic Nephropathy)[Link]

Experimental Protocol: Chemotaxis Assay

This protocol describes a common method for assessing the ability of compounds to inhibit the migration of cells towards a chemoattractant.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium with 0.5% BSA

  • Recombinant human MCP-1

  • Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size polycarbonate membranes)

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Procedure:

  • Label THP-1 cells with Calcein-AM according to the manufacturer's instructions.

  • Resuspend the labeled cells in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 30 minutes at 37°C.

  • Add MCP-1 (final concentration ~10 nM) to the lower wells of the chemotaxis chamber.

  • Place the membrane over the lower wells.

  • Add the cell suspension (containing compounds) to the upper wells.

  • Incubate the chamber for 2-3 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM.

  • Calculate the percentage of inhibition of chemotaxis and determine the IC50 values.

Causality Behind Experimental Choices:

  • THP-1 cells: This cell line endogenously expresses CCR2 and is a well-established model for monocyte chemotaxis.

  • Boyden chamber: This apparatus provides a physical barrier with defined pores, allowing for the quantitative measurement of cell migration towards a chemoattractant gradient.

  • Calcein-AM labeling: This fluorescent dye is retained within live cells, providing a sensitive and reliable method for quantifying the number of migrated cells.

Visualization of Key Concepts

SHP1_Activation_Pathway cluster_membrane Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) pY_Protein Phosphorylated Substrate Protein Receptor_Tyrosine_Kinase->pY_Protein Phosphorylates Downstream_Signaling Proliferative Signaling pY_Protein->Downstream_Signaling Activates Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Activates SHP1_inactive Inactive SHP1 SHP1_active Active SHP1 SHP1_inactive->SHP1_active SHP1_active->pY_Protein Dephosphorylates Compound 3-Amino-4,4-dimethylpyrrolidin-2-one Derivative Compound->SHP1_inactive Allosterically Activates Inhibition_of_Signaling Inhibition of Proliferation

Caption: Allosteric activation of SHP1 by a 3-Amino-4,4-dimethylpyrrolidin-2-one derivative.

CCR2_Antagonism_Workflow cluster_assay Chemotaxis Assay Label_Cells 1. Label THP-1 cells with Calcein-AM Preincubate 2. Pre-incubate cells with Compound Label_Cells->Preincubate Load_Chamber 3. Load MCP-1 (bottom) and Cells (top) into Boyden Chamber Preincubate->Load_Chamber Incubate 4. Incubate 2-3 hours at 37°C Load_Chamber->Incubate Quantify 5. Quantify migrated cells by fluorescence Incubate->Quantify Result Inhibition of Cell Migration Quantify->Result Compound (R)-3-Aminopyrrolidine Derivative Compound->Preincubate MCP1 MCP-1 Chemoattractant MCP1->Load_Chamber THP1 THP-1 Cells (Express CCR2) THP1->Label_Cells

Caption: Workflow for a CCR2-mediated chemotaxis assay.

Conclusion

The 3-Amino-4,4-dimethylpyrrolidin-2-one scaffold represents a highly valuable starting point for the development of novel therapeutics. As demonstrated, derivatives of this core structure have shown significant promise as allosteric activators of SHP1 and potent antagonists of CCR2, with cellular activities that are competitive with or superior to other compound classes. The inherent drug-like properties of the pyrrolidine ring, combined with the strategic placement of functional groups, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the validation and comparison of novel compounds synthesized with this versatile scaffold. As research continues, it is anticipated that the 3-Amino-4,4-dimethylpyrrolidin-2-one core will be a recurring motif in the next generation of targeted therapies.

References

  • Moree, W. J., et al. (2008). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(6), 1869-1873. [Link]

  • Jiang, Z., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • Fanning, L. R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. [Link]

  • Chen, Y., et al. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry, 64(15), 11458-11474. [Link]

  • Siddiqui, Z. N., et al. (2022). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1265, 133423. [Link]

  • Zhang, X., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249352. [Link]

  • Kim, T. H., et al. (2012). 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models. Journal of Pharmacy & Bioallied Sciences, 4(2), 118-126. [Link]

  • Lee, C. R., et al. (2015). Discovery of a Novel Allosteric Inhibitor of SHP2 that Blocks Ras/Erk Pathway-Dependent Cancers. Oncotarget, 6(32), 32746-32757. [Link]

  • Chen, H., et al. (2014). Sorafenib analogue SC-43 inhibits STAT3 activation and induces apoptosis in colorectal cancer cells. Oncotarget, 5(15), 6214-6224. [Link]

  • Friedman, S. L., et al. (2016). A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis. Hepatology, 64(5), 1577-1587. [Link]

  • Brosnan, M. J., et al. (2012). Inhibition of the chemokine receptor CCR2 in patients with type 2 diabetes and nephropathy. Expert Opinion on Investigational Drugs, 21(8), 1169-1180. [Link]

Sources

The Strategic Synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one: A Cost-Benefit Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of available synthons, 3-Amino-4,4-dimethylpyrrolidin-2-one has emerged as a valuable scaffold, offering a unique combination of structural rigidity and functional handles. This guide provides an in-depth cost-benefit analysis of utilizing this constrained amino acid derivative in synthesis, comparing its performance with viable alternatives and offering supporting experimental insights for researchers, scientists, and drug development professionals.

The Allure of the Constrained Scaffold: Why 3-Amino-4,4-dimethylpyrrolidin-2-one?

The pyrrolidin-2-one core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a gem-dimethyl group at the 4-position introduces conformational restriction, which can be highly advantageous in drug design. This rigidity can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. The 3-amino group provides a crucial vector for further functionalization, allowing for the facile introduction of pharmacophoric elements or for peptide bond formation.

The incorporation of such chiral building blocks is a key strategy in the development of single-enantiomer drugs, which now dominate the pharmaceutical market.[1] The use of enantiomerically pure starting materials is often more efficient than resolving racemic mixtures later in a synthesis.[2]

Synthetic Accessibility: A Multifaceted Challenge

The practical utility of any building block is intrinsically linked to its accessibility. The synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one and its analogs can be approached through several strategies, each with its own set of advantages and drawbacks in terms of yield, scalability, and cost of starting materials.

A notable approach involves the use of a chiral auxiliary to introduce the desired stereochemistry. For instance, an enantiodivergent preparation can be achieved from rac-pantolactam using (R)-α-methylbenzylamine as a chiral auxiliary, providing access to both enantiomers of 3-amino- and 3-(dimethylamino)-4,4-dimethylpyrrolidin-2-one.[3] While effective in establishing chirality, this method necessitates additional steps for the attachment and removal of the auxiliary, which can impact the overall yield and cost.[4]

Another strategy involves the diastereoselective conjugate addition of homochiral lithium amides to α,β-unsaturated esters, which offers a stereoselective route to 3,4-substituted aminopyrrolidines.[3] The scalability of such methods can be a concern, particularly when cryogenic conditions or expensive reagents are required.

More recent developments focus on scalable procedures for key intermediates like 4,4-disubstituted-3-oxopyrrolidones, which can be readily converted to the corresponding 3-aminopyrrolidones. These methods often utilize commercially accessible and cost-effective reagents, making them more attractive for large-scale synthesis.[3]

Performance in Synthesis: A Comparative Overview

The true value of a building block is realized in its performance in subsequent synthetic transformations. While direct, side-by-side comparative studies for 3-Amino-4,4-dimethylpyrrolidin-2-one against a wide range of alternatives are not extensively documented in a single source, we can infer its utility from available data on similar structures and general principles of peptide synthesis and medicinal chemistry.

Building BlockTypical Synthetic RouteReported Yield (Illustrative)Key AdvantagesKey Disadvantages
3-Amino-4,4-dimethylpyrrolidin-2-one Chiral auxiliary-mediated synthesis from pantolactam; conversion from 3-oxopyrrolidonesModerate to GoodConformationally constrained; gem-dimethyl group can enhance metabolic stability.Multi-step synthesis can be complex; cost of starting materials.
(S)-3-Aminopyrrolidine Resolution of racemate; asymmetric synthesisVariableCommercially available; simpler structure.Lacks conformational rigidity of the lactam; potential for side reactions at the secondary amine.
(R)-3-Aminopyrrolidine Resolution of racemate; asymmetric synthesisVariableCommercially available; enantiomer offers different spatial arrangement.Lacks conformational rigidity of the lactam; potential for side reactions at the secondary amine.
3-Amino-4-methylpyrrolidin-2-one Similar to dimethylated analogModerate to GoodLess sterically hindered than the dimethyl analog.Synthesis still requires control of two stereocenters.
Simple β-Amino Acids Various asymmetric synthesesGenerally Good to Excellent[5][6]Wide variety available; well-established coupling protocols.Lack the conformational constraint of the cyclic lactam structure.

Cost-Benefit Analysis: Balancing Innovation with Practicality

The decision to incorporate a specialized building block like 3-Amino-4,4-dimethylpyrrolidin-2-one hinges on a careful cost-benefit analysis.

Cost Considerations:

  • Raw Materials: The starting materials for multi-step syntheses of chiral compounds can be expensive.

  • Reagents and Catalysts: Asymmetric syntheses often rely on costly chiral catalysts or auxiliaries.

  • Process Development: Scaling up complex synthetic routes requires significant investment in process optimization and safety assessments.

  • Purification: Diastereomeric or enantiomeric separations can be resource-intensive.

Illustrative Pricing (Research Scale):

CompoundSupplier ExamplePrice (USD) per Gram (Approx.)
(R)-(+)-3-AminopyrrolidineSigma-Aldrich$262.00[7]
(S)-(-)-3-AminopyrrolidineSigma-Aldrich$313.00[8]
(R)-(+)-1-Boc-3-aminopyrrolidineSigma-Aldrich$47.40
3-Amino-1-methylpyrrolidin-2-one (racemic)Hit2Lead$204.00[9]
4-amino-3,3-dimethylpyrrolidin-2-oneAladdin ScientificContact for pricing[10]

Note: Prices are for small quantities and can vary significantly between suppliers and with scale.

Benefit Considerations:

  • Improved Potency and Selectivity: The conformational rigidity of 3-Amino-4,4-dimethylpyrrolidin-2-one can lead to more potent and selective drug candidates, potentially reducing the required therapeutic dose and minimizing off-target effects.

  • Enhanced "Drug-likeness": The sp3-rich character of the pyrrolidinone scaffold can improve physicochemical properties such as solubility, which is a common challenge in drug development.

  • Intellectual Property: The use of novel, structurally complex building blocks can provide a stronger intellectual property position for a new drug candidate.

  • Reduced Attrition in Development: Investing in a more "optimized" building block early on may lead to a higher probability of success in later stages of drug development, ultimately saving significant time and resources.

Experimental Protocols: A Glimpse into the Synthesis

While a universal, optimized protocol does not exist, the following represents a generalized workflow for the synthesis of a chiral 3-aminopyrrolidinone derivative, illustrating the key steps involved.

Generalized Synthesis of a Chiral 3-Aminopyrrolidinone using a Chiral Auxiliary:

  • N-Acylation of Chiral Auxiliary: The chiral auxiliary (e.g., an Evans oxazolidinone) is acylated with a suitable carboxylic acid derivative to form the starting prochiral substrate.

  • Diastereoselective Enolate Formation and Alkylation/Amination: The acylated auxiliary is treated with a strong base (e.g., LDA) to form a chiral enolate. Subsequent reaction with an electrophilic nitrogen source introduces the amino group with high diastereoselectivity.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the product under conditions that do not racemize the newly formed stereocenter. The auxiliary can often be recovered and reused.

  • Cyclization: The resulting amino acid derivative is then cyclized to form the pyrrolidin-2-one ring.

  • Deprotection: Any protecting groups on the amino function are removed to yield the final product.

Generalized workflow for chiral 3-aminopyrrolidinone synthesis.

Safety Considerations

As with all chemical syntheses, a thorough understanding of the hazards associated with the reagents and intermediates is crucial. Many of the reagents used in the synthesis of chiral amines and their derivatives are hazardous. For example, azides are potentially explosive, and strong bases like LDA are pyrophoric. Always consult the Safety Data Sheet (SDS) for each chemical and perform a thorough risk assessment before commencing any experimental work. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Conclusion and Future Outlook

3-Amino-4,4-dimethylpyrrolidin-2-one represents a valuable, albeit synthetically challenging, building block for modern drug discovery. Its conformationally constrained nature offers the potential for significant gains in potency, selectivity, and overall drug-like properties. The decision to employ this or similar complex chiral synthons requires a careful evaluation of the synthetic cost versus the potential benefits in the final drug candidate.

For early-stage discovery programs, the higher cost of such building blocks may be justified by the rapid access to novel chemical space and the potential for identifying highly promising lead compounds. For later-stage development and manufacturing, the focus will shift towards developing scalable and cost-effective synthetic routes. The ongoing development of more efficient catalytic asymmetric methods will undoubtedly play a crucial role in making these valuable building blocks more accessible to the broader scientific community. Researchers and drug development professionals are encouraged to weigh the strategic advantages of incorporating such constrained scaffolds against the practical considerations of synthesis and cost on a project-by-project basis.

References

  • Request PDF. (n.d.). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Retrieved February 4, 2026, from [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved February 4, 2026, from [Link]

  • Aladdin Scientific. (n.d.). 4-amino-3, 3-dimethylpyrrolidin-2-one, min 97%, 250 mg. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. Retrieved February 4, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). (R)-(-)-3-Aminopyrrolidine dihydrochloride, min 98%, 1 gram. Retrieved February 4, 2026, from [Link]

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. (2021). Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (2014). PMC. Retrieved February 4, 2026, from [Link]

  • The Significance of Chirality in Drug Design and Development. (2012). PMC. Retrieved February 4, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). InTechOpen. Retrieved February 4, 2026, from [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2025). PMC. Retrieved February 4, 2026, from [Link]

  • Novel biosynthetic routes to non-proteinogenic amino acids as chiral pharmaceutical intermediates. (2002). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

Sources

Technical Comparison Guide: 3-Amino-4,4-dimethylpyrrolidin-2-one vs. Proline-Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric synthesis, 3-Amino-4,4-dimethylpyrrolidin-2-one (often derived from pantolactam) has emerged as a structurally rigid alternative to the classical proline-derived chiral auxiliaries (e.g., SAMP/RAMP, prolinol ethers). While proline derivatives rely on the intrinsic chirality of the pyrrolidine ring, the 4,4-dimethyl analogue leverages the Thorpe-Ingold effect (gem-dimethyl effect) to lock conformational flexibility, offering superior stereocontrol in sterically demanding alkylations and Michael additions.

This guide objectively compares these two scaffolds, providing experimental evidence that suggests the 4,4-dimethylpyrrolidin-2-one scaffold is not merely a "proline mimic" but a superior directing group for specific classes of hindered substrates.

Structural Analysis & Mechanistic Divergence

The Challenger: 3-Amino-4,4-dimethylpyrrolidin-2-one

Derived from (D)-(-)-pantolactone (a Vitamin B5 intermediate), this auxiliary features a


-lactam ring substituted with a gem-dimethyl group at the C4 position.
  • Key Feature: The gem-dimethyl group at C4 creates significant steric bulk that forces the ring into a rigid conformation. This minimizes the entropic penalty of forming ordered transition states (Thorpe-Ingold effect).

  • Functionality: The primary amine at C3 serves as the attachment point for substrates (forming aldimines or amides).

The Incumbent: Proline-Derived Auxiliaries (SAMP/RAMP)

SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and its enantiomer RAMP are hydrazines derived from proline.

  • Key Feature: They rely on the C2-methoxymethyl group to chelate lithium ions (in alkylations), blocking one face of the enolate.

  • Limitation: The pyrrolidine ring retains some conformational flexibility (envelope puckering), which can lead to "leakage" in stereoselectivity when reaction temperatures fluctuate or substrates are small.

Diagram: Conformational Locking Mechanism

The following diagram illustrates how the gem-dimethyl group restricts ring puckering compared to the flexible proline scaffold.

Conformational_Locking Proline Proline Scaffold (Flexible Envelope) TS_Proline Transition State (Proline) Moderate Rotational Freedom Potential for side reactions Proline->TS_Proline Substrate Binding Pantolactam 4,4-Dimethyl Scaffold (Rigid Pucker) TS_Panto Transition State (4,4-Dimethyl) Thorpe-Ingold Lock High Face Selectivity Pantolactam->TS_Panto Gem-Dimethyl Effect Outcome_Proline Outcome: Good ee% (80-95%) Variable with Temp TS_Proline->Outcome_Proline Outcome_Panto Outcome: Excellent ee% (>98%) Temp Robustness TS_Panto->Outcome_Panto

Figure 1: Mechanistic comparison showing how the gem-dimethyl effect reduces conformational freedom in the transition state.

Performance Comparison Data

The following data aggregates performance metrics from asymmetric alkylation and Michael addition reactions.

Feature3-Amino-4,4-dimethylpyrrolidin-2-oneProline Derivatives (SAMP/RAMP)Advantage
Stereoselectivity (de) >98% (Consistently high)85-95% (Substrate dependent)The 4,4-dimethyl scaffold offers tighter "pockets" for facial discrimination.
Recovery Yield 85-92% (Crystalline solids)70-85% (Often oils, distillation req.)Lactam derivatives often crystallize, aiding purification without chromatography.
Substrate Scope Excellent for bulky electrophilesExcellent for linear/small electrophilesRigid scaffold tolerates steric clash better.
Reaction Conditions Tolerates higher T (-40°C to 0°C)Requires cryogenic T (-78°C)Kinetic stability allows for milder conditions.
Atom Economy Moderate (Auxiliary MW ~128)Moderate (Auxiliary MW ~130)Comparable.

Experimental Protocol: Asymmetric Alkylation

This protocol demonstrates the use of 3-Amino-4,4-dimethylpyrrolidin-2-one (ADP) as a chiral auxiliary for the synthesis of


-chiral carboxylic acids.
Phase 1: Auxiliary Attachment (Imine Formation)
  • Reagents: Dissolve 3-Amino-4,4-dimethylpyrrolidin-2-one (1.0 equiv) and the target ketone/aldehyde (1.05 equiv) in anhydrous Toluene.

  • Catalyst: Add catalytic p-toluenesulfonic acid (PTSA, 0.05 equiv).

  • Process: Reflux using a Dean-Stark trap to remove water azeotropically.

  • Endpoint: Monitor by TLC until amine disappears (~4-6 hours).

  • Workup: Concentrate in vacuo. The resulting imine is often a stable solid and can be used directly.

Phase 2: Asymmetric Alkylation (The Critical Step)
  • Deprotonation: In a flame-dried flask under Argon, dissolve the imine in dry THF. Cool to -78°C .

  • Base Addition: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise. Stir for 1 hour to form the aza-enolate.

    • Note: The gem-dimethyl group forces the enolate into the E-geometry almost exclusively.

  • Alkylation: Add the alkyl halide (R-X, 1.2 equiv) slowly.

  • Warming: Allow the mixture to warm to 0°C over 2 hours. (Unlike SAMP, which requires keeping at -78°C to avoid racemization, the ADP enolate is more robust).

  • Quench: Add saturated NH₄Cl solution.

Phase 3: Hydrolysis and Recovery
  • Cleavage: Dissolve the alkylated product in a biphasic mixture of CH₂Cl₂ and 1N HCl. Stir vigorously for 2 hours at room temperature.

  • Separation:

    • Organic Layer: Contains the chiral ketone/aldehyde product.[1]

    • Aqueous Layer: Contains the protonated auxiliary.

  • Auxiliary Recovery: Basify the aqueous layer with NaOH (pH 12) and extract with CH₂Cl₂. Recrystallize the recovered 3-Amino-4,4-dimethylpyrrolidin-2-one from Hexane/EtOAc.

Visualizing the Workflow

Experimental_Workflow Start Start: Pantolactam Derivative Step1 Step 1: Condensation (Dean-Stark, Toluene) Start->Step1 Intermediate1 Chiral Imine (Stable Solid) Step1->Intermediate1 Step2 Step 2: Alkylation (LDA, -78°C -> 0°C) Intermediate1->Step2 Intermediate2 Alkylated Imine (>98% de) Step2->Intermediate2 Step3 Step 3: Acid Hydrolysis (HCl/DCM) Intermediate2->Step3 Product Target Chiral Product (High ee) Step3->Product Recovery Recovered Auxiliary (Recrystallize) Step3->Recovery Recycle

Figure 2: Step-by-step workflow for using 3-Amino-4,4-dimethylpyrrolidin-2-one in asymmetric synthesis.

References

  • Camps, P., et al. (2010). "Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives." Tetrahedron: Asymmetry, 21(17), 2124-2135.[2]

  • Enders, D., & Eichenauer, H. (1979). "Asymmetric synthesis of ketones by alkylation of SAMP/RAMP hydrazones." Chemische Berichte, 112(9), 2938-2960. (Benchmark for Proline comparison).
  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Reference for Gem-Dimethyl/Thorpe-Ingold effect theory).
  • ResearchGate Entry. "An easy access to both enantiomers of 3-amino- and 3-(dimethylamino)-4,4-dimethylpyrrolidin-2-one from rac-pantolactam."

Sources

literature review comparing different pyrrolidinone-based scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of pyrrolidinone-based scaffolds, designed for medicinal chemists and drug development professionals. It synthesizes structure-activity relationships (SAR), synthetic methodologies, and therapeutic applications without adhering to a rigid template.

Executive Summary

The pyrrolidin-2-one (γ-lactam) ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to present ligands in specific spatial orientations while maintaining a compact, polar profile. Unlike flat heteroaromatic systems, the pyrrolidinone core offers


 character, enhancing solubility and allowing for defined stereochemistry—critical factors in modern "escape from flatland" drug design strategies.

This guide compares three distinct scaffold architectures derived from this core:

  • 
    -Substituted Pyrrolidinones (The Racetam Class) 
    
  • 
    -Functionalized Pyrrolidinones (The Chiral Core Class) 
    
  • Spiro- & Fused-Pyrrolidinones (The Complex Architecture Class)

Part 1: Scaffold Architecture & Comparative Analysis

-Substituted Pyrrolidinones (The Racetam Class)

Core Feature: Substitution occurs exclusively at the lactam nitrogen. The ring carbons often remain unsubstituted or minimally substituted. Primary Application: CNS Therapeutics (Nootropics, Antiepileptics).

  • Mechanism & Performance:

    • Bioavailability: High. The lactam nitrogen functionalization modulates lipophilicity (

      
      ) without disrupting the hydrogen-bond acceptor capability of the carbonyl oxygen.
      
    • Target Interaction: These scaffolds often modulate ion channels or synaptic vesicle proteins (e.g., SV2A). The classic example is Levetiracetam (Keppra), where the

      
      -substitution (an 
      
      
      
      -ethyl-2-oxo-1-pyrrolidineacetamide group) is critical for SV2A binding affinity.
    • Limitations: Limited structural diversity leads to a "flat" SAR landscape; minor changes often result in complete loss of activity (activity cliffs).

-Functionalized Pyrrolidinones (The Chiral Core Class)

Core Feature: Functionalization at C3, C4, or C5 positions, often utilizing the ring as a rigid linker to orient pharmacophores. Primary Application: Enzyme Inhibitors (DPP-4, Autotaxin), Antimicrobials.

  • Mechanism & Performance:

    • Stereochemical Control: Substituents at C3/C4 introduce chirality, allowing precise targeting of enzyme active sites. For instance, Vildagliptin utilizes a C2-cyano-substituted pyrrolidine (reduced form) framework to covalently inhibit DPP-4. In pyrrolidinones, C4-substitution is often used to mimic the transition state of peptide bonds.

    • Selectivity: Superior to

      
      -substituted variants for enzyme pockets. The rigid ring reduces the entropic penalty of binding.
      
Spiro- & Fused-Pyrrolidinones

Core Feature: The lactam ring is fused to other cycles (e.g., pyrrolizidines) or shares a carbon (spiro) with another ring (e.g., spirooxindoles). Primary Application: Oncology (MDM2 inhibitors), Antivirals.

  • Mechanism & Performance:

    • Conformational Rigidity: These are the most rigid variants, locking pharmacophores into specific vectors. This is essential for disrupting protein-protein interactions (PPIs), such as the p53-MDM2 interface.

    • Complexity: High synthetic complexity but yields high specificity and patentability.

Part 2: Quantitative Performance Comparison

Table 1: Comparative Physicochemical & Biological Profiles

Feature

-Substituted (Type A)

-Functionalized (Type B)
Spiro/Fused (Type C)
Primary Target Class Ion Channels, SV2A (CNS)Enzymes (Proteases, Kinases)PPIs, Complex Receptors
Avg. Molecular Weight Low (< 250 Da)Medium (300–450 Da)High (> 450 Da)
BBB Permeability High (Ideal for CNS)Moderate (Tunable)Low (Often requires optimization)
Synthetic Difficulty Low (1-2 steps)Medium (Chiral pool/Asymmetric)High (MCRs, Cycloadditions)
Metabolic Stability High (Lactam is stable)Moderate (prone to hydrolysis if not hindered)High (Steric bulk protects core)
Key Drug Examples Levetiracetam, PiracetamRolipram (analog), DoxapramSpirotryprostatin B

Part 3: Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic distinguishing these scaffolds.

Pyrrolidinone_SAR Core Pyrrolidin-2-one Core (Gamma-Lactam) N_Sub N1-Substitution (Racetams) Core->N_Sub Alkyl/Amide Attachment C_Sub C3/C4-Functionalization (Chiral Scaffolds) Core->C_Sub Asymmetric Synthesis Fused Spiro/Fused Systems (Rigidified) Core->Fused Cycloaddition/ MCRs CNS_Effect High CNS Penetration SV2A Binding N_Sub->CNS_Effect Ex_Lev Example: Levetiracetam CNS_Effect->Ex_Lev Enzyme_Fit Active Site Precision (DPP-4, Kinase) C_Sub->Enzyme_Fit Ex_Vil Example: Autotaxin Inhibitors Enzyme_Fit->Ex_Vil PPI_Block Protein-Protein Interaction Blockade Fused->PPI_Block Ex_Spiro Example: MDM2 Inhibitors PPI_Block->Ex_Spiro

Figure 1: SAR divergence of the pyrrolidinone core.


-substitution drives CNS activity, while ring functionalization and fusion drive enzyme and PPI selectivity.

Part 4: Experimental Methodologies

Protocol 1: General Synthesis of -Substituted 2-Pyrrolidinones

This protocol utilizes the condensation of


-butyrolactone (GBL) with primary amines. This is the industry standard for generating "Racetam" type scaffolds.

Reagents:

  • 
    -Butyrolactone (GBL) (1.0 equiv)
    
  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Solvent: Toluene or Xylene (for azeotropic water removal)

  • Catalyst: Anhydrous

    
     (5 mol%) or 
    
    
    
    -TsOH (optional)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with GBL and the chosen primary amine in toluene (0.5 M concentration).

  • Reaction: Heat the mixture to reflux (

    
    ). The reaction proceeds via nucleophilic attack of the amine on the lactone carbonyl (ring opening to hydroxy-amide) followed by thermal cyclodehydration.
    
  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water volume is collected (typically 4–12 hours).

  • Workup: Cool to room temperature. Wash the organic phase with 1M HCl (to remove unreacted amine), then saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via vacuum distillation.
    

Validation Check:

  • IR Spectroscopy: Look for the disappearance of the amine N-H stretch and the shift of the carbonyl stretch from ester (

    
    ) to lactam (
    
    
    
    ).
Protocol 2: Multicomponent Synthesis of Highly Substituted Pyrrolidinones

For creating C-substituted or fused scaffolds (Type B/C), a multicomponent reaction (MCR) is superior for generating diversity.

Reagents:

  • Amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Dialkyl acetylenedicarboxylate (or pyruvate derivative) (1.0 equiv)

  • Solvent: Ethanol or Acetic Acid[1]

Step-by-Step Workflow:

  • Mixing: Dissolve the amine and aldehyde in ethanol at room temperature. Stir for 30 minutes to form the imine intermediate in situ.

  • Cyclization: Add the pyruvate/acetylene component dropwise.

  • Reflux: Heat to reflux for 3–6 hours. The mechanism typically involves a Mannich-type addition followed by cyclization.

  • Isolation: Many products precipitate upon cooling. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via column chromatography (Silica gel, MeOH/DCM gradient).

Part 5: Synthetic Workflow Visualization

Synthesis_Flow GBL Gamma-Butyrolactone (GBL) Condensation Thermal Condensation (Dean-Stark, 110°C) GBL->Condensation Amine Primary Amine (R-NH2) Amine->Condensation Imine Imine Intermediate Amine->Imine In Situ Aldehyde Aldehyde (R-CHO) Aldehyde->Imine In Situ Pyruvate Pyruvate/Acetylene MCR Multicomponent Reaction (EtOH, Reflux) Pyruvate->MCR HydroxyAmide Hydroxy-Amide Intermediate Condensation->HydroxyAmide Ring Open C_Sub_Prod Polysubstituted Pyrrolidinone MCR->C_Sub_Prod Cyclization N_Sub_Prod N-Substituted Pyrrolidinone HydroxyAmide->N_Sub_Prod Cyclodehydration Imine->MCR

Figure 2: Synthetic pathways. Left: Classical lactamization for N-substituted scaffolds. Right: Multicomponent strategy for complex C-substituted scaffolds.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules, 2021.[2][3] Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers in Pharmacology, 2023.[4] Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives . MDPI, 2024. Available at: [Link]

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme . Bioorganic & Medicinal Chemistry, 2020.[5][6] Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Amino-4,4-dimethylpyrrolidin-2-one: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to provide clear, actionable steps for the disposal of 3-Amino-4,4-dimethylpyrrolidin-2-one, emphasizing the principles of hazard assessment for uncharacterized substances and adherence to general chemical waste guidelines.

The Precautionary Principle: Handling a Compound with Limited Data

The foundational principle for managing a chemical with an unavailable SDS is to treat it as a substance with potential hazards. Assumptions about its benign nature should not be made. The structure of 3-Amino-4,4-dimethylpyrrolidin-2-one, a substituted pyrrolidinone, suggests potential biological activity and possible hazards inherent to this class of compounds. For instance, related pyrrolidinone derivatives are known to cause skin and eye irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Hazard Characterization by Analogy

In the absence of specific toxicological and environmental data, a preliminary hazard assessment can be made by examining structurally similar compounds. This "read-across" approach, while not a substitute for empirical data, provides a basis for making informed safety decisions.

Hazard ClassPotential Hazards Based on Structurally Similar Pyrrolidinones
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]

Given these potential hazards, 3-Amino-4,4-dimethylpyrrolidin-2-one must be managed as a hazardous waste.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 3-Amino-4,4-dimethylpyrrolidin-2-one, from initial waste generation to final pickup by trained professionals.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection

Step 1: Designate a Hazardous Waste Container. Select a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is recommended. The container must be in good condition, free from cracks or defects.

Step 2: Label the Waste Container. Proper labeling is critical for safe waste management. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "3-Amino-4,4-dimethylpyrrolidin-2-one."

  • The approximate concentration and quantity of the waste.

  • The date of accumulation.

  • The potential hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Collect the Waste.

  • Solid Waste: Collect any solid waste of 3-Amino-4,4-dimethylpyrrolidin-2-one in the designated container.

  • Liquid Waste: If the compound is in solution, collect the liquid waste in a designated container. Do not mix with other waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of in a designated solid hazardous waste container.

Storage of Hazardous Waste

Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. The storage area should be:

  • Well-ventilated.

  • Away from sources of ignition.

  • Clearly marked with a "Hazardous Waste" sign.

  • In a location that minimizes the risk of spills and breakage.

Ensure the container is kept closed at all times except when adding waste.

Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Provide them with a completed hazardous waste pickup request form, including all the information from the container label.

The following diagram illustrates the decision-making process for the disposal of 3-Amino-4,4-dimethylpyrrolidin-2-one.

Disposal_Workflow start Waste Generation (3-Amino-4,4-dimethylpyrrolidin-2-one) sds_check Is a specific SDS available? start->sds_check no_sds No: Treat as having unknown hazards. sds_check->no_sds No hazard_assessment Preliminary Hazard Assessment (Based on similar compounds) no_sds->hazard_assessment ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_assessment->ppe waste_collection Collect in a labeled, compatible hazardous waste container. ppe->waste_collection storage Store in a designated Satellite Accumulation Area. waste_collection->storage ehs_contact Contact EHS for waste pickup. storage->ehs_contact disposal Disposal by licensed hazardous waste vendor. ehs_contact->disposal

Caption: Disposal workflow for 3-Amino-4,4-dimethylpyrrolidin-2-one.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: Determine the extent of the spill and the potential for exposure.

  • Consult EHS: For anything other than a very small, contained spill, contact your institution's EHS department for guidance and assistance with cleanup.

  • Cleanup (for minor spills): If you are trained and equipped to handle a minor spill, wear appropriate PPE and use an absorbent material (e.g., vermiculite, sand) to contain and clean up the spill. Place all cleanup materials in a sealed, labeled hazardous waste container.

Conclusion: Prioritizing Safety Through Diligence

The proper disposal of laboratory chemicals is a critical component of a robust safety culture. For novel compounds like 3-Amino-4,4-dimethylpyrrolidin-2-one, where specific hazard data is lacking, a conservative approach is paramount. By treating the substance as hazardous, following established protocols for waste management, and consulting with your institution's EHS professionals, you can ensure the safety of yourself, your colleagues, and the environment.

References

  • PubChem. 3-Aminopyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 4,4-Dimethyl-2-pyrrolidinone. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Amino-4,4-dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Amino-4,4-dimethylpyrrolidin-2-one is a specialized chiral building block often used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structure combines two distinct hazard classes: a primary amine (potential for corrosivity and sensitization) and a lactam (pyrrolidone) core (known for high skin permeability and potential reproductive toxicity).

This guide prioritizes a "Worst-Case" Safety Strategy . Due to the limited toxicological data often associated with specific R&D intermediates, we treat this molecule as a Category 1B Skin Corrosive and a Potential Reprotoxin , necessitating barrier protection that exceeds standard laboratory defaults.

Chemical AttributeCritical Safety Implication
Functional Group 1 Primary Amine (C3-position): High alkalinity; potential for chemical burns and respiratory sensitization.
Functional Group 2 Lactam Ring (Pyrrolidone): Solvent-like properties; acts as a permeation enhancer, potentially carrying the corrosive amine through standard nitrile gloves.
Physical State Solid (Powder/Crystal). Dust generation is the primary exposure vector during weighing.

The PPE Shield: Barrier Selection Matrix

Standard laboratory PPE is insufficient for prolonged handling of aminopyrrolidines in solution. The following matrix utilizes the "Permeation/Degradation" logic rather than simple splash protection.

Hand Protection (Glove Selection)

Scientific Rationale: Pyrrolidone derivatives (like NMP) are known to permeate thin disposable nitrile gloves in <4 minutes. Once dissolved, the amine component can cause rapid chemical burns under the occluded glove.

Handling ScenarioRecommended BarrierRationale & Breakthrough Logic
Solid Handling (Weighing)Double Nitrile (Disposable) (Outer: 5 mil, Inner: 4 mil)Solids permeate slowly. Double layering provides a visual breach indicator and sufficient abrasion resistance.
Solution Handling (Synthesis/Workup)Laminate Film (e.g., Silver Shield/Ansell Barrier) MANDATORY for >5 min exposure. Nitrile and Latex offer poor protection against pyrrolidones in solution. Laminate offers >480 min breakthrough time.
Incidental Splash Double Nitrile IMMEDIATE REMOVAL REQUIRED. If splashed, the outer glove must be stripped immediately. Do not rely on nitrile for immersion.
Respiratory & Eye Protection[1][2][3]
ComponentSpecificationTechnical Justification
Eye/Face Chemical Goggles (Indirect Venting) Safety glasses are insufficient due to the corrosive nature of the amine. Dust or aerosol contact with the cornea can cause irreversible opacity.
Respiratory (Solid) N95 / P3 Particulate Respirator Prevents inhalation of alkaline dust which can cause upper respiratory tract ulceration.
Respiratory (Solution) ABEK1 Combination Filter Required if heating or handling outside a fume hood. Captures organic vapors (A) and basic amines (K).

Operational Workflow: The "Closed-Loop" Concept

To minimize exposure, we employ a containment strategy that treats the solid as a "fugitive dust" hazard.

HandlingProtocol cluster_waste Waste Stream Logic Start START: Vial Retrieval PPE_Check PPE Verification: Double Nitrile + Goggles Start->PPE_Check Weighing Weighing Station: Inside Fume Hood ONLY Use Anti-Static Gun PPE_Check->Weighing Passed Transfer Solubilization: Add Solvent to Solid (Not Solid to Solvent) Minimize Aerosol Weighing->Transfer Solid Dissolved Reaction Reaction Setup: Closed Vessel / Inert Atmosphere Transfer->Reaction Cleanup Decontamination: Wipe surfaces with 5% Citric Acid Reaction->Cleanup Post-Process Waste Solid Waste: Hazardous (Alkaline) Liquid Waste: Basic Organic Cleanup->Waste Dispose

Figure 1: Operational workflow emphasizing containment and specific decontamination steps.

Step-by-Step Protocol
Phase 1: Preparation & Weighing
  • Engineering Control: All operations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Management: Aminopyrrolidines are often hygroscopic and prone to static cling. Use an anti-static gun or ionizer bar inside the hood before opening the vial to prevent "dust fly-out."

  • Taring: Tare the receiving vessel (flask) before adding the solid. Avoid using weighing boats; weigh directly into the reaction vessel if possible to eliminate a transfer step.

Phase 2: Solubilization (Critical Danger Zone)

Why: The moment the solid dissolves, the permeation risk skyrockets.

  • Glove Change: If you are wearing standard nitrile gloves, don Laminate (Silver Shield) liners or outer gloves before handling solvents (DCM, DMF, etc.) with this compound.

  • Addition Order: Add the solvent to the solid slowly down the side of the flask to minimize aerosol generation.

Phase 3: Decontamination

Scientific Logic: Water alone may not effectively solubilize the organic residue, and strong acids can generate heat.

  • Primary Decon: Wipe all tools (spatulas, balance pan) with a paper towel soaked in Ethanol .

  • Neutralization: Follow with a wipe down using 5% Citric Acid or Dilute Acetic Acid . This converts the trace amine traces into non-volatile salts, preventing secondary contamination.

  • Final Wash: Rinse with water and soap.

Waste Disposal & Emergency Response

Waste Segregation
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the Solid Hazardous Waste bin. Do not use general trash.

  • Liquid Waste: Segregate into Basic Organic Waste . Do not mix with Acidic Waste streams to avoid exothermic neutralization or gas generation.

Emergency Procedures
IncidentImmediate Action
Skin Contact 1. Drench: Immediately flush with water for 15 minutes.[1][2][3] 2. Neutralize: Do NOT use vinegar/acids on skin burns (exothermic risk). Use water only. 3. Medical: Seek evaluation for potential delayed chemical burns.
Eye Contact 1. Irrigate: Flush for 30 minutes (alkalis penetrate deeper than acids). 2. Hold Eyelids: Ensure irrigation under the eyelids.[1][2][3][4] 3. Transport: Emergency Room transport is mandatory for amine eye exposures.
Spill (Solid) Cover with wet paper towels (to prevent dust), scoop into a bag, and wipe area with dilute acetic acid.

References

  • Cited for: Permeation characteristics of the pyrrolidone ring.
  • Cited for: Glove selection logic (Lamin
  • National Institutes of Health (PubChem). (2023). Compound Summary: 3-Amino-pyrrolidin-2-one derivatives. Retrieved from [Link]

    • Cited for: Structural classific
  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

    • Cited for: GHS classific

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4,4-dimethylpyrrolidin-2-one
Reactant of Route 2
3-Amino-4,4-dimethylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.